Metacaine
Description
Properties
IUPAC Name |
(3-ethoxycarbonylphenyl)azanium;methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.CH4O3S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h3-6H,2,10H2,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZJYWMRQDKBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)[NH3+].CS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Metacaine (Tricaine Methanesulfonate): Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Metacaine, also known as Tricaine Methanesulfonate (B1217627) or MS-222. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines experimental protocols, and visualizes complex biological and experimental processes.
Chemical and Physical Properties
This compound is a white, crystalline powder that is freely soluble in water. It is the methanesulfonate salt of tricaine, which is an isomer of benzocaine (B179285) with the amine group in the meta position on the benzene (B151609) ring. The presence of the methanesulfonate group enhances its water solubility compared to benzocaine.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅NO₅S | |
| Molecular Weight | 261.30 g/mol | |
| Melting Point | 146-150 °C | |
| Appearance | Fine, white, odorless crystalline powder | |
| Solubility | Freely soluble in water (20 °C); 50 mg/mL in H₂O; 52 mg/mL in DMSO | |
| LogP | 2.61150 | |
| pKa | 3.5 |
Chemical Structure
This compound is chemically known as ethyl 3-aminobenzoate (B8586502) methanesulfonate. Its structure consists of an ethyl 3-aminobenzoate cation and a methanesulfonate anion.
-
IUPAC Name: ethyl 3-aminobenzoate;methanesulfonic acid
-
SMILES: CCOC(=O)C1=CC(=CC=C1)N.CS(=O)(=O)O
-
InChI: InChI=1S/C9H11NO2.CH4O3S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h3-6H,2,10H2,1H3;1H3,(H,2,3,4)
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
This compound functions as a local anesthetic by blocking voltage-gated sodium channels in nerve cell membranes. This action prevents the generation and conduction of nerve impulses, leading to a loss of sensation.
The mechanism is state-dependent, with this compound exhibiting a higher affinity for open and inactivated sodium channels compared to resting channels. This property makes it more effective on actively firing neurons, such as those involved in pain transmission. The binding site for local anesthetics like this compound is located in the inner pore of the sodium channel, specifically involving a phenylalanine residue in the IVS6 transmembrane segment.
It is hypothesized that the positively charged amine group of this compound, when bound within the channel pore, creates an electrostatic barrier that repels sodium ions, thereby inhibiting their influx and preventing the propagation of an action potential. This is in addition to any steric hindrance the molecule may cause.
Experimental Protocols
Preparation of a Buffered this compound Anesthetic Solution
This compound is acidic in solution and must be buffered to a physiological pH (typically 7.0-7.5) before use as an anesthetic for aquatic animals to prevent irritation and metabolic stress. Sodium bicarbonate is commonly used as the buffering agent.
Materials:
-
This compound (Tricaine Methanesulfonate) powder
-
Sodium bicarbonate (NaHCO₃)
-
Deionized or purified water
-
Calibrated pH meter or pH indicator strips
-
Glass beaker or flask
-
Stir plate and stir bar
Procedure:
-
Determine the desired concentration of the this compound stock solution. A common stock solution concentration is 10 g/L.
-
Weigh the appropriate amount of this compound powder. For a 1 L stock solution of 10 g/L, weigh 10 g of this compound.
-
Weigh the sodium bicarbonate. A general guideline is to use a 1:2 ratio of this compound to sodium bicarbonate by weight to achieve a neutral pH. For 10 g of this compound, use 20 g of sodium bicarbonate.
-
Dissolve the this compound and sodium bicarbonate. Add the weighed powders to the desired volume of water in a beaker or flask. Stir using a stir plate and stir bar until both powders are completely dissolved.
-
Measure and adjust the pH. Use a calibrated pH meter to measure the pH of the solution. If necessary, add small amounts of sodium bicarbonate to raise the pH or a suitable acid (e.g., dilute HCl) to lower the pH until the target range of 7.0-7.5 is reached.
-
Storage. The buffered stock solution should be stored in a dark, opaque bottle and refrigerated. It is recommended to prepare fresh solutions for each use, as the efficacy can decrease over time.
Synthesis of this compound (Tricaine Methanesulfonate)
General Reaction Scheme:
Ethyl 3-aminobenzoate + Methanesulfonic acid → Ethyl 3-aminobenzoate methanesulfonate (this compound)
A more detailed, validated experimental protocol from a peer-reviewed source would be required for replication.
Determination of Physicochemical Properties
Standard laboratory procedures are employed to determine the physicochemical properties of chemical compounds like this compound. While specific experimental details for this compound are not provided in the cited literature, the following are generalized protocols.
Melting Point Determination (Capillary Method):
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased.
-
The temperature range at which the substance begins to melt and becomes completely liquid is recorded as the melting point.
Solubility Determination (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO) in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.
Stability and Storage
This compound powder is stable for up to 5 years when stored in a dry place, below 25°C, and protected from light. Stock solutions (e.g., 10 g/L) are stable for at least a month when stored in a cool, dark, or opaque bottle. Solutions of this compound are sensitive to light and can form toxic byproducts upon exposure. While a color change may not always indicate a significant loss of activity, it is recommended to use freshly prepared solutions.
The Anesthetic Mechanism of Metacaine (MS-222) in Fish: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metacaine, chemically known as Tricaine Methanesulfonate (also referred to as MS-222), is a widely utilized anesthetic agent in aquatic research and aquaculture for the immobilization of fish. Its primary mechanism of action is the blockade of voltage-gated sodium channels within the neuronal membranes.[1] This inhibition prevents the initiation and propagation of action potentials, leading to a reversible loss of sensory and motor functions, resulting in anesthesia.[1][2] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in fish, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The anesthetic effect of this compound is primarily attributed to its interaction with voltage-gated sodium channels (VGSCs) in the neurons of fish.[1][2] Structurally similar to local anesthetics like benzocaine (B179285) and lidocaine, this compound obstructs the influx of sodium ions (Na+) through these channels.[2][3] The influx of Na+ is a critical step in the depolarization phase of an action potential. By blocking these channels, this compound effectively raises the threshold for excitation and prevents the generation of nerve impulses. This leads to a cessation of signal transmission between the brain and the peripheral nervous system, resulting in muscle relaxation and a lack of response to external stimuli.[1]
Studies on zebrafish larvae have indicated that this compound acts preferentially on neural VGSCs compared to those found in skeletal muscle.[3] This selectivity is significant as it suggests that at standard anesthetic concentrations, this compound induces anesthesia by suppressing neural activity rather than causing direct muscle paralysis, which is a crucial consideration for animal welfare during research procedures.[3]
While the blockade of sodium channels is the principal mechanism, some evidence suggests a minor interaction with potassium channels, albeit at a lower affinity.
Signaling Pathway of this compound Action
The following diagram illustrates the molecular interaction of this compound with the voltage-gated sodium channel.
Secondary Mechanisms of Action: The Role of GABA Receptors
The involvement of other neurotransmitter systems, particularly the GABAergic system, in the anesthetic effects of various agents in fish has been a subject of investigation. While some anesthetics exert their effects through the potentiation of GABA-A receptors, current research has not established a direct, significant interaction between this compound and GABA receptors as a primary mechanism of its anesthetic action in fish. Studies comparing this compound to agents with known GABAergic activity, such as alfaxalone, highlight their distinct mechanisms, with this compound's effects being attributed to sodium channel blockade.[4] Therefore, while the GABAergic system is crucial for inhibitory neurotransmission in the fish brain, there is currently no direct evidence to suggest it is a primary target for this compound.
Quantitative Data on this compound's Effects
The efficacy and safety of this compound as an anesthetic are concentration-dependent and vary across different fish species. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Species | Reference |
| KNa (Dissociation Constant for Sodium Channels) | 0.7 mmol/l | Myelinated Nerve Fibers | |
| KK (Dissociation Constant for Potassium Channels) | 1.8 mmol/l | Myelinated Nerve Fibers |
| Species | Anesthetic Concentration (EC50) (mg/L) | Lethal Concentration (LC50) (96h) (mg/L) |
| Rainbow Trout | - | 31-52 |
| Brown Trout | - | 31-52 |
| Brook Trout | - | 31-52 |
| Lake Trout | - | 31-52 |
| Northern Pike | - | 48-56 |
| Channel Catfish | - | 50-66 |
| Bluegill | - | 39-61 |
| Largemouth Bass | - | 39-61 |
| Walleye | - | 46-49 |
Experimental Protocols
Preparation of this compound Anesthetic Solution
Proper preparation of the this compound solution is critical for ensuring the welfare of the fish and the reliability of experimental results. This compound is acidic in solution, and therefore must be buffered to a physiological pH (typically 7.0-7.5) to prevent stress and potential harm to the fish.[5]
Materials:
-
This compound (MS-222) powder
-
Sodium bicarbonate (NaHCO₃)
-
Dechlorinated system water
-
pH meter or pH strips
-
Graduated cylinders and beakers
-
Stir plate and stir bar
Procedure:
-
Determine the desired final concentration of this compound (e.g., 100-150 mg/L for anesthesia).[6]
-
Weigh the appropriate amount of this compound powder.
-
Weigh an equal or double amount of sodium bicarbonate. The exact ratio may need to be adjusted based on the buffering capacity of the system water.[5]
-
In a beaker, dissolve the sodium bicarbonate in a portion of the system water.
-
Add the this compound powder to the buffered water and stir until fully dissolved.
-
Add the remaining volume of system water to reach the final desired concentration.
-
Measure the pH of the final solution and adjust with additional sodium bicarbonate if necessary to achieve a pH between 7.0 and 7.5.[5]
-
The solution should be prepared fresh before each use and protected from light.[5]
In Vivo Electrophysiology in Zebrafish Larvae
This protocol provides a general workflow for performing electrophysiological recordings from neurons in zebrafish larvae to study the effects of this compound.
Procedure Overview:
-
Animal Preparation: Anesthetize a zebrafish larva (e.g., 3-5 days post-fertilization) in a buffered this compound solution.
-
Immobilization: Embed the anesthetized larva in low-melting-point agarose on a recording chamber.
-
Neuron Exposure: Carefully dissect away the skin and muscle tissue to expose the neurons of interest (e.g., spinal cord motor neurons or neurons in the optic tectum).
-
Electrode Preparation: Fabricate a glass micropipette and fill it with an appropriate internal solution for whole-cell patch-clamp recording.
-
Recording: Under a microscope, approach a target neuron with the micropipette and establish a high-resistance seal (gigaohm seal). Rupture the membrane patch to achieve the whole-cell configuration.
-
Data Acquisition: Record baseline neuronal activity (e.g., membrane potential, action potential firing, or voltage-gated currents in voltage-clamp mode).
-
Drug Application: Perfuse the recording chamber with a solution containing the experimental concentration of this compound.
-
Effect Measurement: Record the changes in neuronal activity in the presence of this compound.
-
Washout: Perfuse the chamber with a control solution to wash out the this compound and record the recovery of neuronal activity.
Conclusion
The primary and well-established mechanism of action for this compound in fish is the blockade of voltage-gated sodium channels in neurons. This action effectively and reversibly inhibits neuronal communication, leading to anesthesia. While other potential targets have been considered, there is a lack of substantial evidence to support a significant role for other neurotransmitter systems, such as the GABAergic system, in the anesthetic effects of this compound. The provided quantitative data and experimental protocols offer a foundation for researchers and drug development professionals to further investigate the nuanced effects of this important anesthetic agent in aquatic species. Future research focusing on obtaining precise IC50 values for specific fish neuronal sodium channel subtypes would further refine our understanding of this compound's pharmacology.
References
- 1. Frontiers | Tricaine Methanesulfonate (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucdavis.edu [research.ucdavis.edu]
- 6. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Tricaine Methanesulfonate (MS-222) in Zebrafish (Danio rerio): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the pharmacokinetics of Tricaine (B183219) Methanesulfonate, commonly known as MS-222. The initial query for "Metacaine" yielded no results in the context of zebrafish research; the standard and widely accepted chemical for anesthesia and euthanasia in aquatic species is Tricaine Methanesulfonate. This document will use the standard nomenclature, MS-222 or Tricaine.
MS-222 is an essential tool in zebrafish research, used for anesthesia during routine husbandry, imaging, surgical procedures, and as a euthanasia agent.[1][2] Its efficacy is predicated on its rapid absorption through the gills and its action as a muscle relaxant by blocking voltage-gated sodium channels in neuronal membranes, which reduces action potentials.[3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for ensuring animal welfare, minimizing physiological stress that could confound experimental results, and designing effective and humane experimental protocols.
While comprehensive pharmacokinetic modeling with parameters such as Cmax, Tmax, and elimination half-life is not extensively documented specifically for zebrafish in peer-reviewed literature, this guide synthesizes the available quantitative data on anesthetic efficacy, metabolic pathways, and established protocols for its use and analysis.
Pharmacokinetic Profile
The pharmacokinetic profile of MS-222 in fish is characterized by rapid uptake and elimination, consistent with its use as a short-acting anesthetic.
-
Absorption: As an immersion anesthetic, MS-222 is primarily absorbed systemically through the gills and, to a lesser extent, the skin.[1] This route allows for rapid entry into the bloodstream.
-
Distribution: Once absorbed, MS-222 is distributed throughout the body via the circulatory system, acting on the peripheral and central nervous systems to induce anesthesia.[1] It is a lipid-soluble compound, which allows it to readily cross cell membranes.
-
Metabolism: The primary sites of metabolism for MS-222 in fish are the liver and gills.[4] The main metabolic processes involve hydrolysis of the ethyl ester group and N-acetylation of the parent compound.
-
Excretion: Elimination of MS-222 is rapid. The parent compound is primarily excreted unchanged across the gills.[1] Metabolites are also cleared from the body, though specific pathways and rates in zebrafish are not fully detailed in the literature. Recovery from anesthesia typically occurs within minutes of transferring the fish to fresh, anesthetic-free water.[5][6]
Data Presentation: Anesthetic and Euthanasia Efficacy
The following tables summarize quantitative data regarding the concentrations and time-course of MS-222 for achieving various anesthetic stages in larval and adult zebrafish.
Table 1: Anesthetic Efficacy in Larval Zebrafish
| Concentration (mg/L) | Anesthetic Stage Achieved | Time to Effect (Median) | Time to Recovery (Median) | Reference |
| 84 | Surgical Anesthesia (Loss of Righting Reflex) | 46 seconds | 85 seconds | [5] |
| 168 (Standard Dose) | Surgical Anesthesia (Loss of Righting Reflex) | 28 seconds | 147 seconds | [5] |
| 336 | Surgical Anesthesia (Loss of Righting Reflex) | 15 seconds | 212 seconds | [5] |
Table 2: Anesthetic & Euthanasia Efficacy in Adult Zebrafish
| Concentration (mg/L) | Procedure | Time to Loss of Equilibrium (Mean ± SD) | Time to Loss of Response (Mean ± SD) | Time to Recovery (Mean ± SD) | Reference |
| 168 | Anesthesia (Fin Clipping) | 207 ± 103 seconds | Not Reported | 373 ± 125 seconds | [6] |
| 168 | Anesthesia (Behavioral Study) | 22.6 ± 3.9 seconds | 101.9 ± 26.8 seconds | 92.0 ± 54.4 seconds | [7] |
| 250 | Euthanasia | 25.9 ± 2.6 seconds (Loss of Righting Reflex) | 53.5 ± 11.3 seconds (Cessation of Opercular Movement) | N/A | [1] |
| 500 | Euthanasia | Not Reported | Significantly shorter than 0.25 mg/mL | N/A | [8] |
Mandatory Visualization
Metabolic Pathway of Tricaine (MS-222)
The primary metabolism of MS-222 in fish occurs via two main pathways in the liver and gills.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines a typical workflow for determining the concentration of MS-222 in zebrafish tissues.
Experimental Protocols
Protocol 1: Preparation of Buffered MS-222 Stock and Working Solutions
Objective: To prepare a pH-neutral stock solution of MS-222 to prevent physiological stress caused by the acidity of unbuffered Tricaine.
Materials:
-
Tricaine Methanesulfonate (MS-222) powder
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized or system water
-
pH meter
-
Amber glass bottle for storage
Procedure:
-
Prepare Stock Solution: Weigh 400 mg of MS-222 powder and dissolve it in approximately 90 mL of deionized or system water in a beaker. This creates a 4 mg/mL stock solution.
-
Buffer the Solution: Slowly add Sodium Bicarbonate while stirring and monitoring the pH. Continue adding NaHCO₃ until the pH of the solution stabilizes between 7.0 and 7.4.
-
Final Volume: Adjust the final volume to 100 mL with water.
-
Storage: Transfer the buffered stock solution to an amber glass bottle to protect it from light. It can be stored as frozen aliquots at -20°C for several months.[1][3] Thaw aliquots for daily use.
Working Solution Preparation:
-
To achieve a common anesthetic concentration of 168 mg/L, add 4.2 mL of the 4 mg/mL buffered stock solution to 95.8 mL of system water, for a final volume of 100 mL.
-
Always prepare the final working solution fresh before each use and verify the pH.
Protocol 2: Anesthesia of Adult Zebrafish for a Short Procedure (e.g., Fin Clipping)
Objective: To induce a surgical plane of anesthesia in adult zebrafish for minor, short-duration procedures.
Materials:
-
Buffered MS-222 working solution (168 mg/L)
-
Container for induction (e.g., small beaker or petri dish)
-
Recovery tank with fresh, aerated system water
-
Net
-
Timer
Procedure:
-
Induction: Transfer the zebrafish from its housing tank into the container with the 168 mg/L MS-222 solution.
-
Monitoring: Start the timer immediately. Observe the fish for the stages of anesthesia:
-
Stage 1: Light sedation, decreased swimming activity.
-
Stage 2: Loss of equilibrium (fish turns ventral-side up).
-
Stage 3: Deep anesthesia, cessation of all movement except for opercular (gill) movement. The fish should not respond to a gentle tail pinch. This stage is typically reached in 1-3 minutes.[6]
-
-
Procedure: Once Stage 3 is reached, quickly remove the fish from the anesthetic bath and perform the procedure. Keep the fish moist during the procedure.
-
Recovery: Immediately after the procedure, transfer the fish to the recovery tank.
-
Post-Procedure Monitoring: Observe the fish until it regains its equilibrium and resumes normal swimming behavior, which typically occurs within 5-10 minutes.[6] Do not return the fish to the main housing system until it has fully recovered.
Protocol 3: Tissue Sample Collection for Residue Analysis
Objective: To collect tissue samples from MS-222 exposed zebrafish for quantitative analysis via LC-MS/MS.
Materials:
-
Euthanasia solution of buffered MS-222 (e.g., 300-500 mg/L)
-
System water for control group
-
Dissection tools
-
Cryovials, pre-labeled
-
Liquid nitrogen or dry ice
-
Stopwatch
Procedure:
-
Exposure: Expose a group of zebrafish to a defined concentration of MS-222 for a specific duration. A parallel control group should be handled identically but exposed only to system water.
-
Euthanasia & Collection: At predetermined time points post-exposure, euthanize the fish via rapid immersion in a high-concentration MS-222 bath or another approved method.
-
Dissection: Immediately perform dissections to isolate tissues of interest (e.g., muscle, liver, brain). Work quickly to minimize post-mortem degradation.
-
Sample Preservation: Place the collected tissues into the pre-labeled cryovials and flash-freeze them in liquid nitrogen.
-
Storage: Store the frozen samples at -80°C until analysis.
-
Analysis: Tissue samples would then be processed as per the workflow in Figure 2, involving homogenization, extraction, and quantification using a validated LC-MS/MS method.[4][9]
References
- 1. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish [frontiersin.org]
- 6. A Comparison of Buffered Tricaine Methanesulfonate (MS-222) and Isoeugenol Anesthesia for Caudal Fin Clipping in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preliminary Studies of Metacaine (Tricaine Methanesulfonate) on Amphibians: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the preliminary studies on Metacaine, chemically known as Tricaine Methanesulfonate (MS-222), and its application as an anesthetic agent in amphibians. This compound is a widely utilized anesthetic in poikilothermic animals, including various amphibian species.[1] Its efficacy is attributed to its action as a sodium channel blocker, effectively suppressing nerve impulse transmission. This document synthesizes available quantitative data, details established experimental protocols, and visualizes the underlying mechanism of action and procedural workflows to support further research and development in amphibian pharmacology.
Introduction
This compound (Tricaine Methanesulfonate, MS-222) is a white powder that serves as a crucial tool for the anesthesia, sedation, and euthanasia of fish and amphibians.[2] As a derivative of benzocaine, its increased hydrophilicity allows for effective administration via immersion in an aqueous solution, where it is absorbed through the permeable skin of amphibians.[1][3] Understanding the pharmacokinetics and pharmacodynamics of this compound is essential for ensuring humane and effective application in research and clinical settings. This guide aims to consolidate the existing preliminary data to provide a foundational resource for professionals in the field.
Mechanism of Action
This compound functions by reversibly blocking voltage-gated sodium channels in nerve cell membranes.[2][4] This blockade prevents the influx of sodium ions necessary for the depolarization phase of an action potential. By inhibiting the propagation of nerve impulses, this compound induces a state of general anesthesia. The primary site of action is the central nervous system, which is reached after absorption through the skin and gills (in larval stages).[5]
Quantitative Data from Preliminary Studies
The following tables summarize the quantitative data on the anesthetic effects of this compound (MS-222) in various amphibian species. It is important to note that the optimal concentration and response times can vary depending on the species, body mass, and water temperature.[3]
| Amphibian Species | This compound (MS-222) Concentration | Induction Time (minutes) | Recovery Time (minutes) | Notes | Reference |
| Xenopus laevis (African Clawed Frog) | 0.1% (w/v) | 15.8 ± 16.8 | Not specified | Surgical-plane anesthesia | [6] |
| Litoria caerulea (White's Tree Frog) | 0.5 g/L | > 25 (mild sedation) | Not specified | Mild sedation only | [7][8] |
| Litoria caerulea (White's Tree Frog) | 2 g/L | 5 - 20 | 10 - 43 | Surgical anesthesia | [7][8] |
| Hyla chrysoscelis (Cope's Gray Treefrog) | Not specified | Longer than H. versicolor | Varies with individual and exposure | Body mass affects induction time | [3] |
| Hyla versicolor (Gray Treefrog) | Not specified | Shorter than H. chrysoscelis | Varies with individual and exposure | Body mass affects induction time | [3] |
| Axolotl | Not specified | ~60 | ~60 | Complete anesthesia | [9] |
| Parameter | Xenopus laevis Tadpoles | Notes | Reference |
| Dose-dependent Blockade | Yes | Both sensory and motor nerve activity | [1] |
| Comparison to Benzocaine | Similar efficacy | Both block sensory and motor nerves | [1] |
| Comparison to Pancuronium | Different effect | Pancuronium is a paralytic, does not block sensory nerves | [1] |
Experimental Protocols
The following sections detail generalized methodologies for key experiments involving this compound in amphibians.
Anesthetic Solution Preparation and Administration
A standard protocol for preparing and administering a this compound bath is as follows:
-
Stock Solution Preparation: Prepare a stock solution of this compound (MS-222) in deionized or distilled water. The concentration of the stock solution can be adjusted based on the target final concentration and the volume of the anesthetic bath.
-
Buffering: this compound is acidic in solution and can cause stress to amphibians.[2] It is crucial to buffer the anesthetic solution to a neutral pH (6.5-7.5) using sodium bicarbonate.[2] The amount of sodium bicarbonate required should be determined by titrating a small sample of the anesthetic solution while monitoring the pH.
-
Anesthetic Bath: Prepare the final anesthetic bath by diluting the buffered stock solution with an appropriate volume of water to achieve the desired concentration.
-
Administration: Place the amphibian in the anesthetic bath. The container should be large enough for the animal to be fully submerged but small enough to minimize the required volume of the anesthetic solution.
Monitoring Anesthetic Depth
The depth of anesthesia is typically assessed by monitoring the loss of reflexes. Common reflexes to monitor include:
-
Righting Reflex: The ability of the animal to return to an upright position when placed on its back.
-
Withdrawal Reflex: The retraction of a limb in response to a gentle pinch.
-
Corneal Reflex: Blinking in response to a light touch on the cornea.
-
Gular Rate: The rate of respiratory movements of the throat.[8]
Surgical anesthesia is generally considered to be reached when the righting and withdrawal reflexes are lost.
Recovery
Once the procedure is complete, the amphibian should be removed from the anesthetic bath and placed in a container of fresh, well-aerated water to recover. The recovery time is measured from the time of removal from the anesthetic to the time when reflexes return to normal.
References
- 1. researchgate.net [researchgate.net]
- 2. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 3. The Response of Gray Treefrogs to Anesthesia by Tricaine Methanesulfonate (TMS or MS-222) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of this compound and its decomposition products on the excitation mechanism of isolated myelinated nerve fibers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uses and Doses of Local Anesthetics in Fish, Amphibians, and Reptiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Etomidate, Benzocaine, and MS222 Anesthesia with and without Subsequent Flunixin Meglumine Analgesia in African Clawed Frogs (Xenopus laevis) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emconnect.emc.ncsu.edu [emconnect.emc.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Propofol (2,6‐diisopropylphenol) is an applicable immersion anesthetic in the axolotl with potential uses in hemodynamic and neurophysiological experiments - PMC [pmc.ncbi.nlm.nih.gov]
Metacaine (Tricaine Methanesulfonate): A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Metacaine, chemically known as Tricaine Methanesulfonate (B1217627) (and commonly referred to as MS-222), is an extensively utilized anesthetic and sedative for poikilothermic animals, particularly in aquaculture and biomedical research.[1][2] Its efficacy and safety are intrinsically linked to its behavior in aqueous solutions. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting key data, experimental methodologies, and visual workflows to support its appropriate handling and application in a research and development setting.
Core Physicochemical Properties
This compound is a white, crystalline powder that is freely soluble in water.[3][4] The methanesulfonate salt form of ethyl m-aminobenzoate confers this high water solubility, a distinct advantage over its structural isomer, benzocaine (B179285), which requires an organic solvent for dissolution.[3]
Aqueous Solubility
This compound exhibits high solubility in water, a critical feature for its application in aquatic environments. This solubility allows for the convenient preparation of concentrated stock solutions.
Table 1: Quantitative Solubility of this compound in Aqueous and Other Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | ≥ 100 mg/mL[5] | ≥ 382.70 mM[5] | Saturation point not specified. |
| Water | 50 mg/mL[6] | 191.35 mM | Solution is clear and colorless.[6] |
| Water | 1 g/mL[7] | 3.83 M | Described as "complete" solubility.[7] |
| Water | up to 11%[1] | - | Forms a clear, colorless acidic solution.[1] |
| DMSO | 100 mg/mL[5] | 382.70 mM[5] | Requires sonication; hygroscopic DMSO can impact solubility.[5] |
Note: The molecular weight of this compound (Tricaine Methanesulfonate) is approximately 261.3 g/mol .[3][8][9][10]
Dissolving this compound in water can lead to a decrease in the pH of the solution due to the hydrolysis of the sulfonate radical.[2][3] For many applications, particularly those involving live animals, buffering the solution to a neutral pH (around 7.0) with sodium bicarbonate is a standard and recommended practice to mitigate this acidity.[2][11]
Aqueous Stability
The stability of this compound in aqueous solutions is influenced by storage conditions, including temperature, light exposure, and pH. While fresh solutions are often recommended, studies have demonstrated that properly stored stock solutions can maintain their stability and efficacy for extended periods.[12][13]
Effect of Storage Temperature and Duration
A key study evaluated the long-term stability of a concentrated this compound stock solution (100 mg/mL). The findings indicate that these solutions are stable for up to 6 months when stored at either 4°C or -20°C in amber jars to protect from light.[12][13][14] Chemical analysis using liquid chromatography-ion trap mass spectrometry confirmed that the concentrations of the stored solutions remained within 6% of the initial concentrations, with no detectable chemical metabolites or contamination.[12]
Table 2: Stability of 100 mg/mL this compound Aqueous Stock Solution
| Storage Condition | Duration | Stability Outcome | Reference |
| 4°C in amber jar | 2 months | Stable | [12][13] |
| -20°C in amber jar | 2 months | Stable | [12][13] |
| 4°C in amber jar | 6 months | Stable | [12][13] |
| -20°C in amber jar | 6 months | Stable | [12][13] |
| Cool, dark/opaque bottle | At least 1 month | Stable (for 10g/L solution) | [3] |
Photosensitivity and Degradation
This compound solutions are known to be photosensitive.[5] Exposure to light can cause a change in the color of the solution; however, this color change does not necessarily indicate a significant loss of anesthetic activity.[5] To ensure stability, it is best practice to store stock solutions in light-protecting containers, such as amber bottles or jars.[3][12]
The primary degradation pathway for ester-containing compounds like this compound in aqueous solutions is hydrolysis.[15][16][17] One study noted a loss of efficacy in blocking ionic currents in nerve fibers with 3-day-old this compound solutions, attributing this to partial decomposition of the drug.[18] This suggests that while concentrated, buffered stock solutions can be stable for months at low temperatures, diluted, unpreserved working solutions may have a shorter viable lifespan.
Experimental Protocols
Protocol for Stability Assessment of this compound Stock Solutions
This protocol is based on the methodology described for the long-term storage study of MS-222.[12][13]
-
Preparation of Stock Solution:
-
Prepare a 100 mg/mL stock solution of this compound in purified water.
-
Dispense the solution into amber glass jars to protect from light.
-
-
Storage Conditions:
-
Store designated samples at two temperature conditions: refrigerated (4°C) and frozen (-20°C).
-
Establish multiple time points for analysis (e.g., freshly prepared, 2 months, 6 months).
-
-
Chemical Analysis:
-
At each time point, thaw frozen samples as required.
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC/MS).[12]
-
Compare the measured concentrations of the stored samples to the concentration of the freshly prepared solution.
-
A solution is typically considered stable if its concentration remains within a predefined percentage (e.g., ±10%) of the initial concentration.
-
-
Efficacy Testing (Optional but Recommended):
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for assessing the solubility and stability of this compound.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. tossehuset.dk [tossehuset.dk]
- 4. CAS 886-86-2: Tricaine methanesulfonate | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. usbio.net [usbio.net]
- 8. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Tricaine Methanesulfonate | C10H15NO5S | CID 261501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aml.iaamonline.org [aml.iaamonline.org]
- 16. Enzymic hydrolysis of amino acid derivatives of benzocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Salt effects on an ion-molecule reaction--hydroxide-catalyzed hydrolysis of benzocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Effects of this compound and its decomposition products on the excitation mechanism of isolated myelinated nerve fibers] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Tricaine Methanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricaine (B183219) methanesulfonate (B1217627), commonly known as MS-222, is a widely utilized anesthetic and sedative in aquatic research and aquaculture. Its discovery marked a significant advancement in the humane handling and study of fish, amphibians, and other poikilotherms. This technical guide provides an in-depth exploration of the historical discovery, chemical synthesis, and mechanism of action of Tricaine methanesulfonate. Detailed experimental protocols for its synthesis and application are presented, alongside a comprehensive summary of its physicochemical properties and efficacy. Signaling pathway and experimental workflow diagrams are included to visually articulate the core concepts for research and drug development professionals.
Discovery and Historical Context
The anesthetic properties of the aminobenzoate ester family, to which Tricaine belongs, were recognized in the early 20th century. Initially developed as a potential local anesthetic for human use as an alternative to cocaine, its value in veterinary medicine, particularly for cold-blooded animals, was soon realized. The widespread adoption of Tricaine methanesulfonate (MS-222) as a fish anesthetic began around 1967.[1] Its high solubility in water and rapid, reversible anesthetic effects made it a superior choice for fisheries research and aquaculture, where the safe and temporary immobilization of animals is crucial for a variety of procedures, including tagging, transport, and surgical interventions.[1][2]
Physicochemical Properties
Tricaine methanesulfonate is the methanesulfonate salt of ethyl 3-aminobenzoate.[3][4] It is a white, crystalline powder with the chemical formula C₁₀H₁₅NO₅S and a molecular weight of 261.3 g/mol .[2][3] Key physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| IUPAC Name | ethyl 3-aminobenzoate;methanesulfonic acid | [3] |
| Synonyms | MS-222, TMS, Tricaine, Finquel, Syncaine | [2][3] |
| CAS Number | 886-86-2 | [2] |
| Molecular Formula | C₁₀H₁₅NO₅S | [2][3] |
| Molecular Weight | 261.3 g/mol | [3] |
| Melting Point | 149-150 °C | [5] |
| Solubility | Soluble in water | [2] |
| Appearance | White crystalline powder | [2] |
Synthesis of Tricaine Methanesulfonate
The synthesis of Tricaine methanesulfonate is a straightforward acid-base reaction involving the combination of ethyl m-aminobenzoate and methanesulfonic acid.[4][6]
Synthesis Pathway
The synthesis involves the protonation of the amino group of ethyl m-aminobenzoate by the strongly acidic methanesulfonic acid to form the corresponding salt.
Experimental Protocol: Laboratory Scale Synthesis
The following is a representative protocol for the laboratory-scale synthesis of Tricaine methanesulfonate.
Materials:
-
Ethyl m-aminobenzoate
-
Methanesulfonic acid
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolution: Dissolve a known molar equivalent of ethyl m-aminobenzoate in a minimal amount of anhydrous diethyl ether in a flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to near 0°C.
-
Acid Addition: Slowly add one molar equivalent of methanesulfonic acid dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.
-
Precipitation: The Tricaine methanesulfonate salt will precipitate out of the solution as a white solid.
-
Stirring: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified Tricaine methanesulfonate in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Expected Yield: The yield of this reaction is typically high, often exceeding 90%.
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The anesthetic effect of Tricaine methanesulfonate is achieved through the blockade of voltage-gated sodium channels in the neuronal cell membrane.[2][7] These channels are essential for the initiation and propagation of action potentials, the electrical signals that transmit information throughout the nervous system.
By binding to a specific site within the pore of the sodium channel, Tricaine physically obstructs the influx of sodium ions into the neuron. This prevention of sodium ion movement inhibits the depolarization of the neuronal membrane, thereby blocking the generation and conduction of nerve impulses. The net effect is a reversible loss of sensation and motor control in the anesthetized animal.
Efficacy and Application in Aquatic Species
The efficacy of Tricaine methanesulfonate as an anesthetic is dependent on several factors, including the concentration of the anesthetic, the temperature of the water, and the species and size of the animal.[8] Higher concentrations and warmer water temperatures generally lead to faster induction of anesthesia but may also decrease the safety margin.
Efficacy Data
The following tables summarize the induction and recovery times for Tricaine methanesulfonate in various fish species at different concentrations and temperatures.
Table 2: Efficacy of Tricaine Methanesulfonate in Zebrafish (Danio rerio)
| Concentration (mg/L) | Temperature (°C) | Induction Time (seconds) | Recovery Time (seconds) | Reference |
| 84 | Ambient | 43 (median) | 85 | [9] |
| 168 | Ambient | 25 (median) | 147 | [9] |
| 200 | Ambient | 95 ± 32 | - | [10] |
| 336 | Ambient | 15 (median) | 212 | [9] |
Table 3: Efficacy of Tricaine Methanesulfonate in Goldfish (Carassius auratus)
| Concentration (mg/L) | Salinity (ppt) | Induction Time (minutes) | Recovery Time (minutes) | Reference |
| 200 | 12 | 2.24 ± 0.95 | - | [11] |
| >150 | 16 | - | Rapid | [11] |
Table 4: Efficacy of Tricaine Methanesulfonate in Peruvian Grunt (Anisotremus scapularis)
| Concentration (mg/L) | Induction Time | Recovery Time | Reference |
| 80 | < 6 minutes | < 16 minutes | [12] |
Experimental Protocol: Anesthesia of Fish
This protocol provides a general guideline for the use of Tricaine methanesulfonate to anesthetize fish for research purposes.
Materials:
-
Tricaine methanesulfonate (pharmaceutical grade)
-
Sodium bicarbonate (for buffering)
-
Anesthesia tank
-
Recovery tank with fresh, aerated water
-
pH meter or strips
-
Aeration source
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of Tricaine methanesulfonate (e.g., 1-10 g/L). This should be done in a fume hood, wearing appropriate personal protective equipment.[8][13]
-
Buffer the Solution: Tricaine methanesulfonate is acidic in solution. Buffer the stock solution to a neutral pH (7.0-7.5) using sodium bicarbonate. A common ratio is 2 parts sodium bicarbonate to 1 part Tricaine methanesulfonate by weight.[8][13]
-
Prepare Anesthetic Bath: Add the buffered stock solution to the anesthesia tank to achieve the desired final concentration. The tank should contain water from the animal's housing system to minimize stress.
-
Induction: Gently place the fish into the anesthetic bath. Monitor the fish closely for the desired stage of anesthesia (e.g., loss of equilibrium, cessation of opercular movement).
-
Procedure: Once the desired level of anesthesia is reached, perform the intended procedure (e.g., measurement, tagging, minor surgery).
-
Recovery: Immediately following the procedure, transfer the fish to a recovery tank with fresh, well-aerated water.
-
Monitoring: Monitor the fish until it has fully recovered, as indicated by the return of normal swimming behavior and equilibrium.
Conclusion
Tricaine methanesulfonate remains an indispensable tool in aquatic research and aquaculture. Its well-characterized synthesis, clear mechanism of action, and extensive efficacy data provide a solid foundation for its continued and responsible use. This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of this important anesthetic, offering valuable insights for researchers, scientists, and drug development professionals in the field. Further research may focus on the development of novel anesthetics with even greater safety margins and reduced environmental impact.
References
- 1. umces.edu [umces.edu]
- 2. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 3. Tricaine Methanesulfonate | C10H15NO5S | CID 261501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ZFIN [zfin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Ethyl-m-aminobenzoate methanesulphonate [himedialabs.com]
- 7. researchgate.net [researchgate.net]
- 8. research.ucdavis.edu [research.ucdavis.edu]
- 9. Frontiers | Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish [frontiersin.org]
- 10. Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trjfas.org [trjfas.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae [frontiersin.org]
Initial Investigations into "Metacaine" (Tricaine Methanesulfonate) Toxicity in Aquatic Invertebrates
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metacaine, chemically known as Tricaine Methanesulfonate (MS-222), is a widely utilized anesthetic and sedative for poikilothermic animals, particularly fish.[1] Its application in aquatic invertebrate research is also prevalent for immobilization during experimental procedures.[2] This technical guide provides a comprehensive overview of the initial investigations into the toxicity of this compound in aquatic invertebrates. The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels, which inhibits the generation and propagation of action potentials in neurons.[1][2] This guide synthesizes available quantitative data on the effects of this compound, details experimental protocols for toxicity assessment, and visualizes key pathways and workflows. While effective anesthetic concentrations are documented for several invertebrate species, a significant data gap exists concerning standardized acute and chronic toxicity endpoints such as LC50 (lethal concentration, 50%) and EC50 (effective concentration, 50%) values for many common test organisms, including Daphnia magna.
Quantitative Data on this compound Effects in Aquatic Invertebrates
The following table summarizes the available quantitative data on the effects of this compound (MS-222) on various aquatic invertebrate species. It is important to note the absence of standardized lethal and sublethal toxicity data (LC50/EC50) for many species, with existing research primarily focused on anesthetic efficacy.
| Species | Common Name | Effect | Concentration (mg/L) | Exposure Time | Observations |
| Procambarus clarkii | Red Swamp Crayfish | No observable sedation or anesthesia | 50 - 150 | 90 - 120 minutes | The study indicated that MS-222 was not an effective anesthetic for this species at the tested concentrations.[3] |
| Gammarus pulex | Freshwater Amphipod | Sedative and analgesic-like effects | 600 | Not specified | No decrease in survival rate was observed at 6 days post-anesthesia. |
| Aurelia aurita | Moon Jellyfish | Reduced movement and response to stimuli | 300 - 600 | Not specified | Higher concentrations led to faster induction and longer recovery times. |
| Arbacia punctulata | Purple-spined Sea Urchin | Sedation | 400 | Not specified | Effective for sedation. |
| Arbacia punctulata | Purple-spined Sea Urchin | Anesthesia | 800 | Not specified | Effective for anesthesia. |
| Daphnia magna | Water Flea | 48-hour EC50 (Immobilization) | Data Not Available | 48 hours | No specific EC50 value for this compound was found in the searched literature. Standard protocols like OECD 202 exist for this type of assessment.[1][4] |
Experimental Protocols
Acute Immobilization Test for Daphnia magna (adapted from OECD Guideline 202)
This protocol outlines a method to determine the acute immobilization toxicity of this compound to Daphnia magna.[1][4]
3.1.1 Principle
Young daphnids, less than 24 hours old, are exposed to a range of this compound concentrations for 48 hours. Immobilization is recorded at 24 and 48 hours and compared to a control group. The concentration that immobilizes 50% of the daphnids (EC50) is then calculated.[4]
3.1.2 Test Organism
-
Species: Daphnia magna.
-
Age: First instar, less than 24 hours old.
-
Culturing: Daphnids should be cultured in a medium similar to the test water, under controlled temperature and photoperiod conditions.
3.1.3 Test Procedure
-
Preparation of Test Solutions:
-
A stock solution of this compound should be prepared in deionized water. It is crucial to buffer the solution with sodium bicarbonate to a neutral pH (7.0-7.5), as this compound is acidic in solution.[5]
-
A geometric series of at least five test concentrations should be prepared by diluting the stock solution with reconstituted or natural water. A negative control (dilution water only) and a solvent control (if a solvent is used) must be included.[1]
-
-
Test Setup:
-
Test Conditions:
-
Observations:
-
Immobilization is assessed at 24 and 48 hours. Daphnids are considered immobilized if they are unable to swim within 15 seconds after gentle agitation of the test vessel.[4]
-
-
Data Analysis:
-
The percentage of immobilized daphnids at each concentration is calculated.
-
The 48-hour EC50 value and its 95% confidence limits are determined using appropriate statistical methods (e.g., probit analysis).
-
Visualizations
Signaling Pathway: this compound's Primary Mechanism of Action
Figure 1: Primary mechanism of this compound action on neuronal signaling.
Experimental Workflow: Acute Immobilization Test (OECD 202)
Figure 2: Workflow for the acute immobilization toxicity test.
Logical Relationship: Concentration-Effect of this compound
Figure 3: Conceptual model of this compound's concentration-dependent effects.
Conclusion and Future Directions
This compound (MS-222) is an effective anesthetic for several aquatic invertebrate species, with its primary mechanism of action being the blockade of voltage-gated sodium channels. However, there is a critical lack of standardized acute and chronic toxicity data for many key invertebrate species used in ecotoxicological testing. The provided experimental protocol, adapted from OECD Guideline 202, offers a framework for generating such crucial data for Daphnia magna. Future research should prioritize conducting standardized toxicity tests to determine the EC50 and LC50 values of this compound for a broader range of aquatic invertebrates. Furthermore, investigations into the sublethal effects on reproduction and growth, as well as the downstream cellular and biochemical pathways affected by sodium channel blockade, are warranted to fully characterize the environmental risk profile of this widely used chemical.
References
- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. shop.fera.co.uk [shop.fera.co.uk]
- 5. research.ucdavis.edu [research.ucdavis.edu]
- 6. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
Methodological & Application
Application Notes and Protocols for Tricaine Methanesulfonate (MS-222) in Aquaculture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Metacaine" is not a recognized anesthetic in aquaculture. The following protocols are for Tricaine Methanesulfonate (B1217627) (MS-222) , a widely used and FDA-approved fish anesthetic, which is presumed to be the intended subject of the query.
Introduction
Tricaine methanesulfonate (also known as MS-222, TMS, or Tricaine-S) is a white crystalline powder extensively used for the temporary immobilization, sedation, anesthesia, and euthanasia of fish, amphibians, and other aquatic, cold-blooded animals.[1][2][3] Its application is crucial for handling animals during a variety of procedures, including manual spawning, weighing, measuring, marking, transport, and surgical operations.[1][2] MS-222 is the only anesthetic approved by the U.S. Food and Drug Administration (FDA) for use in finfish intended for human consumption, with a mandated withdrawal period of 21 days in the United States.[2][4][5]
Mechanism of Action
MS-222 functions as a potent anesthetic by blocking voltage-gated sodium channels in neuronal membranes.[6][7][8] This action prevents the propagation of action potentials, thereby inhibiting signal transmission between the brain and peripheral nerves.[2][5] The result is muscle relaxation and a loss of sensory perception, leading to a state of anesthesia.[6] The anesthetic is rapidly absorbed across the gills and penetrates the central nervous system.[5]
Signaling Pathway Diagram
Caption: Mechanism of action for MS-222 anesthetic.
Quantitative Data Summary
The efficacy and safety of MS-222 are dependent on concentration, species, animal size, and water parameters like temperature and hardness.[1][3] Preliminary tests on a small number of animals are imperative to determine optimal dosage and exposure times.[1]
Table 1: Recommended Concentration Ranges for MS-222
| Application | Concentration Range (mg/L) | Typical Induction Time | Typical Recovery Time | Notes |
| Sedation/Transport | 10 - 50 | Slow | Rapid | Reduces hyperactivity and injury during transport.[1] |
| Anesthesia (Surgical) | 50 - 200 | 2 - 5 minutes | 5 - 15 minutes | Species-dependent. Typical for zebrafish is 100-200 mg/L.[9] |
| Euthanasia | 250 - 500+ | < 5 minutes | N/A | Immerse for at least 30 minutes after opercular movement ceases.[3][9] A secondary method is often required.[9] |
Table 2: Species-Specific Anesthetic Dosages
| Species | Temperature (°C) | Anesthetic Dose (mg/L) | Induction Time (min) | Recovery Time (min) | Reference |
| Asian Seabass (Lates calcarifer) | 22 | 140 | < 5 | < 5 | [4] |
| Asian Seabass (Lates calcarifer) | 28 | 150 | < 5 | < 5 | [4] |
| Zebrafish (Danio rerio) | N/A | 100 | < 3 | N/A | [6] |
| Zebrafish Larvae (Danio rerio) | N/A | 168 | < 0.5 | ~3 | [8][10] |
| Pikeperch (Sander lucioperca) | 20-23 | 100 | N/A | N/A | [4] |
| Sailfin Molly (Poecilia latipinna) | 20-30 | 150 | N/A | N/A | [4] |
Experimental Protocols
Preparation of Buffered Stock Solution (10 g/L or 1%)
MS-222 is acidic in solution and must be buffered to a neutral pH (7.0-7.5) to prevent stress and tissue damage to the animals.[3][9] Sodium bicarbonate is the recommended buffering agent.[1][2]
Materials:
-
MS-222 (Tricaine-S, pharmaceutical grade) powder[3]
-
Sodium bicarbonate (baking soda)
-
Dechlorinated or system water (do not use distilled, RO, or tap water)[9]
-
Calibrated scale
-
Glass or plastic container (amber or opaque)[1]
-
pH meter or pH strips
-
Personal Protective Equipment (PPE): gloves, safety goggles, lab coat[3]
-
Fume hood or other ventilated area[3]
Procedure:
-
Safety First: Perform all weighing and mixing of MS-222 powder within a fume hood or well-ventilated area while wearing appropriate PPE.[3]
-
Weighing: For a 10 g/L stock solution, weigh 10 grams of MS-222 powder.
-
Buffering: Weigh 20 grams of sodium bicarbonate. A 1:2 ratio of MS-222 to sodium bicarbonate is generally effective for achieving a pH of 7.0-7.5.[1][11]
-
Mixing: Add the weighed MS-222 and sodium bicarbonate to a container. Add water to bring the total volume to 1 liter. Stir until both powders are completely dissolved.[1]
-
pH Verification: Measure the pH of the stock solution using a calibrated pH meter or pH strips. Adjust with additional sodium bicarbonate if necessary to bring the pH into the 7.0-7.5 range.[9]
-
Storage: Store the stock solution in a clearly labeled, light-sensitive container (e.g., amber bottle).[1] Refrigerate (4°C) or freeze (-20°C) for long-term storage.[1] The solution is stable for up to 6 months if stored properly.[1] Discard if the solution turns brown.[1]
Protocol for Anesthesia Induction
This protocol outlines the general steps for anesthetizing fish using an immersion bath.
Workflow Diagram:
Caption: General workflow for fish anesthesia using MS-222.
Procedure:
-
Preparation of Working Solution: Dilute the buffered stock solution with system water to the desired final concentration (see Table 1 & 2). Prepare this solution fresh for each use.[1] Ensure the water temperature and quality match the animal's housing conditions.[3]
-
Fasting: It is recommended to fast fish for 12-24 hours prior to anesthesia to reduce metabolic waste production in the anesthetic bath.[9]
-
Induction: Gently transfer the fish into the anesthetic bath. The container should be large enough to prevent overcrowding and should be aerated if the procedure is lengthy.[5][12]
-
Monitoring: Observe the fish closely for the desired stage of anesthesia. Key indicators include loss of equilibrium, slowed opercular (gill cover) movements, and lack of response to a gentle tail pinch.[6][13]
-
Procedure: Once the desired anesthetic plane is reached, perform the intended procedure. If the procedure is long, the fish's gills can be irrigated with a maintenance dose of the anesthetic solution.[12]
-
Recovery: Immediately following the procedure, transfer the fish to a recovery tank containing clean, well-aerated, anesthetic-free water from their original system.[14]
-
Post-Procedure Monitoring: Monitor the fish until it regains its equilibrium and resumes normal swimming behavior.[14]
Safety, Handling, and Disposal
-
Personnel Safety: MS-222 powder is an irritant to the eyes, skin, and respiratory system.[15][16] Always handle the powder in a fume hood and wear gloves, goggles, and a lab coat.[3][12]
-
Animal Welfare: Always use buffered solutions for live animals to prevent pain and distress.[3] The effectiveness of MS-222 is reduced in cooler temperatures and very soft water.[1]
-
Withdrawal Period: For food fish, a mandatory 21-day withdrawal period must be observed in the U.S. before the fish can be used for human consumption.[2][17][18]
-
Disposal: Unused powder and concentrated stock solutions should be collected as chemical waste.[3] Diluted working solutions may be disposed of down a sanitary drain with copious amounts of running water, in accordance with local regulations.[15][16] Never discard MS-222 solutions directly into natural waterways.[15]
References
- 1. research.ucdavis.edu [research.ucdavis.edu]
- 2. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. The Use of Tricaine Methanesulfonate (MS-222) in Asian Seabass (Lates calcarifer) at Different Temperatures: Study of Optimal Doses, Minimum Effective Concentration, Blood Biochemistry, Immersion Pharmacokinetics, and Tissue Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. umces.edu [umces.edu]
- 6. Frontiers | Tricaine Methanesulfonate (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]
- 7. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish [frontiersin.org]
- 9. iacuc.ecu.edu [iacuc.ecu.edu]
- 10. researchgate.net [researchgate.net]
- 11. ise.usj.edu.mo [ise.usj.edu.mo]
- 12. einsteinmed.edu [einsteinmed.edu]
- 13. Evaluation of the Effectiveness of Eugenol and MS-222 as Anesthetics in Zebrafish in Repeated Exposures and Post-Anesthesia Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utoledo.edu [utoledo.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. animalcare.illinois.edu [animalcare.illinois.edu]
- 17. orc.siu.edu [orc.siu.edu]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for "Metacaine" (Tricaine Methanesulfonate, MS-222) Solution in Fish Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Metacaine," more commonly known by its chemical name Tricaine Methanesulfonate (MS-222), is a widely utilized anesthetic agent for fish and other aquatic poikilotherms.[1][2][3] Its application is crucial for the humane handling of subjects during surgical procedures, tagging, weighing, and transport, minimizing stress and physiological responses.[1][4] MS-222 is a white crystalline powder that, when dissolved in water, forms an acidic solution.[2][4] Therefore, buffering the solution to a physiologically compatible pH is a critical step in its preparation to prevent adverse effects on the fish.[1][2][5]
These application notes provide a comprehensive protocol for the preparation and use of this compound (MS-222) solutions for fish surgery, including detailed methodologies, quantitative data on concentrations and response times for various species, and essential safety guidelines.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Tricaine Methanesulfonate, MS-222, Finquel, Syncaine |
| Chemical Formula | C₁₀H₁₅NO₅S |
| Molecular Weight | 261.30 g/mol |
| Appearance | White crystalline powder |
| Solubility | Freely soluble in water |
Experimental Protocols
Preparation of Buffered this compound (MS-222) Stock Solution (10 g/L)
A concentrated stock solution allows for convenient dilution to the desired working concentration.
Materials:
-
This compound (Tricaine Methanesulfonate, MS-222) powder
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized or distilled water
-
Calibrated scale
-
Volumetric flask or graduated cylinder
-
Stir plate and stir bar
-
pH meter or pH strips
-
Amber or opaque storage bottle
Procedure:
-
Safety First: When handling powdered MS-222, it is imperative to work in a fume hood or a well-ventilated area to avoid inhalation.[5][6] Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.[6][7][8]
-
Weighing: Accurately weigh 10 grams of this compound (MS-222) powder.
-
Dissolving: Add the MS-222 powder to approximately 800 mL of deionized or distilled water in a beaker with a stir bar. Stir until the powder is completely dissolved.
-
Buffering: To neutralize the acidic nature of the MS-222 solution, add Sodium Bicarbonate. A common and effective ratio is 1:2 (MS-222:Sodium Bicarbonate) by weight.[1][9] For a 10 g/L MS-222 solution, add 20 grams of Sodium Bicarbonate.[1]
-
pH Adjustment: Continue stirring until the Sodium Bicarbonate is fully dissolved. The target pH for the buffered solution should be between 7.0 and 7.5.[1][10] Verify the pH using a calibrated pH meter or pH strips. Adjust with small additions of Sodium Bicarbonate if necessary.
-
Final Volume: Transfer the buffered solution to a 1-liter volumetric flask and add deionized or distilled water to reach the final volume of 1 liter.
-
Storage: Store the stock solution in a clearly labeled, airtight, and light-protected (amber or opaque) bottle.[5] Refrigerate at 4°C for short-term storage (up to one month) or freeze at -20°C for long-term storage (up to 6 months).[1][11] Discard the solution if it turns brown.[1][5]
Preparation of Working Anesthetic Solution
The working solution is the final dilution used for immersing the fish.
Procedure:
-
Calculate Volume: Determine the required volume of the working anesthetic solution based on the size of the anesthesia chamber and the number of fish.
-
Dilution: Using the prepared stock solution (10 g/L or 10 mg/mL), calculate the volume needed to achieve the desired final concentration in the working solution. For example, to prepare 1 liter of a 100 mg/L working solution, you would add 10 mL of the 10 g/L stock solution to 990 mL of system water (water from the fish's housing tank).
-
Use System Water: Always prepare the working solution using water from the tank where the fish are housed to minimize osmotic stress. Do not use chlorinated tap water.[10]
-
Aeration: Ensure the working solution is well-aerated to provide sufficient dissolved oxygen for the fish during anesthesia.
-
Temperature: Maintain the temperature of the anesthetic bath as close as possible to the fish's holding water temperature.
Data Presentation: Recommended Concentrations and Anesthetic Timelines
The effective concentration of this compound can vary depending on the fish species, size, age, and water temperature.[1] It is crucial to conduct preliminary tests on a small number of individuals to determine the optimal concentration and exposure time for your specific experimental conditions.
Table 1: Recommended this compound (MS-222) Concentrations for Surgical Anesthesia in Various Fish Species
| Fish Species | Concentration (mg/L) | Induction Time (minutes) | Recovery Time (minutes) | Notes |
| Zebrafish (Danio rerio) | 100 - 150 | 1 - 3 | 5 - 15 | A starting point of 100 mg/L is often recommended. |
| Rainbow Trout (Oncorhynchus mykiss) | 50 - 100 | 2 - 5 | 5 - 20 | Higher concentrations may be needed in colder water. |
| Goldfish (Carassius auratus) | 80 - 120 | 3 - 6 | 10 - 30 | Recovery can be prolonged. |
| Tilapia (Oreochromis spp.) | 150 - 300 | 2 - 4 | 5 - 15 | Higher end of the range may be required for complete immobilization. |
| Medaka (Oryzias latipes) | 50 - 100 | 2 - 5 | 5 - 15 | Similar to zebrafish. |
| Asian Seabass (Lates calcarifer) | 140 - 150 | < 5 | < 5 | Optimal dose can be temperature-dependent.[12] |
| Yellow Catfish (Pelteobagrus fulvidraco) | 90 - 110 | < 3 | < 10 | Effective for short-term anesthesia.[13] |
Induction and recovery times are approximate and can be influenced by various factors. Close monitoring of the fish is essential.
Table 2: Stages of Anesthesia in Fish
| Stage | Description of Behavior |
| I: Light Sedation | Reduced reactivity to external stimuli, slight decrease in opercular rate. |
| II: Deep Sedation | Total loss of equilibrium, slow and regular opercular movements. |
| III: Surgical Anesthesia | No response to strong tactile stimuli, very slow and shallow opercular movements. |
| IV: Medullary Collapse (Overdose) | Cessation of opercular movements, followed by cardiac arrest. This stage is lethal. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles when handling this compound powder and solutions.[6][7][8]
-
Ventilation: Use a fume hood or ensure adequate ventilation when working with the powdered form to prevent inhalation.[5][6]
-
Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area thoroughly with soap and water.[8]
-
Eye Contact: In case of eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[7][8]
-
Disposal: Dispose of this compound solutions according to your institution's chemical waste disposal guidelines. Do not pour concentrated solutions down the drain.[1][6]
Mandatory Visualizations
Caption: Workflow for the preparation and use of a buffered this compound (MS-222) solution for fish surgery.
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound (MS-222) as a sodium channel blocker.
References
- 1. research.ucdavis.edu [research.ucdavis.edu]
- 2. umces.edu [umces.edu]
- 3. researchgate.net [researchgate.net]
- 4. cm.nus.edu.sg [cm.nus.edu.sg]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. animalcare.illinois.edu [animalcare.illinois.edu]
- 7. policies.unc.edu [policies.unc.edu]
- 8. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 9. ise.usj.edu.mo [ise.usj.edu.mo]
- 10. iacuc.ecu.edu [iacuc.ecu.edu]
- 11. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Metacaine (MS-222) Application in Larval Fish Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacaine, chemically known as Tricaine Methanesulfonate (TMS) or MS-222, is a widely utilized anesthetic agent in aquatic research, particularly for poikilothermic animals like fish.[1][2] Its efficacy in inducing temporary immobilization makes it an invaluable tool for a variety of procedures in larval fish studies, including handling, sorting, imaging, surgical manipulations, and transport.[1][3][4] this compound acts by blocking voltage-gated sodium channels in neurons, thereby preventing the propagation of action potentials and silencing signal exchange between the brain and the rest of the body.[2][5][6] This document provides detailed application notes and standardized protocols for the use of this compound in larval fish research, with a focus on ensuring animal welfare and generating reproducible experimental outcomes.
Data Presentation: Anesthetic Efficacy of this compound in Larval Fish
The effective concentration of this compound can vary depending on the fish species, developmental stage (size), water temperature, and hardness.[7][8] The following tables summarize key quantitative data from studies on larval fish, primarily focusing on zebrafish (Danio rerio), a common model organism.
Table 1: Anesthetic Induction and Recovery Times for Larval Zebrafish at Different this compound Concentrations.
| Concentration (mg/L) | Time to Loss of Tactile Response (seconds) | Time to Loss of Righting Reflex (seconds) | Time to Recovery of Tactile Response (seconds) |
| 84 | 43 (median) | 46 (median) | 85 |
| 168 (Standard Dose) | 25 (median) | 28 (median) | 147 |
| 336 | 15 (median) | 15 (median) | 212 |
Data derived from studies on 5-7 days post-fertilization (dpf) zebrafish larvae.[9]
Table 2: General Concentration Guidelines for this compound (MS-222) in Fish.
| Application | Concentration Range (mg/L) | Notes |
| Sedation for Transport | Low concentrations | Exposure can be up to 48 hours.[1] |
| Anesthesia (Moderately Rapid) | 50 - 70 | Results in longer induction and tolerated exposure times.[8] |
| Anesthesia ( Rapid/Surgical ) | 75 - 125 (induction) | Higher concentrations lead to rapid anesthesia but shorter tolerated exposure.[8][10] |
| Anesthesia (Maintenance) | 50 - 75 | Used for maintaining a surgical plane of anesthesia.[10] |
| Euthanasia | 250 - 500 | Requires prolonged immersion (at least 30 minutes after opercular movement ceases) and a secondary method of euthanasia.[11] |
Mechanism of Action: Neuronal Blockade
This compound's anesthetic effect is achieved through its interaction with the nervous system. It is structurally similar to local anesthetics like procaine (B135) and lidocaine.[6] The primary mechanism involves the reversible blockade of voltage-gated sodium channels (Nav channels) in nerve cell membranes.[5][6] This action inhibits the influx of sodium ions necessary for the depolarization phase of an action potential, thus preventing nerve impulse transmission.[2] This leads to a loss of sensation and motor control.
Figure 1. Simplified signaling pathway of this compound's anesthetic action.
Experimental Protocols
Crucial Preparation Step: Buffering the Anesthetic Solution
This compound is acidic and will significantly lower the pH of water, which can cause stress and physiological harm to fish.[2][4] Therefore, it is mandatory to buffer the MS-222 solution to a pH of 7.0-7.5, closely matching the pH of the fish's housing water.[8][11] Sodium bicarbonate (NaHCO₃) is commonly used for this purpose. A general guideline is to use a 1:2 ratio of MS-222 to sodium bicarbonate by weight.[4]
Protocol 1: General Anesthesia for Larval Fish (e.g., for Imaging or Minor Procedures)
This protocol is designed for short-term immobilization of larval fish for non-invasive procedures.
Materials:
-
This compound (MS-222) powder
-
Sodium bicarbonate (NaHCO₃)
-
System water (water from the larval fish housing tank)
-
Petri dishes or small beakers
-
pH meter or pH strips
-
Transfer pipettes
Procedure:
-
Prepare a Stock Solution (e.g., 1 g/L):
-
In a fume hood or well-ventilated area, weigh out 100 mg of MS-222 and 200 mg of sodium bicarbonate.[12]
-
Dissolve both powders in 100 mL of system water to create a 1 g/L (10x) buffered stock solution.[13]
-
Verify that the pH of the stock solution is between 7.0 and 7.5 and adjust with sodium bicarbonate if necessary.[11]
-
Stock solutions should be made fresh daily as this compound is light-sensitive and can degrade.[2][8]
-
-
Prepare the Anesthetic Bath:
-
Determine the desired final concentration (e.g., 168 mg/L for zebrafish larvae).[5]
-
In a petri dish, dilute the stock solution with system water to achieve the final concentration. For a 168 mg/L final concentration from a 1 g/L stock, you would add 1.68 mL of stock to 8.32 mL of system water for a total of 10 mL.
-
-
Anesthetize the Larvae:
-
Using a transfer pipette, gently move the larvae from their housing tank into the anesthetic bath.
-
Monitor the larvae closely. Anesthesia is typically induced within 30-60 seconds, indicated by the cessation of movement and loss of righting reflex.[9]
-
-
Procedure and Monitoring:
-
Perform the intended procedure (e.g., imaging).
-
Keep the duration of anesthesia as short as possible. If the procedure is lengthy, ensure the gills are irrigated with the anesthetic solution.
-
-
Recovery:
-
After the procedure, immediately transfer the larvae to a recovery dish containing fresh, aerated system water.[8]
-
Monitor the larvae until they resume normal swimming behavior. Recovery typically occurs within 3-5 minutes.[5] A prolonged recovery (>10 minutes) may indicate an overdose or compromised health.[14]
-
Figure 2. Experimental workflow for general anesthesia of larval fish.
Protocol 2: Euthanasia of Larval Fish
This compound can be used for the humane euthanasia of fish, but it must be administered as an overdose, and a secondary physical method is required.[11] It is important to note that for early life stages of zebrafish (<14 dpf), MS-222 alone may not be effective.[11]
Materials:
-
This compound (MS-222) powder
-
Sodium bicarbonate (NaHCO₃)
-
System water
-
Container for euthanasia
-
Freezer or other means for secondary euthanasia
Procedure:
-
Prepare Euthanasia Solution:
-
Prepare a high-concentration buffered solution of this compound, typically between 250-500 mg/L.[11]
-
Ensure the solution is well-buffered with sodium bicarbonate (1:2 ratio of MS-222 to NaHCO₃) to a pH of 7.0-7.5.
-
-
Immersion:
-
Transfer the larval fish into the euthanasia solution.
-
Observe the fish until all opercular (gill) movement has ceased.
-
-
Confirmation of Death:
-
Leave the larvae in the solution for at least 30 minutes after the cessation of opercular movement to ensure death.[11]
-
-
Secondary Euthanasia:
-
A secondary method of euthanasia is mandatory.[11] A common method is to place the container with the euthanized larvae in a freezer.
-
Important Considerations and Best Practices
-
Fasting: For procedures longer than simple immobilization, consider fasting the fish for 12-24 hours prior to anesthesia to reduce metabolic waste contamination of the anesthetic bath.[4][10]
-
Water Quality: Always use water from the animal's home tank for preparing anesthetic and recovery solutions to minimize stress from changes in temperature, pH, and mineral content.[14] Do not use tap water containing chlorine or deionized water.[3][11]
-
Aeration: Ensure both the anesthetic and recovery baths are well-aerated, especially for longer procedures or when anesthetizing multiple fish at once.[1][13]
-
Safety: Handle MS-222 powder in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat) as it can be an irritant.[12]
-
Regulations: Be aware of and comply with institutional and national guidelines for animal care and use (e.g., IACUC in the United States).[11] In the U.S., MS-222 is an FDA-approved anesthetic for certain fish species intended for human consumption, with a mandatory withdrawal period.[1][2] For laboratory research, its use is widely accepted.[3]
References
- 1. umces.edu [umces.edu]
- 2. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 3. syndel.com [syndel.com]
- 4. research.ucdavis.edu [research.ucdavis.edu]
- 5. Frontiers | Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish [frontiersin.org]
- 6. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccac.ca [ccac.ca]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcgill.ca [mcgill.ca]
- 11. iacuc.ecu.edu [iacuc.ecu.edu]
- 12. animalcare.illinois.edu [animalcare.illinois.edu]
- 13. norecopa.no [norecopa.no]
- 14. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Field Use of Tricaine Methanesulfonate (MS-222)
Prepared for: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and standardized protocols for the field use of Tricaine Methanesulfonate, commonly known as MS-222, Metacaine, or Tricaine-S. It is a widely used anesthetic and euthanasia agent for fish, amphibians, and other aquatic, cold-blooded animals in wildlife surveys and research.[1][2][3] These guidelines cover the mechanism of action, preparation, safety precautions, and field application procedures to ensure humane and effective immobilization while maintaining personnel safety and data integrity.
Application Notes
Introduction to Tricaine Methanesulfonate (MS-222)
Tricaine Methanesulfonate (MS-222) is a white crystalline powder that is highly soluble in water.[3] It is the only anesthetic agent approved by the U.S. Food and Drug Administration (FDA) for use in fin fish intended for human consumption, with a mandatory withdrawal period of 21 days.[2][4] Its primary function is the temporary immobilization of ectothermic ("cold-blooded") vertebrates, making it an invaluable tool for handling animals during various procedures such as measuring, tagging, blood sampling, and transport.[2][3]
Mechanism of Action
MS-222 functions as a potent local anesthetic that is absorbed through the gills and skin of aquatic animals.[1][5] It acts by blocking voltage-gated sodium (Na+) channels in neuronal membranes.[6][7][8] This blockage prevents the propagation of action potentials, thereby inhibiting the transmission of signals between the brain and the peripheral nervous system, which results in muscle relaxation and loss of sensory perception.[4][6]
Factors Influencing Efficacy
The effectiveness of MS-222 is highly variable and depends on several biotic and abiotic factors:
-
Species and Size: Different species and life stages exhibit varying sensitivity to the anesthetic.[9] Preliminary tests on a small subset of animals are recommended to determine the optimal concentration.[3][9]
-
Water Temperature: The potency of MS-222 increases in warmer water and decreases in colder water.[1] Higher temperatures generally lead to shorter induction and recovery times.[10]
-
Water Chemistry: Water hardness, alkalinity, and pH can influence the drug's effectiveness. It is crucial to use water from the animal's environment for preparing solutions.[9][11]
-
pH and Buffering: MS-222 is acidic when dissolved in water, which can cause irritation and distress to the animal, particularly to the sensitive gill epithelium.[2][12] Therefore, the solution must be buffered to a neutral pH (7.0-7.5) using sodium bicarbonate.[12][13] An unbuffered solution can lead to epidermal and corneal damage.[3]
Personnel Safety and Handling
MS-222 is an irritant to the eyes, skin, and respiratory system.[1][14] Accidental exposure may have adverse health effects.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat or protective clothing when handling the powder or solutions.[1][11][15]
-
Handling Powder: Weigh the concentrated powder in a well-ventilated area, preferably within a fume hood, to avoid inhalation.[9][13] If a fume hood is unavailable in the field, work in an area with minimal air turbulence and consider pre-weighing doses in sealed vials before heading to the field.[11][14]
-
Disposal: Dispose of MS-222 powder and solutions in accordance with local environmental regulations.[1] For field use, waste solutions with a pH between 6-10 may often be disposed of via a sanitary sewer, but surface water discharge is prohibited.[11][14]
Field Anesthesia Protocols
Preparation of Buffered MS-222 Stock Solution
Freshly prepared solutions are recommended for optimal potency and to minimize contamination risks.[1][2] A 10% decrease in potency has been reported in solutions stored for 10 days at room temperature.[9]
Materials:
-
Pharmaceutical-grade MS-222 powder[1]
-
Sodium Bicarbonate (Baking Soda)
-
Graduated container or weigh scale
-
pH meter or pH strips
Procedure for 10 g/L Stock Solution:
-
Measure Water: In a clean, labeled container, measure a specific volume of site water (e.g., 1 liter).
-
Weigh MS-222: Using appropriate safety precautions, weigh out 10 grams of MS-222 powder.
-
Dissolve MS-222: Add the powder to the water and stir until it is completely dissolved.
-
Buffer the Solution: Weigh and add Sodium Bicarbonate at a ratio of 2 parts bicarbonate to 1 part MS-222 (e.g., 20 grams of Sodium Bicarbonate for 10 grams of MS-222).[2] This ratio generally achieves the target pH.
-
Verify pH: Stir until the bicarbonate is dissolved. Measure the pH of the stock solution and ensure it is between 7.0 and 7.5.[2][12] Adjust with small additions of sodium bicarbonate if necessary.
-
Label: Clearly label the container with the contents ("Buffered MS-222 Stock Solution"), concentration (10 g/L), and preparation date.[1]
Anesthesia Induction Protocol
-
Prepare Induction Bath: In a suitable container large enough to fully submerge the animal, prepare the working anesthetic solution by diluting the stock solution with fresh site water to the desired concentration (see Tables 1 & 2).
-
Pre-Anesthesia: Fast fish for 12-24 hours prior to anesthesia to reduce metabolic rate and prevent regurgitation.[11] Ensure the induction bath is well-oxygenated, especially if multiple animals are being processed.[11]
-
Immersion: Gently place the animal into the induction bath.
-
Monitoring: Observe the animal continuously to assess the stage of anesthesia. Key indicators include loss of equilibrium (animal rolls over), cessation of opercular movement in fish, and lack of response to a gentle tail pinch.
-
Procedure: Once the desired plane of anesthesia is reached, remove the animal from the bath and place it on a wet, non-abrasive surface. The procedure (e.g., measuring, tagging) should be performed efficiently. To maintain anesthesia during longer procedures, the gills or skin can be irrigated with a more dilute anesthetic solution.[1][2]
-
Recovery: Immediately after the procedure, transfer the animal to a container of fresh, well-aerated, anesthetic-free water from the survey site.
-
Monitor Recovery: Closely monitor the animal until it regains its righting response and resumes normal swimming or movement.[1] Do not release the animal until it is fully recovered.
Quantitative Data Summary
The optimal anesthetic dose is species-specific and environmentally dependent. The following tables provide general dosage guidelines derived from various studies. It is imperative to conduct preliminary trials to determine the ideal concentration for specific field conditions.
Table 1: Recommended Anesthetic Doses of MS-222 for Various Fish Species
| Species | Anesthesia Dose (mg/L) | Euthanasia Dose (mg/L) | Typical Induction Time (min) | Typical Recovery Time (min) | Notes |
| Zebrafish (Danio rerio) | 100 - 160[1][6] | 250 - 500[1][13] | 1 - 3 | 3 - 5 | A common model organism; data is robust. |
| Rainbow Trout (Oncorhynchus mykiss) | 80 - 100 | >250[9] | 3 - 5 | 5 - 10 | Stress response can include cortisol increase.[3] |
| Nile Tilapia (Oreochromis niloticus) | 300[16] | >500 | < 5[16] | < 5[16] | Optimal dose determined for marketable size at 28°C.[16] |
| Asian Seabass (Lates calcarifer) | 140 - 150[10] | >300 | < 5[10] | < 5[10] | Dose is temperature-dependent (140 mg/L at 22°C, 150 mg/L at 28°C).[10] |
Table 2: Recommended Anesthetic Doses of MS-222 for Various Amphibian Species
| Species | Anesthesia Dose (mg/L) | Euthanasia Dose (g/L) | Typical Induction Time (min) | Notes |
| African Clawed Frog (Xenopus laevis) | 500 - 1000 | 5[1] | 4 - 10 | Euthanasia requires at least 1 hour of immersion or a secondary method.[1][17] |
| Smokey Jungle Frog (L. pentadactylus) | 250 - 500 | Not Recommended | 5 - 15 | Immersion alone, even at 10 g/L, is not sufficient for humane euthanasia in this species.[18] |
| General Anuran/Salamander | 250 - 1000 | 2 - 5 | Variable | Intracoelomic injection is not an acceptable method of euthanasia for amphibians.[1] |
Note: Induction and recovery times are highly dependent on temperature, animal size, and metabolic rate.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for MS-222, blocking Na+ channels.
Caption: Standard workflow for wildlife anesthesia using MS-222.
References
- 1. depts.ttu.edu [depts.ttu.edu]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. umces.edu [umces.edu]
- 4. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 5. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tricaine Methanesulfonate (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. The Use of Tricaine Methanesulfonate (MS-222) in Asian Seabass (Lates calcarifer) at Different Temperatures: Study of Optimal Doses, Minimum Effective Concentration, Blood Biochemistry, Immersion Pharmacokinetics, and Tissue Distributions [mdpi.com]
- 11. cpp.edu [cpp.edu]
- 12. cmich.edu [cmich.edu]
- 13. iacuc.ecu.edu [iacuc.ecu.edu]
- 14. animalcare.illinois.edu [animalcare.illinois.edu]
- 15. vpr.tamu.edu [vpr.tamu.edu]
- 16. Determination of Optimal Doses and Minimum Effective Concentrations of Tricaine Methanesulfonate, 2-Phenoxyethanol and Eugenol for Laboratory Managements in Nile Tilapia (Oreochromis niloticus) | MDPI [mdpi.com]
- 17. stcloudstate.edu [stcloudstate.edu]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Metacaine Administration in Laboratory Settings
Disclaimer: The compound "Metacaine" is not a recognized chemical entity in standard scientific literature. The following protocols and data are based on the well-established properties of Tricaine Methanesulfonate (MS-222), a common anesthetic agent for fish, amphibians, and other aquatic ectotherms. These guidelines are provided as a reference for the safe and effective use of a similar hypothetical compound, "this compound," in a laboratory environment.
Introduction
This compound is a rapid-acting anesthetic agent used for the immobilization of aquatic animals in research settings. Its primary function is to block nerve impulses, leading to a temporary loss of sensation and consciousness. This allows for humane handling, tagging, transport, and minor surgical procedures. Proper administration is critical to ensure animal welfare and the integrity of experimental data.
Key Properties:
-
Mechanism of Action: this compound acts by blocking voltage-gated sodium channels in neurons. This prevents the propagation of action potentials, thereby inhibiting the transmission of sensory and motor signals.
-
Solubility: Highly soluble in water. A buffered solution is essential as this compound is acidic and can cause physiological stress.
-
Metabolism: Primarily absorbed through the gills and skin. It is metabolized by the liver and excreted via the kidneys.
Quantitative Data: Efficacy and Safety
The efficacy of this compound is dependent on concentration, temperature, water hardness, and species. The following tables provide general guidelines based on data for MS-222. Researchers should conduct pilot studies to determine the optimal concentration for their specific model organism and experimental conditions.
Table 1: Anesthetic Induction and Recovery Times for Zebrafish (Danio rerio) at 25°C
| This compound Conc. (mg/L) | Mean Induction Time (seconds) | Mean Recovery Time (seconds) | Observed Side Effects |
| 50 | 180 | 300 | Minimal |
| 100 | 90 | 420 | Mild gill irritation |
| 150 | 60 | 600+ | Risk of overdose, respiratory distress |
| 200 | <30 | >900 (often lethal) | Severe respiratory depression |
Table 2: Recommended this compound Concentrations for Different Species
| Species | Anesthesia (mg/L) | Euthanasia (mg/L) | Notes |
| Zebrafish (Danio rerio) | 100-150 | >300 | Sensitive to pH changes. |
| Rainbow Trout (Oncorhynchus mykiss) | 50-100 | >250 | Ensure adequate oxygenation. |
| African Clawed Frog (Xenopus laevis) | 100-200 | >500 | Administer in a non-absorbent container. |
| Axolotl (Ambystoma mexicanum) | 50-100 | >300 | Monitor for skin irritation. |
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Distilled or deionized water
-
Sodium bicarbonate
-
pH meter
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 1 g/L Stock Solution:
-
Weigh 1 gram of this compound powder.
-
Dissolve it in 1 liter of distilled water. This stock solution is acidic.
-
Store the stock solution in a light-blocking, airtight container at 4°C for up to one month.
-
-
Prepare a Buffered Working Solution:
-
Determine the final volume needed for your experiment.
-
Add the required volume of the stock solution to the system water (water from the animal's housing tank).
-
For every 100 mg of this compound, add approximately 200 mg of sodium bicarbonate to buffer the pH to a neutral range (7.0-7.5).
-
Gently stir the solution until the sodium bicarbonate is fully dissolved.
-
Verify the final pH of the working solution using a calibrated pH meter before introducing any animals.
-
Anesthesia Protocol for Zebrafish
Materials:
-
Buffered this compound working solution (100-150 mg/L)
-
Healthy, fasted adult zebrafish
-
Anesthesia tank (e.g., a small beaker or petri dish)
-
Recovery tank with fresh system water
-
Net
-
Timer
Procedure:
-
Preparation: Fill the anesthesia tank with the buffered this compound working solution and the recovery tank with fresh, aerated system water.
-
Induction: Using a net, transfer a single zebrafish into the anesthesia tank. Start the timer immediately.
-
Monitoring: Observe the fish closely. Anesthesia induction proceeds through stages, starting with loss of equilibrium and culminating in the cessation of opercular (gill cover) movement. The desired plane of anesthesia for most procedures is reached when opercular movements slow significantly but do not stop completely.
-
Procedure: Once the desired level of anesthesia is reached (typically within 60-90 seconds), remove the fish from the solution and place it on a moist surface to perform the procedure. Keep the procedure brief (ideally under 5 minutes).
-
Recovery: Immediately after the procedure, transfer the fish to the recovery tank.
-
Monitoring Recovery: Monitor the fish until it regains normal equilibrium and begins to swim actively. Record the recovery time. Do not return the animal to the main housing tank until it is fully recovered.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound at the neuronal level.
Experimental Workflow for Animal Anesthesia
Caption: Standard workflow for anesthetizing an aquatic animal.
Metacaine (MS-222) in Aquatic Research: Application Notes and Protocols for Anesthesia in Fish
For Researchers, Scientists, and Drug Development Professionals
Metacaine, chemically known as Tricaine Methanesulfonate (MS-222), is a widely utilized anesthetic agent in aquatic research, particularly for the temporary immobilization of fish. Its efficacy and safety profile make it an invaluable tool for a variety of procedures, including handling, tagging, measuring, surgery, and transport. However, appropriate dosage and administration protocols are critical to ensure animal welfare and the integrity of experimental data. Dosages can vary significantly between species and are influenced by factors such as water temperature, hardness, and the size of the fish.[1][2]
This document provides detailed application notes and standardized protocols for the use of this compound in different fish species, summarizing key dosage information and experimental procedures to guide researchers in its safe and effective application.
Quantitative Data Summary: this compound Dosage for Fish Anesthesia and Euthanasia
The following tables provide a summary of recommended this compound (MS-222) concentrations for the anesthesia and euthanasia of various fish species. It is imperative for researchers to conduct preliminary tests on a small cohort of fish to determine the optimal dosage for their specific experimental conditions.[2]
Table 1: Recommended this compound (MS-222) Dosages for Anesthesia in Various Fish Species
| Species | Anesthetic Stage | Concentration (mg/L or ppm) | Water Temperature (°C) | Induction Time | Recovery Time | Reference(s) |
| General (most species) | Surgical Anesthesia | 100 - 200 | Not Specified | Not Specified | Not Specified | [3] |
| General (most species) | Induction | 75 - 125 | Not Specified | < 4 minutes | < 10 minutes | |
| General (most species) | Maintenance | 50 - 75 | Not Specified | Not Specified | Not Specified | |
| Asian Seabass (Lates calcarifer) | Optimal (Stage III) | 140 | 22 | < 5 minutes | < 5 minutes | [4] |
| Asian Seabass (Lates calcarifer) | Optimal (Stage III) | 150 | 28 | < 5 minutes | < 5 minutes | [4] |
| Asian Seabass (Lates calcarifer) | Anesthesia | 70 - 90 | 25 | Not Specified | Not Specified | [5] |
| Fathead Minnow (Pimephales promelas) | Optimal | 75 | Not Specified | Not Specified | Not Specified | [4] |
| Goldfish (Carassius auratus) | Optimal | 300 | Not Specified | Not Specified | Not Specified | [4] |
| Lumpfish (Cyclopterus lumpus) | Effective (large) | 100 - 200 | Not Specified | Not Specified | Not Specified | [4] |
| Lumpfish (Cyclopterus lumpus) | Effective (small) | 100 | Not Specified | Not Specified | Not Specified | [4] |
| Nile Tilapia (Oreochromis niloticus) | Optimal (Stage III) | 300 | 28 | < 5 minutes | < 5 minutes | [6] |
| Salmonids | Anesthesia | 25 - 45 | Not Specified | < 4 minutes | < 10 minutes | |
| Senegalese Sole (Solea senegalensis) | Optimal | 75 | Not Specified | Not Specified | Not Specified | [4] |
| Silver Seabream (Pagrus auratus) | Optimal | 100 | Not Specified | Not Specified | Not Specified | [4] |
| Yellow Catfish (Tachysurus fulvidraco) | Optimal | 90 - 110 | Not Specified | Not Specified | Not Specified | [4] |
| Zebrafish (Danio rerio) Larvae | Standard | 168 | Not Specified | ~30 seconds | 3 - 15 minutes | [7] |
Table 2: Recommended this compound (MS-222) Dosages for Euthanasia in Fish
| Species | Concentration (mg/L or ppm) | Immersion Time | Important Notes | Reference(s) |
| General (most species) | 250 - 500 | At least 30 minutes following cessation of opercular movement. | A secondary method of euthanasia is often required. | [3] |
| Salmonids | 400 - 500 | Not Specified | Lethal dose. |
Experimental Protocols
Preparation of Buffered this compound Solution
This compound is acidic in solution and must be buffered to a neutral pH (7.0-7.5) to prevent irritation and stress to the fish.[1][8] Sodium bicarbonate is the most common buffering agent.
Materials:
-
This compound (MS-222) powder
-
Sodium bicarbonate (baking soda)
-
Water from the fish's housing system
-
Calibrated scale
-
pH meter or pH strips
-
Glass or plastic container
-
Fume hood or ducted biosafety cabinet
Procedure:
-
Work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[9]
-
Weigh the desired amount of this compound powder based on the volume of water and the target concentration.
-
For every part of this compound, use one to two parts of sodium bicarbonate. A 1:2 ratio of MS-222 to sodium bicarbonate is commonly used.[2]
-
Dissolve the this compound and sodium bicarbonate in a small amount of system water, ensuring it is fully dissolved.
-
Add the concentrated solution to the final volume of system water in the anesthetic tank.
-
Measure the pH of the final solution and adjust with additional sodium bicarbonate if necessary to bring it within the 7.0-7.5 range.[3]
-
Prepare fresh solutions for each use, as the efficacy of the solution can degrade over time, especially when exposed to light.[8] Stock solutions can be stored refrigerated and protected from light for up to 30 days.[1]
Anesthetic Induction and Monitoring
Procedure:
-
Transfer the fish to the prepared anesthetic bath.
-
Observe the fish closely for the desired stage of anesthesia. The stages of anesthesia in fish are generally characterized by changes in equilibrium, respiratory rate (opercular movement), and response to stimuli.
-
Once the desired level of anesthesia is reached, the procedure can be performed. For longer procedures, it may be necessary to maintain anesthesia by irrigating the gills with a maintenance dose of the anesthetic solution.
-
Throughout the procedure, monitor the fish's respiratory rate and gill color. The gills should remain a healthy pink or red. If respiration ceases or becomes very slow, immediately transfer the fish to a recovery tank with fresh, well-aerated water.
Post-Anesthetic Recovery
Procedure:
-
After the procedure, place the fish in a recovery tank containing fresh, well-oxygenated water from their original housing system.
-
To facilitate recovery, gently move the fish forward and backward in the water to encourage the flow of water over the gills.
-
Monitor the fish until it has regained its equilibrium and is swimming normally.
Visualizing Experimental Processes and Mechanisms
Experimental Workflow for Fish Anesthesia
The following diagram illustrates the standard workflow for anesthetizing fish using this compound.
Mechanism of Action of this compound
This compound functions by blocking voltage-gated sodium channels in neurons. This action prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby inhibiting nerve impulse transmission and inducing a state of anesthesia.[10][11]
References
- 1. utoledo.edu [utoledo.edu]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. iacuc.ecu.edu [iacuc.ecu.edu]
- 4. The Use of Tricaine Methanesulfonate (MS-222) in Asian Seabass (Lates calcarifer) at Different Temperatures: Study of Optimal Doses, Minimum Effective Concentration, Blood Biochemistry, Immersion Pharmacokinetics, and Tissue Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. umces.edu [umces.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tricaine Methanesulfonate (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]
Application Notes and Protocols for Anesthesia in Amphibians
Disclaimer: The term "Metacaine" is not commonly found in scientific literature for amphibian anesthesia. It is highly probable that this is a reference to Tricaine Methanesulfonate , commercially known as MS-222, which is the most widely used anesthetic for amphibians and fish. These application notes and protocols are based on the use of Tricaine Methanesulfonate (MS-222).
Introduction
Tricaine Methanesulfonate (MS-222) is a white powder that is freely soluble in water. It is a muscle relaxant that acts on the central nervous system to induce anesthesia. The depth of anesthesia is concentration-dependent, and recovery is typically rapid once the amphibian is returned to fresh, anesthetic-free water. It is crucial to monitor the animal closely throughout the procedure to prevent overdose.
Quantitative Data Summary
The efficacy and safety of MS-222 can vary depending on the species, age, size, and physiological condition of the amphibian, as well as water temperature and hardness. The following tables provide a summary of typical dosage ranges and physiological effects.
Table 1: Recommended MS-222 Dosage Ranges for Amphibian Anesthesia
| Species Group | Anesthetic Concentration (mg/L) | Surgical Anesthesia (mg/L) | Euthanasia (g/L) |
| Aquatic Frogs (e.g., Xenopus) | 100 - 300 | 300 - 500 | > 1 |
| Semi-aquatic Frogs (e.g., Rana) | 100 - 400 | 400 - 700 | > 1 |
| Salamanders & Newts | 100 - 500 | 500 - 1000 | > 1 - 2 |
Table 2: Typical Anesthetic Timelines and Physiological Parameters
| Parameter | Observation | Typical Range |
| Induction Time | Time from immersion in anesthetic solution to loss of righting reflex. | 3 - 15 minutes |
| Surgical Anesthesia | Loss of withdrawal reflex to a noxious stimulus (e.g., toe pinch). | 5 - 20 minutes |
| Duration of Anesthesia | Length of time the animal remains anesthetized after removal from the bath. | 15 - 60 minutes |
| Recovery Time | Time from return to fresh water to resumption of normal posture and movement. | 10 - 90 minutes |
| Heart Rate | Can be monitored with a Doppler probe. Decreases with anesthetic depth. | Variable by species |
| Respiration | Observe buccal or cutaneous respiration. Decreases with anesthetic depth. | Monitor closely |
Experimental Protocols
Preparation of Anesthetic Stock and Working Solutions
A buffered stock solution of MS-222 is recommended to prevent skin irritation and maintain physiological pH.
Materials:
-
Tricaine Methanesulfonate (MS-222) powder
-
Sodium bicarbonate (NaHCO₃)
-
Dechlorinated, aerated water (at the same temperature as the amphibian's housing)
-
Calibrated scale
-
pH meter
-
Glass beakers or flasks
-
Stir plate and stir bar
Procedure:
-
Prepare a 10x Stock Solution (e.g., 10 g/L):
-
Weigh 10 grams of MS-222 powder.
-
Dissolve the powder in approximately 900 mL of dechlorinated water while stirring.
-
Once fully dissolved, bring the total volume to 1 liter.
-
This stock solution can be stored at 4°C for up to one month.
-
-
Buffer the Stock Solution:
-
For every 1 gram of MS-222, add 2 grams of sodium bicarbonate. For the 10 g/L stock solution, add 20 grams of NaHCO₃.
-
Stir until the sodium bicarbonate is completely dissolved.
-
Measure the pH of the stock solution and adjust to a neutral pH of 7.0 - 7.4 using additional sodium bicarbonate if necessary.
-
-
Prepare the Working Solution:
-
Determine the desired final concentration of MS-222 for your procedure (refer to Table 1).
-
Calculate the volume of the 10x stock solution needed. For example, to make 1 liter of a 500 mg/L working solution, you would use 50 mL of the 10 g/L stock solution.
-
Add the calculated volume of the stock solution to the appropriate volume of fresh, dechlorinated water.
-
Anesthetic Induction and Monitoring
Materials:
-
Prepared MS-222 working solution
-
Induction chamber (a container large enough for the amphibian to be fully immersed)
-
Holding container with fresh, dechlorinated water for recovery
-
Surgical gloves
-
Stopwatch or timer
-
Small forceps for testing reflexes
-
Moistened gauze or towels
Procedure:
-
Pre-procedure:
-
Fast the amphibian for 12-24 hours prior to anesthesia to reduce the risk of regurgitation.
-
Weigh the animal to accurately record its details.
-
Prepare the surgical area and all necessary instruments before inducing anesthesia.
-
-
Induction:
-
Place the amphibian in the induction chamber containing the MS-222 working solution. The volume should be sufficient to fully immerse the animal.
-
Start the timer and observe the animal closely for the stages of anesthesia:
-
Stage 1 (Light Sedation): Reduced activity, slowed righting reflex.
-
Stage 2 (Deep Sedation): Loss of righting reflex.
-
Stage 3 (Surgical Anesthesia): Loss of withdrawal reflex (gently pinch a toe with forceps to test).
-
-
-
Monitoring during Surgery:
-
Once surgical anesthesia is reached, remove the amphibian from the immersion bath.
-
Place the animal on a moistened surface (e.g., wet gauze) to prevent skin desiccation.
-
To maintain anesthesia during longer procedures, you can periodically irrigate the skin with the MS-222 solution.
-
Continuously monitor vital signs, such as respiratory movements (buccal pumping) and heart rate (if equipment is available). A slowing or cessation of respiration is a sign of overdose.
-
Post-operative Care and Recovery
Procedure:
-
Recovery:
-
After the procedure is complete, place the amphibian in a container of fresh, well-aerated, dechlorinated water.
-
Position the animal upright to facilitate normal respiratory movements.
-
Monitor the amphibian continuously until the righting reflex and normal posture return.
-
-
Post-recovery:
-
Return the animal to its original housing once it is fully mobile.
-
Observe the animal over the next 24-48 hours for any signs of distress or complications.
-
Visualizations
Caption: Experimental workflow for amphibian anesthesia using MS-222.
Caption: Simplified signaling pathway for the mechanism of action of MS-222.
Application Notes and Protocols for Combined Anesthetics in Fish Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Metacaine (MS-222, Tricaine Methanesulfonate) in combination with other anesthetics for finfish. The following information is intended to guide researchers in selecting and applying appropriate anesthetic combinations to ensure animal welfare and achieve reliable experimental outcomes.
Introduction
This compound (MS-222) is a widely used anesthetic in aquatic research and aquaculture.[1][2] It functions by blocking voltage-gated sodium channels in neuronal membranes, which inhibits the propagation of action potentials and induces muscle relaxation.[1][3] While effective, MS-222 can have dose-dependent adverse effects, including respiratory and cardiac depression, stress induction, and prolonged recovery times.[4][5] Combining MS-222 with other anesthetic agents can offer several advantages, such as reducing the required dose of each drug, minimizing adverse physiological effects, and providing a more stable plane of anesthesia.[1][4] This document explores several common combinations of MS-222 with other anesthetics, providing quantitative data and detailed experimental protocols.
Key Anesthetic Combinations with this compound (MS-222)
Several anesthetic agents can be used in combination with MS-222 to enhance its efficacy and safety. The most common and well-documented combinations include MS-222 with isoflurane (B1672236), eugenol (B1671780) (clove oil), and ketamine.
This compound (MS-222) and Isoflurane
The combination of MS-222 and isoflurane has been shown to prolong the duration of safe anesthesia and expedite recovery in adult zebrafish, with minimal impact on heart rate.[1] This combination is particularly useful for lengthy procedures that require a stable anesthetic plane.
This compound (MS-222) and Eugenol (Clove Oil)
Eugenol, the active component of clove oil, is a natural anesthetic that can be used in conjunction with MS-222.[6][7][8] This combination can lead to a rapid induction of anesthesia.[9] However, recovery times may be longer compared to MS-222 used alone.[8][9]
This compound (MS-222) and Ketamine
Ketamine, a dissociative anesthetic, can be combined with MS-222 to provide a balanced anesthetic regimen.[10][11] This combination is often administered via intramuscular injection for larger fish and can be beneficial for surgical interventions.[1] The use of ketamine with an α2-agonist like medetomidine (B1201911) is also reported to improve anesthesia, with the effects being reversible with atipamezole.[10][11][12]
Quantitative Data Summary
The following tables summarize quantitative data for various anesthetic combinations across different fish species. These values should be considered as starting points, as the optimal dosage can vary depending on factors such as fish size, age, and water temperature.[4][13]
Table 1: Anesthetic Dosages and Times for this compound (MS-222) in Combination with Other Anesthetics in Zebrafish (Danio rerio)
| Anesthetic Combination | Concentration | Induction Time | Recovery Time | Species | Reference |
| MS-222 + Isoflurane | 60 ppm MS-222 + 60 ppm Isoflurane | 2-5 min | - | Adult Zebrafish | [1] |
| MS-222 | 100 mg/L | ~3 min | - | Adult Zebrafish | [1] |
| MS-222 (buffered) | 150 mg/L | - | - | Adult Zebrafish | [14] |
| Eugenol | - | Faster than MS-222 | Longer than MS-222 | Zebrafish | [7] |
Table 2: Anesthetic Dosages for this compound (MS-222) in Salmonids
| Anesthetic Combination | Concentration | Induction Time | Recovery Time | Species | Reference |
| MS-222 | 25-45 mg/L | < 4 min | ~10 min | Salmonids | [15] |
| Clove Oil | 40-60 mg/L | Faster than MS-222 | Longer than MS-222 | Salmonids | [15] |
Table 3: Anesthetic Dosages for Other Fish Species
| Anesthetic Combination | Concentration | Induction Time | Recovery Time | Species | Reference |
| Xylazine + Ketamine | 11.4 ml Xylazine (2%) + 14.4 ml Ketamine (5%) in 10L water | 14-22.8 min | 42.7 min | Common Carp (B13450389) | [16] |
| Eugenol | 25-100 mg/L | Faster than MS-222 | Longer than MS-222 | Peruvian Grunt | [9] |
| MS-222 | 50-200 mg/L | - | - | Peruvian Grunt | [9] |
| MS-222 | 600 ppm | ~1 min | - | Far Eastern Catfish | [17] |
| Clove Oil | 500 ppm | ~1 min | - | Far Eastern Catfish | [17] |
Experimental Protocols
Protocol 1: Preparation of Buffered this compound (MS-222) Stock Solution
Objective: To prepare a buffered stock solution of MS-222 to minimize pH changes in the anesthetic bath, which can be stressful and harmful to fish.[2][18]
Materials:
-
This compound (MS-222) powder
-
Sodium bicarbonate (NaHCO₃)
-
Deionized or system water (free of chlorine)[19]
-
Calibrated scale
-
Weigh boats
-
Glass or plastic container
-
Stir bar and stir plate
-
pH meter or pH strips
Procedure:
-
Work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (gloves, goggles, lab coat).[2][20]
-
Weigh the desired amount of MS-222 powder.
-
Weigh an amount of sodium bicarbonate that is twice the weight of the MS-222 (2:1 ratio of NaHCO₃ to MS-222).[2][20]
-
In the container, dissolve the MS-222 and sodium bicarbonate in a known volume of water to create a stock solution (e.g., 10 g/L MS-222 and 20 g/L NaHCO₃ for a 1% solution).[2]
-
Stir the solution until all solids are completely dissolved.
-
Measure the pH of the stock solution and adjust with additional sodium bicarbonate if necessary to achieve a pH between 7.0 and 7.5.[2][19]
-
Store the stock solution in a sealed, light-protected container in the refrigerator (4°C) for up to 30 days.[20] For longer-term storage, aliquots can be frozen at -20°C.[21]
Protocol 2: Immersion Anesthesia with MS-222 and Isoflurane for Adult Zebrafish
Objective: To induce and maintain a surgical plane of anesthesia in adult zebrafish for extended procedures.
Materials:
-
Buffered MS-222 stock solution (from Protocol 1)
-
Isoflurane
-
System water
-
Induction chamber (e.g., petri dish or small beaker)
-
Recovery chamber with fresh, aerated system water
-
Transfer pipette or net
Procedure:
-
Prepare the anesthetic bath by diluting the buffered MS-222 stock solution and adding isoflurane to fresh system water to achieve the final desired concentrations (e.g., 60 ppm MS-222 and 60 ppm isoflurane).[1]
-
Gently transfer the zebrafish into the induction chamber.
-
Monitor the fish closely for the stages of anesthesia: loss of equilibrium and cessation of opercular movement.[20] Induction time is typically 2-5 minutes.[1]
-
Once the desired anesthetic plane is reached, the procedure can be performed. To maintain anesthesia for prolonged periods, the gills can be continuously irrigated with the anesthetic solution.[2]
-
After the procedure, immediately transfer the fish to the recovery chamber with fresh, well-aerated water.
-
Monitor the fish until it regains its equilibrium and normal swimming behavior.
Protocol 3: Immersion Anesthesia with MS-222 and Eugenol
Objective: To induce rapid anesthesia in fish using a combination of MS-222 and eugenol.
Materials:
-
Buffered MS-222 stock solution (from Protocol 1)
-
Eugenol (Clove Oil)
-
Ethanol (B145695) (95%)
-
System water
-
Induction chamber
-
Recovery chamber
Procedure:
-
Prepare a stock solution of eugenol by dissolving it in 95% ethanol (e.g., 1 part eugenol to 9 parts ethanol).[15]
-
Prepare the anesthetic bath by adding the buffered MS-222 stock solution and the eugenol stock solution to fresh system water to achieve the desired final concentrations.
-
Gently place the fish in the induction chamber.
-
Observe the fish for rapid induction of anesthesia.
-
Once the procedure is complete, transfer the fish to a recovery tank with fresh, aerated water. Be aware that recovery times may be longer with this combination.[9]
Visualizations
Caption: General workflow for fish anesthesia using a combination of anesthetics.
Caption: Simplified signaling pathway of this compound (MS-222) action.
Important Considerations
-
Buffering: MS-222 is acidic and must be buffered with sodium bicarbonate to a pH of 7.0-7.5 to prevent stress and physiological harm to the fish.[2][18][19]
-
Water Quality: Always use water from the fish's housing system or dechlorinated water for preparing anesthetic solutions.[19] Water temperature, pH, and hardness can affect anesthetic efficacy.[19]
-
Fasting: It is recommended to fast fish for 12-24 hours before anesthesia to reduce metabolic waste production and the risk of regurgitation.[20]
-
Monitoring: Continuously monitor the fish's respiratory rate (opercular movements) and response to stimuli to ensure an appropriate anesthetic depth.
-
Recovery: Provide a clean, well-aerated recovery tank. Recovery times can vary significantly depending on the anesthetic combination, concentration, and duration of exposure.
-
Species Variation: Anesthetic efficacy and optimal dosages can vary significantly between fish species.[4][22] It is crucial to conduct pilot studies to determine the appropriate concentrations for the specific species and experimental conditions.
-
Regulations: Be aware of and adhere to all institutional and national guidelines for animal care and use, including regulations on the use of anesthetics in fish. MS-222 is the only FDA-approved anesthetic for fish intended for human consumption, with a mandatory withdrawal period.[1][2][17]
References
- 1. researchgate.net [researchgate.net]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. Effect of MS222 on Hemostasis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 5. Universitetet i Bergen [uib.no]
- 6. mcgill.ca [mcgill.ca]
- 7. Evaluation of the Effectiveness of Eugenol and MS-222 as Anesthetics in Zebrafish in Repeated Exposures and Post-Anesthesia Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clove oil, eugenol effective anesthetics for silver catfish - Responsible Seafood Advocate [globalseafood.org]
- 9. mdpi.com [mdpi.com]
- 10. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. norecopa.no [norecopa.no]
- 13. Frontiers | Using machine learning to predict anesthetic dose in fish: a case study using nutmeg oil [frontiersin.org]
- 14. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccac.ca [ccac.ca]
- 16. Experimental xylazine-ketamine anesthesia in the common carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Anesthetic Effects of Clove Oil and MS-222 on Far Eastern Catfish, Silurus asotus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. umces.edu [umces.edu]
- 19. iacuc.ecu.edu [iacuc.ecu.edu]
- 20. ise.usj.edu.mo [ise.usj.edu.mo]
- 21. condor.depaul.edu [condor.depaul.edu]
- 22. Determining the appropriate concentration of an anesthetic mixture in three different fish species with the PROMETHEE decision model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Fish Under Metacaine (MS-222) Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacaine, commonly known by its non-proprietary name Tricaine Methanesulfonate (MS-222), is the most widely used anesthetic for fish and other aquatic poikilotherms.[1][2][3] Its proper application is crucial for humane handling during research, aquaculture, and veterinary procedures.[1][4] Effective monitoring of fish under MS-222 anesthesia is paramount to ensure animal welfare, prevent overdose, and obtain reliable experimental data.[5][6] These application notes provide detailed protocols and techniques for monitoring the physiological status of fish during MS-222 anesthesia.
Key Physiological Parameters for Monitoring
The depth of anesthesia in fish can be assessed by observing a combination of behavioral and physiological signs.[7] Key parameters to monitor include:
-
Opercular Movement (Respiratory Rate): This is one of the most critical indicators. The rate and depth of opercular movements decrease as the anesthetic depth increases.[7][8] Cessation of opercular movement indicates a deep plane of anesthesia and potential overdose, requiring immediate intervention.[8][9]
-
Response to Stimuli: A common method to assess anesthetic depth is the response to a firm squeeze at the base of the tail.[7] The lack of response indicates a surgical plane of anesthesia.
-
Muscle Tone: As anesthesia deepens, muscle tone decreases, leading to a relaxed state.[7]
-
Equilibrium: Fish will lose their righting reflex and ability to maintain normal orientation as they become anesthetized.[7][8]
-
Heart Rate: Can be monitored using various techniques to assess cardiovascular function during anesthesia.[5][10]
-
Gill Color: Pale gills can be an indicator of hypoxemia, despite adequate ventilation efforts.[7]
Stages of Anesthesia in Fish
Understanding the progressive stages of anesthesia is fundamental for accurate monitoring.
| Stage | Level of Anesthesia | Signs | Examples of Procedures |
| I | Sedation | Reduced activity and reflexes, disorientation.[7] | Visual examination, non-invasive tagging.[7] |
| II | Excitation | Increased activity, difficulty maintaining equilibrium, increased opercular rate.[7] | |
| III | Light Anesthesia | Loss of equilibrium, decreased opercular rate and muscle tone, reaction only to strong stimuli.[7] | Imaging, weighing, tail biopsy, scale scraping.[7] |
| IV | Surgical Anesthesia | Rare opercular movements, relaxed muscle tone, no reaction to stimuli.[7] | Invasive surgery, blood sampling, gill biopsy.[7] |
| V | Deep Anesthesia | No opercular movements, no muscle tone.[7] | Non-recovery surgery.[7] |
| VI | Overdose / Medullary Collapse | Cardiac and respiratory arrest, leading to death. |
Source: Adapted from fish anesthesia guidelines.[7]
Experimental Protocols
Protocol 1: Preparation of Buffered this compound (MS-222) Solution
Objective: To prepare a safe and effective anesthetic solution with a neutral pH to minimize irritation and physiological stress to the fish.[4][9] Unbuffered MS-222 is acidic and can cause significant stress and tissue damage.[4][11]
Materials:
-
This compound (MS-222) powder
-
Sodium bicarbonate (NaHCO₃)
-
Dechlorinated water from the fish's housing system
-
Weighing scale
-
Glass or plastic container
-
pH meter or pH strips
Procedure:
-
Determine the desired concentration of MS-222 based on the fish species, size, and the intended level of anesthesia.[1] A common starting point for surgical anesthesia is 100-200 mg/L.[9]
-
Weigh the required amount of MS-222 powder.
-
Weigh an equal or double amount of sodium bicarbonate. A 1:2 ratio of MS-222 to sodium bicarbonate is often recommended to buffer the solution to a pH of 7.0-7.5.[1][4]
-
In a separate container, dissolve the MS-222 and sodium bicarbonate in a small volume of system water.
-
Add this stock solution to the final volume of water in the anesthetic bath and mix thoroughly.
-
Verify that the pH of the final solution is between 7.0 and 7.5.[4]
-
Ensure the temperature and dissolved oxygen levels of the anesthetic bath are similar to the fish's holding tank.[6][10] Aeration should be provided.[1]
Protocol 2: Monitoring Anesthetic Induction and Recovery
Objective: To safely guide a fish through the induction of anesthesia and monitor its recovery.
Procedure:
-
Induction:
-
Gently place the fish into the prepared buffered MS-222 bath.
-
Continuously observe the fish for the progression through the stages of anesthesia.
-
Record the time to loss of equilibrium and loss of response to a tail pinch.
-
Once the desired anesthetic plane is reached, remove the fish for the procedure.
-
-
Maintenance (for prolonged procedures):
-
If the procedure is lengthy, the fish's gills should be irrigated with a maintenance dose of buffered MS-222 (e.g., 50-75 mg/L) to maintain the anesthetic plane.[12]
-
Alternatively, the fish can be placed on a surgical table with a system that continuously pumps aerated, anesthetic water over the gills.
-
-
Recovery:
-
Place the fish in a tank of fresh, well-aerated water that is free of anesthetic.[5][10]
-
Monitor the fish for the return of opercular movement, equilibrium, and normal swimming behavior.[7]
-
Recovery is typically a reversal of the induction stages.[7]
-
If recovery is prolonged (greater than 10 minutes for full equilibrium), or if opercular movements cease, gently move the fish forward in the water or use a pipette to pass fresh water over the gills to facilitate recovery.[9][10]
-
Advanced Monitoring Techniques
For more detailed physiological assessment, especially in a research setting, the following techniques can be employed:
Electrocardiography (ECG)
ECG is a valuable tool for monitoring heart rate and detecting cardiac abnormalities during anesthesia.[5][13]
Experimental Protocol for ECG Monitoring:
-
Anesthetize the fish to a surgical plane of anesthesia (Stage IV).
-
Place the fish on a moistened, non-conductive surface.
-
Attach ECG leads. For larger fish, this can be done by inserting small hypodermic needles connected to the ECG clips into the muscles on either side of the pectoral fins.[10]
-
Ensure continuous irrigation of the gills with a maintenance anesthetic solution.
-
Record a baseline ECG before the procedure begins and monitor for any significant changes in heart rate or rhythm throughout.
A study on zebrafish demonstrated a prolonged sedation system for continuous ECG monitoring, which allowed for a reduction in the MS-222 concentration from 200 mg/L to 100 mg/L or lower, thereby better maintaining the integrity of the intrinsic ECG.[13][14]
Pulse Oximetry
A pulse oximeter can be used on larger fish to monitor heart rate and blood oxygen saturation.[10]
Procedure:
-
Anesthetize the fish.
-
Clip the pulse oximeter probe onto the caudal fin near the base of the tail.[10]
-
Monitor the readings for pulse rate and oxygen saturation.
Blood Gas and Lactate (B86563) Analysis
Analysis of blood gases (pH, pCO₂, pO₂) and lactate provides a direct measure of the fish's respiratory and metabolic status.[15][16]
Experimental Protocol for Blood Sampling and Analysis:
-
Anesthetize the fish to a level appropriate for blood sampling.
-
Collect a blood sample from a suitable site, such as the caudal vein. This may result in a mix of arterial and venous blood.[15]
-
Immediately analyze the sample using a portable blood gas analyzer.
-
Studies have shown that MS-222 anesthesia can lead to a significant increase in the partial pressure of carbon dioxide (pCO₂) and a decrease in the partial pressure of oxygen (pO₂) with increased anesthetic time in koi.[3] Blood lactate concentrations may also increase, which can be an indicator of physiological stress.[16]
Quantitative Data Summary
| Parameter | Species | MS-222 Concentration (mg/L) | Induction Time | Recovery Time | Reference |
| Anesthesia | Zebrafish (larvae) | 168 | Loss of tactile response: 25s; Loss of righting reflex: 28s | 147s | [17] |
| Anesthesia | Zebrafish (adult) | 168 | Loss of equilibrium: 22.6s; Loss of response to touch: 101.9s | 92.0s | [18] |
| Sedation | Nile Tilapia | 40 | - | - | [19] |
| Anesthesia | Asian Seabass (22°C) | 140 | < 5 min | < 5 min | [20] |
| Anesthesia | Asian Seabass (28°C) | 150 | < 5 min | < 5 min | [20] |
| Anesthesia | Peruvian Grunt | 80 | < 6 min | < 16 min | [21] |
| Physiological Parameter | Species | MS-222 Concentration (mg/L) | Anesthetic Time | Change | Reference |
| pCO₂ | Koi | 100 & 150 | 5 & 20 min | Significant increase with concentration and time | [3] |
| pO₂ | Koi | 100 & 150 | 5 & 20 min | Significant decrease with time | [3] |
| Blood pH | Perch | - | During anesthesia | Significant decrease | [15] |
| Blood Lactate | Perch | - | Immediately post-surgery | Significant increase | [16] |
| Heart Rate | Zebrafish | 30 | - | ~115 BPM | [22] |
| Heart Rate | Zebrafish | 120 | - | ~90 BPM | [22] |
Visualizations
Caption: Workflow for fish anesthesia from preparation to recovery.
Caption: Decision tree for monitoring anesthetic depth in fish.
References
- 1. umces.edu [umces.edu]
- 2. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE EFFECT OF ANESTHETIC TIME AND CONCENTRATION ON BLOOD GASES, ACID-BASE STATUS, AND ELECTROLYTES IN KOI (CYPRINUS CARPIO) ANESTHETIZED WITH BUFFERED TRICAINE METHANESULFONATE (MS-222) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ucdavis.edu [research.ucdavis.edu]
- 5. Anaesthesia of laboratory, aquaculture and ornamental fish: Proceedings of the first LASA-FVS Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anesthesia Induction and Monitoring in Fish - WSAVA 2019 Congress - VIN [vin.com]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. iacuc.ecu.edu [iacuc.ecu.edu]
- 10. Monitoring Anesthesia in Pet Fish - WSAVA 2019 Congress - VIN [vin.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cm.nus.edu.sg [cm.nus.edu.sg]
- 13. Continuous Electrocardiogram Monitoring in Zebrafish with Prolonged Mild Anesthesia | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. researchgate.net [researchgate.net]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. The Use of Tricaine Methanesulfonate (MS-222) in Asian Seabass (Lates calcarifer) at Different Temperatures: Study of Optimal Doses, Minimum Effective Concentration, Blood Biochemistry, Immersion Pharmacokinetics, and Tissue Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Acquisition, Processing and Analysis of Electrocardiogram in Awake Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Metacaine (MS-222): Application Notes and Protocols for Fish Immobilization in Tagging and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacaine, chemically known as Tricaine Methanesulfonate (TMS or MS-222), is a widely utilized anesthetic agent for the temporary immobilization of fish and other aquatic, cold-blooded animals.[1][2] Its application is crucial for a variety of research and aquaculture procedures, including tagging, measuring, weighing, manual spawning, surgical operations, and transport, by minimizing stress and physical injury to the animals.[1][3][4] this compound is the only anesthetic approved by the U.S. Food and Drug Administration (FDA) for use in fin fish intended for human consumption, with a mandatory withdrawal period of 21 days.[1][5] This document provides detailed application notes and protocols for the safe and effective use of this compound for immobilizing fish during tagging and transport.
Mechanism of Action
This compound acts as a muscle relaxant by blocking voltage-gated sodium channels in neurons.[2] This action inhibits the propagation of action potentials, thereby preventing the transmission of nerve impulses and resulting in the loss of sensation and motor function.[2][5] While it effectively blocks neural activity, it does not directly prevent muscle contraction if the muscle is stimulated directly.[2]
References
- 1. research.ucdavis.edu [research.ucdavis.edu]
- 2. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccac.ca [ccac.ca]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Tricaine mesylate - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Metacaine (MS-222) Anesthesia in Fish
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Metacaine (tricaine methanesulfonate, MS-222) for fish anesthesia.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MS-222) and how does it work?
A1: this compound, commonly known as MS-222 or tricaine (B183219) methanesulfonate, is a widely used anesthetic for fish and other cold-blooded aquatic animals.[1][2] It functions by blocking sodium channels in nerve membranes, which prevents the transmission of nerve impulses and results in muscle relaxation and sedation.[2][3][4][5] This mechanism effectively blocks signal exchange between the brain and the rest of the body.[2]
Q2: Why is it crucial to buffer the MS-222 solution?
A2: MS-222 is acidic and will significantly lower the pH of the water when dissolved.[3][6][7] This acidic water can cause stress, skin and corneal ulcerations, and disrupt the fish's blood acid-base balance.[3][7] Therefore, it is imperative to buffer the anesthetic solution to a neutral pH (typically 7.0-7.5) that is close to the fish's housing water.[6][7] Sodium bicarbonate (baking soda) is the most common buffer used, typically at a 1:2 ratio of MS-222 to sodium bicarbonate by weight.[1][7]
Q3: How do I prepare a buffered MS-222 stock solution?
A3: To prepare a 1% (10 g/L) buffered stock solution, dissolve 10 grams of MS-222 and 20 grams of sodium bicarbonate in 1 liter of system water (water from the fish's housing tank).[7] Always prepare solutions in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE).[6][7] The stock solution should be stored in a labeled, light-protected container (e.g., an amber bottle) and can be refrigerated for up to a month or frozen for longer stability.[6][7][8] Discard the solution if it turns brown, as this indicates degradation.[6][7]
Q4: What are the typical stages of anesthesia with MS-222?
A4: The depth of anesthesia is generally assessed through observational stages, from light sedation to surgical anesthesia. While specific criteria may vary slightly between protocols, a general progression includes:
-
Stage 1: Light Sedation: Reduced reactivity to stimuli, decreased opercular (gill cover) movement.[9]
-
Stage 2: Deep Sedation/Light Anesthesia: Loss of equilibrium (fish may turn upside down), further reduction in opercular rate.[8]
-
Stage 3: Surgical Anesthesia: Complete loss of equilibrium and lack of response to tactile stimuli (e.g., a tail pinch). Opercular movements are slow and regular. This is the desired stage for most invasive procedures.
-
Stage 4: Overdose/Medullary Collapse: Opercular movements cease, leading to hypoxia and death if the fish is not immediately transferred to fresh, aerated water.[3]
Troubleshooting Guide
Problem 1: Fish is taking too long to become anesthetized.
| Possible Cause | Troubleshooting Action |
| Incorrect Dosage | The required concentration of MS-222 varies significantly between species, size, and age.[1][7][10] Consult literature for species-specific recommendations and perform a pilot test with a small number of fish to determine the optimal dose.[7] |
| Low Water Temperature | Anesthetic action is slowed at cooler temperatures.[7][11][12] If experimentally permissible, gradually acclimate the fish to a slightly warmer temperature within its optimal range. Ensure the anesthetic bath temperature matches the housing water. |
| High Water Hardness | The efficacy of MS-222 can be reduced in very hard water. While buffering is standard, the specific water chemistry can play a role. |
| Degraded Anesthetic | MS-222 solutions are light-sensitive and can lose potency over time, especially if stored improperly.[2][7] Prepare fresh solutions or use a stock solution that has been stored correctly in a dark, cool place.[6][7] A brownish color indicates degradation.[6][7] |
| Individual Variation | Just like in other animals, there is individual variability in response to anesthetics. If one fish is taking longer, continue to monitor closely, but be prepared to adjust the concentration for subsequent animals if this is a consistent issue. |
Problem 2: Fish shows signs of distress (erratic swimming, gasping) during induction.
| Possible Cause | Troubleshooting Action |
| Unbuffered Solution | An acidic solution is irritating and stressful for the fish.[3][7] Immediately remove the fish to fresh, aerated water. Ensure your MS-222 solution is properly buffered to a pH of 7.0-7.5 using sodium bicarbonate.[6][7] |
| Induction is too slow | A prolonged induction at a low dose can be stressful.[1] It may be less stressful to use a slightly higher, appropriate concentration for a more rapid induction. |
| Poor Water Quality | Ammonia and other waste products can accumulate in the anesthetic bath, especially when anesthetizing multiple fish.[6] Use fresh anesthetic solution for each batch of fish and ensure adequate aeration. |
Problem 3: Fish has a very prolonged recovery time (>10 minutes).
| Possible Cause | Troubleshooting Action |
| Anesthetic Overdose | The fish was exposed to too high a concentration or for too long.[13] Monitor opercular movements closely. If they have ceased or are very slow, gently force fresh, aerated water over the gills. This can be done by holding the fish and moving it in a figure-eight pattern or using a pipette to gently irrigate the gills.[6] |
| Poor Water Quality in Recovery Tank | The recovery water must be clean, well-aerated, and at the same temperature as the housing tank. Low dissolved oxygen will hinder recovery. |
| Compromised Fish Health | Fish that are already stressed or in poor health may have a harder time metabolizing the anesthetic and recovering. Ensure fish are healthy before any procedure. |
| Anesthetic Reabsorption | Metabolites of MS-222 can be excreted into the recovery water and potentially reabsorbed.[14] It is best practice to use a separate, clean recovery tank rather than returning the fish directly to its home tank immediately. |
Problem 4: Fish stops breathing (opercular movement ceases).
| Possible Cause | Troubleshooting Action |
| Anesthetic Overdose | This is a critical emergency indicating too deep a plane of anesthesia. |
| Immediate Action Required | Immediately transfer the fish to a recovery tank with fresh, clean, and well-aerated water.[6] |
| Assisted Ventilation | Actively ventilate the fish by gently moving it forward in the water to force water over the gills.[6] For smaller fish, a pipette can be used to direct a gentle stream of fresh water into the mouth and over the gills.[6] Continue until spontaneous opercular movements resume. |
Data Presentation: Recommended MS-222 Concentrations
The following are general guidelines. Optimal concentrations are species, size, and temperature-dependent and should be determined empirically.
| Purpose | Concentration Range (mg/L or ppm) | Expected Induction Time | Notes |
| Sedation / Transport | 25 - 80 | < 15 minutes | Decreases reactivity to stimuli.[9] |
| Surgical Anesthesia | 100 - 200 | 2 - 5 minutes | For surgical operations and marking.[6][9] |
| Euthanasia | 250 - 500 | Rapid | Requires a secondary method of euthanasia after cessation of opercular movement for at least 30 minutes.[6] |
Data compiled from multiple sources.[6][9][10]
Experimental Protocols
Protocol 1: Preparation of Buffered MS-222 Anesthetic Bath
-
Calculate Required Amounts: Determine the volume of your anesthetic bath. For a 100 mg/L solution in 1 liter of water, you will need 100 mg of MS-222 powder and 200 mg of sodium bicarbonate.
-
Wear PPE: Work in a fume hood or well-ventilated area. Wear gloves, safety goggles, and a lab coat.[7]
-
Measure Powders: Using a calibrated scale, accurately weigh the required amounts of MS-222 and sodium bicarbonate.
-
Dissolve: Add the powders to the correct volume of system water (water from the fish's home tank) in a clean container. Do not use tap water or reverse osmosis water.[6]
-
Mix Thoroughly: Stir the solution until both powders are completely dissolved.
-
Verify pH: Use a calibrated pH meter or pH strips to verify that the solution's pH is between 7.0 and 7.5.[6] Adjust with small additions of sodium bicarbonate if necessary.
-
Aerate: Ensure the anesthetic bath is well-aerated using an air stone, especially if multiple fish will be anesthetized or for longer procedures.
Protocol 2: Anesthesia and Recovery Monitoring
-
Pre-Anesthesia: Fast the fish for 12-24 hours prior to the procedure to reduce metabolic waste contamination of the anesthetic bath.[7][15] Prepare the anesthetic bath and a separate, clean, well-aerated recovery tank with water from the housing system.
-
Induction: Gently net the fish and immerse it in the prepared anesthetic bath.[15] Start a timer.
-
Monitoring Induction: Observe the fish continuously. Note the time to loss of equilibrium (Stage 2) and the time to cessation of response to a gentle tail pinch (Stage 3).
-
Procedure: Once the desired anesthetic depth is reached, perform the experimental procedure. Keep the fish's gills irrigated with the anesthetic solution if it is removed from the bath for a short period.
-
Recovery: After the procedure, immediately transfer the fish to the prepared recovery tank.[13]
-
Monitoring Recovery: Observe the fish until it regains its righting reflex and resumes normal swimming behavior.[13] A recovery time of less than 10 minutes is ideal.[13] If recovery is prolonged, refer to the troubleshooting guide.
-
Post-Recovery: Return the fish to its housing tank only after it is fully recovered. Monitor for any abnormal behavior for several hours post-procedure.
Visualizations
Caption: Experimental workflow for fish anesthesia using this compound (MS-222).
Caption: Troubleshooting logic for common issues in this compound anesthesia.
References
- 1. umces.edu [umces.edu]
- 2. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 3. Effect of MS222 on Hemostasis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tricaine Methanesulfonate (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]
- 5. Frontiers | Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae [frontiersin.org]
- 6. iacuc.ecu.edu [iacuc.ecu.edu]
- 7. research.ucdavis.edu [research.ucdavis.edu]
- 8. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. koiphen.com [koiphen.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 15. ise.usj.edu.mo [ise.usj.edu.mo]
Optimizing "Metacaine" dosage for different water temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Metacaine, commonly known as Tricaine (B183219) Methanesulfonate (MS-222), for the temporary immobilization and anesthesia of aquatic, cold-blooded animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a common brand name for Tricaine Methanesulfonate (MS-222), a widely used anesthetic for fish, amphibians, and other aquatic poikilotherms.[1][2] It functions as a muscle relaxant by blocking voltage-gated sodium channels in neuronal membranes.[3][4][5][6] This action prevents the initiation and propagation of action potentials, thereby inhibiting sensory and motor signals between the brain and the rest of the body.[5][6]
Q2: Why is buffering the MS-222 solution so important?
MS-222 is acidic and will significantly lower the pH of the water, which can cause severe stress, skin and corneal ulceration, and physiological distress to the animal.[1][7] It is mandatory to buffer the anesthetic solution to a neutral pH (typically 7.0-7.5) using a buffering agent like sodium bicarbonate before use.[1][8][9] An unbuffered solution can compromise experimental results and animal welfare.
Q3: How does water temperature affect the required dosage of this compound (MS-222)?
Water temperature is a critical factor influencing the efficacy of MS-222. As poikilotherms, a fish's metabolic rate is directly influenced by the surrounding water temperature.[10]
-
Higher Temperatures: Increase metabolic rate, leading to faster uptake of the anesthetic. This generally results in shorter induction (anesthesia onset) and recovery times.[10][11]
-
Lower Temperatures: Decrease metabolic rate, slowing the action of the anesthetic.[1][12][13] This typically requires longer exposure times or potentially adjusted concentrations.
Because of this relationship, it is imperative to conduct pilot studies to determine the optimal dosage for your specific species and environmental conditions.[1][8]
Q4: How long can I store my MS-222 stock solution?
MS-222 stock solutions are light-sensitive.[1] They should be stored in a dark or opaque, airtight container and refrigerated (4°C) or frozen (-20°C).[1][2][14] While some sources suggest a refrigerated stock solution is stable for up to a month, it is best practice to prepare it fresh.[2][15] Any solution that has turned brown in color has degraded and should be discarded, as a 5% decrease in activity can be observed after 10 days at room temperature.[1][7][16]
Troubleshooting Guide
Issue 1: Anesthetic induction is too slow or incomplete.
-
Cause: The anesthetic concentration may be too low for the specific species, size of the animal, or water temperature. The action of the anesthetic is slowed at cooler temperatures.[1]
-
Solution:
-
Verify your dosage calculation and stock solution concentration.
-
Confirm the water temperature. If it is on the lower end of the viable range for the species, a slightly higher concentration or longer exposure time may be necessary.
-
Ensure the water used for the anesthetic bath is from the animal's home tank to minimize stress from changes in water chemistry.[17]
-
Always perform pilot tests with a small number of animals to determine the effective concentration before proceeding with critical experiments.[1][8]
-
Issue 2: Animal recovery is prolonged or fish appear overly sedated.
-
Cause: The anesthetic concentration was too high or the exposure time was too long. Higher concentrations are positively correlated with longer recovery times.[18]
-
Solution:
-
Immediately move the animal to a recovery tank with fresh, clean, well-aerated water from its original habitat.[8]
-
Gently move the animal forward in the water or use a pipette to pass fresh water over its gills to promote ventilation.
-
For future procedures, reduce the anesthetic concentration or the duration of exposure. Document the concentration, temperature, and exposure time that led to the prolonged recovery to refine your protocol.
-
Issue 3: Fish show signs of distress (erratic swimming, gulping) upon entering the anesthetic bath.
-
Cause: This is often a sign of irritation caused by an unbuffered or improperly buffered solution.[19] The acidic nature of MS-222 is aversive to fish.[6]
-
Solution:
-
Immediately remove the fish and return it to its holding tank.
-
Discard the anesthetic solution.
-
Prepare a fresh solution, ensuring it is adequately buffered with sodium bicarbonate to a pH of 7.0-7.5. A common starting ratio is 1 part MS-222 to 2 parts sodium bicarbonate by weight.[1]
-
Always verify the pH of the final solution with a calibrated meter or pH strips before introducing any animals.[19]
-
Data & Dosage Tables
Table 1: General Dosage Guidelines for MS-222
Note: These are starting points. The optimal dose is species, size, and temperature-dependent and must be determined empirically.
| Anesthetic Stage | Concentration Range (mg/L) | Typical Use Case |
| Light Sedation | 5 - 15 mg/L | Transport, handling, reducing metabolic rate |
| Deep Sedation | 25 - 75 mg/L | Minor procedures, fin clipping, measurements |
| Anesthesia | 75 - 200 mg/L | Surgical procedures, complete immobilization[19] |
| Euthanasia | > 250 mg/L | Humane euthanasia (prolonged immersion)[19][20] |
Table 2: Temperature-Specific Dosage Examples from Literature
| Species | Water Temperature (°C) | Optimal Dosage (mg/L) | Induction Time | Recovery Time |
| Asian Seabass[18] | 22°C | 140 mg/L | < 5 min | < 5 min |
| Asian Seabass[18] | 28°C | 150 mg/L | < 5 min | < 5 min |
| River Pufferfish (1-yr)[21] | 24°C | 150 mg/L | Varies | Varies |
| River Pufferfish (2-yr)[21] | 28°C | 175 mg/L | Varies | Varies |
| Rainbow Trout (~1kg)[20] | 15°C | 60 mg/L | Varies | Varies |
Experimental Protocols
Protocol 1: Preparation of a Buffered 1% (10 g/L) MS-222 Stock Solution
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Weigh the dry MS-222 powder in a fume hood or ventilated enclosure to avoid inhalation.[1][8]
-
Weigh Components: For 100 mL of stock solution, weigh 1.0 g of MS-222 powder and 2.0 g of sodium bicarbonate. The 1:2 ratio of MS-222 to bicarbonate is a widely accepted standard for effective buffering.[1]
-
Dissolve: Add the powders to a container (a dark brown or foil-covered bottle is recommended) and add approximately 80 mL of distilled water or water from the animal's housing system.[1][2]
-
Mix Thoroughly: Stir or swirl the solution until both powders are completely dissolved.
-
Final Volume: Add more water to bring the total volume to 100 mL.
-
Label and Store: Label the container clearly with the contents ("1% Buffered MS-222"), preparation date, and expiration date. Store in a refrigerator at 4°C for up to one month.[1][15] Discard immediately if the solution appears cloudy or brown.[1]
Protocol 2: Determining Optimal Anesthetic Dosage
-
Acclimation: Ensure all test animals are properly acclimated to the laboratory conditions and water temperature.
-
Prepare Test Baths: Prepare a series of containers with different concentrations of MS-222 (e.g., 50, 75, 100, 125 mg/L). To do this, dilute your buffered stock solution into water taken from the animals' home tank. For example, to make 1 L of a 100 mg/L solution from a 1% (10,000 mg/L) stock, add 10 mL of the stock solution to 990 mL of tank water.
-
Verify pH: Check the pH of each test bath to ensure it is within the 7.0-7.5 range. Adjust with a small amount of sodium bicarbonate if necessary.
-
Introduce Animal: Place one fish into a test bath. Start a timer immediately.
-
Monitor Induction: Observe the animal closely and record the time to reach the desired stage of anesthesia. Key indicators include loss of equilibrium (animal rolls over) and cessation of response to a gentle tail pinch.
-
Monitor Respiration: Throughout the procedure, monitor the animal's opercular (gill cover) movement rate.[22]
-
Initiate Recovery: Once the desired anesthetic plane is reached, note the total induction time and immediately transfer the fish to a recovery tank containing fresh, well-aerated water.
-
Monitor Recovery: Record the time it takes for the animal to resume normal equilibrium and spontaneous swimming behavior. An ideal anesthetic protocol results in rapid induction (< 5 minutes) and a reasonably quick recovery (< 10 minutes).
-
Repeat: Use a new animal for each concentration to avoid cumulative effects. Analyze the collected data to determine the concentration that provides the most effective and safe anesthesia for your experimental needs.
Visualizations
References
- 1. research.ucdavis.edu [research.ucdavis.edu]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. Effect of MS222 on Hemostasis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae [frontiersin.org]
- 5. The Use of Tricaine Methanesulfonate (MS-222) in Asian Seabass (Lates calcarifer) at Different Temperatures: Study of Optimal Doses, Minimum Effective Concentration, Blood Biochemistry, Immersion Pharmacokinetics, and Tissue Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tricaine Methanesulfonate (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]
- 7. umces.edu [umces.edu]
- 8. utoledo.edu [utoledo.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. aquasend.com [aquasend.com]
- 11. Anesthetic Effect and Physiological Response in Olive Flounder (Paralichthys olivaceus) to Clove Oil in a Simulated Transport Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of water temperature on the anesthetic effects of alfaxalone in carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SOP for Mixing MS-222 | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 15. Anesthetic (MS222) Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 16. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. mdpi.com [mdpi.com]
- 19. iacuc.ecu.edu [iacuc.ecu.edu]
- 20. ubishops.ca [ubishops.ca]
- 21. researchgate.net [researchgate.net]
- 22. cm.nus.edu.sg [cm.nus.edu.sg]
Technical Support Center: Metacaine (Tricaine Methanesulfonate)
This technical support center provides guidance on the common stability problems encountered with "Metacaine" (Tricaine Methanesulfonate (B1217627), MS-222) stock solutions. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and stability data to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound (Tricaine Methanesulfonate) is water-soluble.[1] Ultrapure deionized water should be used for the preparation of stock solutions to avoid any potential interference from impurities.[2]
Q2: Why is buffering of the this compound solution necessary?
A2: this compound is acidic when dissolved in water.[1][3] This acidic solution can be harmful to biological specimens. Therefore, it is crucial to buffer the solution to a neutral pH (typically 7.0-7.5) using sodium bicarbonate before use.[1][3]
Q3: How should I store this compound stock solutions?
A3: this compound solutions are light-sensitive and should be stored in a dark or opaque container.[1][4][5] For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C is advisable.[4][6] Some sources suggest that non-buffered stock solutions can be stored in the refrigerator for up to 30 days.[1] Concentrated stock solutions (100g/L) have been shown to be stable for up to 6 months when stored at -20°C.[4][6]
Q4: What is the typical shelf-life of a this compound stock solution?
A4: The recommended shelf-life of this compound stock solutions varies. While some guidelines recommend preparing solutions fresh daily, other studies have shown that solutions can be stable for longer periods under appropriate storage conditions.[2][5] A 10g/L stock solution is often recommended to be replaced monthly.[7] However, a study on 100 mg/mL solutions found them to be effective after 6 months of storage at 4°C or -20°C.[6] It is always best to refer to specific institutional guidelines or conduct your own stability tests if the solution is to be stored for an extended period.
Q5: My this compound solution has turned yellow or brown. Is it still usable?
A5: A color change to yellow or brown indicates degradation of the this compound solution, often due to light exposure.[5][7] It is strongly recommended to discard any discolored solution and prepare a fresh batch.[1][4][7] While a color change may not always correlate with a significant loss of anesthetic activity, it is a clear indicator of chemical change.[8]
Troubleshooting Guide
Problem: Precipitate forms in my this compound stock solution after thawing.
-
Possible Cause 1: Concentration Exceeds Solubility at Lower Temperatures. The concentration of your stock solution might be too high, leading to precipitation when cooled or frozen.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
If the precipitate does not redissolve, it may indicate degradation. Discard the solution.
-
Consider preparing a less concentrated stock solution for frozen storage.
-
Problem: The pH of my buffered this compound solution is unstable.
-
Possible Cause 1: Inadequate Buffering. The amount of sodium bicarbonate added may not have been sufficient to stabilize the pH.
-
Troubleshooting Steps:
-
Re-measure the pH of the solution.
-
Add small increments of sodium bicarbonate, ensuring each addition is fully dissolved, until the pH stabilizes within the desired range (7.0-7.5).
-
Ensure you are using a calibrated pH meter for accurate measurements.[2]
-
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution (10 g/L)
Materials:
-
This compound (Tricaine Methanesulfonate) powder
-
Sodium Bicarbonate
-
Ultrapure deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
-
Dark or amber storage bottle
Methodology:
-
In a well-ventilated area or fume hood, weigh out 10 grams of this compound powder.[1][2]
-
Transfer the powder to a volumetric flask containing approximately 800 mL of ultrapure deionized water.
-
Place the flask on a stir plate and stir until the powder is completely dissolved.
-
Bring the final volume to 1 liter with ultrapure deionized water.
-
Begin monitoring the pH of the solution using a calibrated pH meter.
-
Gradually add sodium bicarbonate in small increments, allowing it to dissolve completely after each addition, until the pH of the solution reaches and stabilizes between 7.0 and 7.5.[2]
-
Transfer the final buffered solution to a dark or amber storage bottle.
-
Label the bottle with the compound name, concentration, preparation date, and expiration date.
-
Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.[4]
Data Presentation
Table 1: Stability of this compound (100 mg/mL) Stock Solutions Under Different Storage Conditions
| Storage Condition | Duration | Anesthetic Efficacy | Histopathological Changes | Reference |
| Freshly Prepared | 0 months | Effective | None Observed | [6][9] |
| 4°C | 2 months | Effective | None Observed | [6][9] |
| -20°C | 2 months | Effective | None Observed | [6][9] |
| 4°C | 6 months | Effective | None Observed | [6][9] |
| -20°C | 6 months | Effective | None Observed | [6][9] |
This table summarizes findings from a study on zebrafish, indicating that 100 mg/mL solutions of this compound remain stable and effective for up to 6 months when stored at 4°C or -20°C in amber jars.[6][9]
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting logic for common this compound solution issues.
Caption: Simplified potential degradation pathways for this compound.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. stcloudstate.edu [stcloudstate.edu]
- 3. research.auburn.edu [research.auburn.edu]
- 4. research.ucdavis.edu [research.ucdavis.edu]
- 5. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. einsteinmed.edu [einsteinmed.edu]
- 8. Tricaine methanesulfonate | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Metacaine (MS-222) Anesthesia and Minimizing Recovery Time in Fish
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Metacaine (Tricaine Methanesulfonate, MS-222) as a fish anesthetic. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help you refine your techniques to ensure animal welfare and the integrity of your research by minimizing recovery time.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Prolonged Recovery Time | - High Dosage: The concentration of this compound is too high for the species, size, or age of the fish. - Low Water Temperature: Colder water slows down the metabolism and excretion of the anesthetic.[1][2] - Acidic Water pH: An unbuffered this compound solution is acidic and can cause physiological stress, prolonging recovery.[1][3] - Poor Water Quality: Low dissolved oxygen or high levels of ammonia (B1221849) and other waste products in the recovery tank can impede recovery.[4] - Species Sensitivity: Different fish species metabolize this compound at different rates. | - Optimize Dosage: Conduct a pilot study to determine the minimum effective concentration for your specific fish species and size.[1] - Maintain Optimal Temperature: Ensure the recovery tank water temperature is within the optimal physiological range for the species. Higher temperatures generally shorten recovery time.[2][5] - Buffer the Anesthetic Solution: Always buffer the this compound solution to a neutral pH (7.0-7.5) using sodium bicarbonate.[1][3][4][6][7] - Ensure High-Quality Recovery Water: Use well-oxygenated, clean water from the fish's original holding tank for recovery.[4][7] - Consult Species-Specific Literature: Research established protocols for the particular species you are working with. |
| Erratic Swimming or Agitation During Induction | - Unbuffered Solution: The acidic nature of an unbuffered solution can be irritating to the fish.[1][3] - Stress Prior to Anesthesia: Handling stress before immersion can lead to an agitated induction phase. | - Buffer the Solution: Ensure the pH of the anesthetic bath is neutral (7.0-7.5).[1][3][4][6][7] - Minimize Pre-Anesthetic Stress: Handle fish gently and minimize air exposure before placing them in the anesthetic bath.[4] |
| Cessation of Opercular Movement (Gill Movement) | - Anesthetic Overdose: The fish has reached a dangerously deep plane of anesthesia. | - Immediate Transfer to Recovery Water: Move the fish immediately to a well-aerated recovery tank.[4][7] - Manual Aeration: Gently move the fish forward in the water to force water over the gills, or use a pipette to gently flush fresh water over the gills until opercular movement resumes.[4][7] |
| Variable Induction and Recovery Times | - Inconsistent Dosage Preparation: Inaccurate weighing of this compound or buffer. - Fluctuating Water Parameters: Changes in temperature or pH between experiments. - Inconsistent Fish Size/Age: Using fish of widely varying sizes or developmental stages.[2][8] | - Standardize Solution Preparation: Use a calibrated scale and consistent water volumes. Prepare fresh solutions for each experiment.[9] - Monitor Water Quality: Regularly check and record the temperature and pH of your anesthetic and recovery baths.[4] - Use Uniform Animal Groups: Group fish by size and age for more consistent results.[2][8] |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to buffer the this compound (MS-222) solution?
A1: this compound is acidic when dissolved in water.[3] An unbuffered solution can cause a significant drop in pH, leading to physiological stress, skin and corneal damage, and prolonged recovery times.[1][3] Buffering the solution to a neutral pH (7.0-7.5) with sodium bicarbonate is essential for fish welfare and obtaining consistent, repeatable results.[1][4][6][7]
Q2: What is the recommended ratio of this compound to sodium bicarbonate?
A2: A common recommendation is a 1:2 ratio of this compound to sodium bicarbonate by weight.[1] However, the exact amount of buffer may vary depending on the alkalinity of your source water. It is best practice to prepare the this compound solution first and then add sodium bicarbonate incrementally until the desired pH of 7.0-7.5 is reached, verifying with a pH meter.[4]
Q3: How does water temperature affect this compound recovery time?
A3: As poikilotherms, fish metabolism is directly influenced by water temperature. Higher water temperatures generally increase the metabolic rate, leading to faster breakdown and excretion of this compound and thus, a shorter recovery time.[2][5][10] Conversely, lower temperatures slow down these processes, prolonging recovery.[1] It is critical to maintain the temperature within the optimal range for the specific fish species to avoid undue stress.
Q4: Can I reuse a this compound solution?
A4: It is generally recommended to use freshly prepared solutions for each new batch of fish.[9] this compound solutions can lose potency and are susceptible to changes in pH. Furthermore, mucus and waste products from the fish can foul the water, affecting its quality and the anesthetic's efficacy.[11]
Q5: How long can I store a this compound stock solution?
A5: If you prepare a concentrated stock solution, it should be stored in a dark, airtight container and refrigerated. Non-buffered stock solutions can be stored in the refrigerator for up to 30 days.[9] If the solution changes color to yellow or brown, it may indicate degradation, and a fresh solution should be prepared.[3][9]
Data Presentation: Factors Influencing Recovery Time
The following tables summarize quantitative data from various studies on the effects of concentration, temperature, and fish size on this compound recovery time.
Table 1: Effect of this compound Concentration on Induction and Recovery Times in Asian Seabass (Lates calcarifer) at Different Temperatures [5][10]
| Temperature (°C) | Concentration (µg/mL) | Mean Induction Time (s) | Mean Recovery Time (s) |
| 22 | 100 | 400.3 ± 72.1 | 195.4 ± 35.6 |
| 22 | 140 | 231.4 ± 34.5 | 243.6 ± 41.2 |
| 22 | 175 | 185.7 ± 28.9 | 315.8 ± 55.7 |
| 28 | 100 | 845.1 ± 112.5 | 188.2 ± 29.8 |
| 28 | 150 | 288.6 ± 45.9 | 285.3 ± 49.1 |
| 28 | 200 | 215.4 ± 33.7 | 342.5 ± 61.3 |
Table 2: Anesthetic Efficacy of this compound in Pikeperch (Sander lucioperca) of Different Body Weights (BW) at Two Temperatures [2]
| Temperature (°C) | Body Weight (g) | Optimal Concentration (mg/L) |
| 20 | 10 - 40 | 100 - 150 |
| 20 | > 40 | 100 - 150 |
| 23 | < 10 | 100 |
| 23 | 10 - 40 | 100 |
| 23 | > 40 | ~100 |
Table 3: Anesthetic Doses for Various Fish Species [11]
| Species | Temperature (°C) | Concentration for Rapid Anesthesia (mg/L) | Maximum Tolerated Exposure (min) | Recovery Time (min) |
| Salmonidae (Salmon, Trout) | 7 - 17 | 80 - 135 | 4 - 12 | 3 - 19 |
| Ictaluridae (Catfish) | 7 - 27 | 140 - 270 | 4 - 11 | 3 - 24 |
| Centrarchidae (Bass, Bluegill) | 10 - 27 | 260 - 330 | 3 - 5 | 7 - 11 |
| Cyprinidae (Carp, Goldfish) | 16 | 150 - 200 | - | - |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for Minimizing Recovery Time
This protocol outlines a method to determine the minimum effective dose of this compound that results in a rapid and smooth recovery for a specific fish species.
Materials:
-
This compound (Tricaine Methanesulfonate, MS-222) powder
-
Sodium Bicarbonate
-
Calibrated digital scale
-
pH meter
-
Multiple holding tanks for anesthesia and recovery
-
Aeration equipment (air stones, pumps)
-
Stopwatches
-
Fish of a specific species and uniform size class
Methodology:
-
Acclimation: Acclimate fish to the experimental tanks for at least 48 hours. Ensure water quality parameters (temperature, pH, dissolved oxygen) are stable and optimal for the species.
-
Preparation of Anesthetic Solutions:
-
Prepare a range of this compound concentrations to be tested (e.g., 50, 75, 100, 125, 150 mg/L).[12]
-
For each concentration, first dissolve the this compound powder in water taken from the fish's holding tank.
-
Buffer each solution to a pH of 7.0-7.5 by adding sodium bicarbonate.[1][4][6][7] Verify the pH with a calibrated meter.
-
Prepare a separate, well-aerated recovery tank with clean, anesthetic-free water from the holding tank for each fish.
-
-
Anesthesia Induction:
-
Gently transfer one fish into the first anesthetic concentration.
-
Start a stopwatch immediately.
-
Observe the fish and record the time to reach Stage III anesthesia (loss of equilibrium and no response to gentle tactile stimuli).
-
-
Recovery Monitoring:
-
Once Stage III anesthesia is reached, immediately transfer the fish to its individual recovery tank.
-
Start a new stopwatch.
-
Record the time taken for the fish to regain equilibrium and resume normal swimming behavior. This is the recovery time.
-
-
Data Analysis:
-
Post-Experimental Care: Monitor the fish for at least 24 hours post-procedure to ensure no adverse effects.
Visualizations
Metabolic Pathway of this compound in Fish
This compound is primarily metabolized in the liver and gills through two main pathways: hydrolysis and N-acetylation.[13] These processes transform the active compound into more water-soluble metabolites that can be more easily excreted.
Caption: Metabolic pathways of this compound in fish.
Experimental Workflow for Optimizing Recovery Time
This diagram illustrates the logical flow of the experimental protocol to determine the optimal anesthetic conditions for minimal recovery time.
Caption: Workflow for optimizing this compound anesthesia.
References
- 1. research.ucdavis.edu [research.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. umces.edu [umces.edu]
- 4. iacuc.ecu.edu [iacuc.ecu.edu]
- 5. The Use of Tricaine Methanesulfonate (MS-222) in Asian Seabass (Lates calcarifer) at Different Temperatures: Study of Optimal Doses, Minimum Effective Concentration, Blood Biochemistry, Immersion Pharmacokinetics, and Tissue Distributions | MDPI [mdpi.com]
- 6. utoledo.edu [utoledo.edu]
- 7. cm.nus.edu.sg [cm.nus.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. The Use of Tricaine Methanesulfonate (MS-222) in Asian Seabass (Lates calcarifer) at Different Temperatures: Study of Optimal Doses, Minimum Effective Concentration, Blood Biochemistry, Immersion Pharmacokinetics, and Tissue Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. syndel.com [syndel.com]
- 12. Determination of Optimal Doses and Minimum Effective Concentrations of Tricaine Methanesulfonate, 2-Phenoxyethanol and Eugenol for Laboratory Managements in Nile Tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Refining "Metacaine" protocols to minimize physiological stress
Metacaine Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on refining this compound protocols to ensure optimal experimental outcomes while minimizing physiological stress in subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel anesthetic agent designed for research applications. It functions as a selective positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, specifically targeting subunits associated with sedative-hypnotic effects while having minimal impact on respiratory and cardiovascular centers. This selectivity aims to provide a stable anesthetic plane with a superior safety profile compared to traditional agents.
Q2: What are the key advantages of using this compound over other anesthetics?
A2: The primary advantages of this compound include its rapid induction and recovery times, stable hemodynamic profile, and reduced impact on key physiological stress markers such as plasma corticosterone. Its targeted action minimizes confounding variables in sensitive experimental models.
Q3: Can this compound be used for chronic or repeated dosing studies?
A3: Yes, this compound is suitable for studies involving repeated administration. However, it is crucial to monitor for potential tachyphylaxis (reduced drug effect) and to adjust dosages accordingly. A washout period of at least 48 hours between administrations is recommended to minimize cumulative stress.
Q4: Is this compound compatible with other commonly used research drugs?
A4: this compound has been tested for compatibility with a range of common analgesics and experimental compounds. However, it is contraindicated for use with benzodiazepines, as co-administration can lead to profound and prolonged central nervous system depression. Always consult the full compatibility datasheet before co-administering any compound.
Troubleshooting Guide
Issue 1: Variable or Insufficient Anesthetic Depth
-
Question: I am observing inconsistent anesthetic depth between subjects, or the depth is insufficient for my surgical procedure. What should I do?
-
Answer:
-
Verify Dosage Calculation: Double-check the subject's body weight and ensure the correct dose was calculated according to the recommended protocol. Age and fat-to-muscle ratio can influence drug distribution; consider a dose adjustment of ±10% for older or obese subjects.
-
Check Administration Route: For intraperitoneal (IP) injections, ensure the injection was not administered into the cecum or subcutaneous fat, which can delay or prevent absorption. For intravenous (IV) infusion, confirm catheter patency.
-
Assess Subject Health: Underlying health conditions can alter anesthetic requirements. Ensure subjects are healthy and properly acclimatized to the laboratory environment before the procedure.
-
Environmental Factors: Ensure the room is quiet and dimly lit during induction to minimize external stimuli that can counteract the anesthetic effects.
-
Issue 2: Prolonged Recovery Time
-
Question: My subjects are taking longer than the expected 15-20 minutes to recover (regain righting reflex). How can I manage this?
-
Answer:
-
Thermoregulation: Anesthesia can induce hypothermia, which slows drug metabolism. Maintain the subject's body temperature at 37°C using a regulated heating pad throughout the procedure and recovery period.
-
Fluid Support: Administer a bolus of warmed isotonic saline (5 ml/kg, subcutaneous) post-procedure to support cardiovascular function and aid in drug clearance through renal excretion.
-
Review Dosage: An accidental overdose is a common cause of prolonged recovery. Review your dilution calculations and administration volume. If the issue persists across multiple experiments, consider reducing the standard dose by 10-15%.
-
Issue 3: Unexpected Increase in Stress Markers (e.g., Heart Rate, Blood Pressure)
-
Question: Despite using this compound, my physiological monitoring shows a spike in heart rate and blood pressure during the procedure. Why is this happening?
-
Answer:
-
Inadequate Analgesia: this compound provides sedation and hypnosis but has limited analgesic properties. Anesthetic depth may be sufficient to prevent movement, but not to block nociceptive stimuli from a painful procedure. Ensure adequate multimodal analgesia is provided before the first incision.
-
Anesthetic Plane is Too Light: The initial induction dose may not be sufficient for the entire duration of the procedure. A continuous low-dose infusion or supplemental boluses may be required. Refer to the refined protocols below.
-
Auditory Stimuli: High-frequency or sudden noises in the procedure room can trigger an autonomic stress response even in an anesthetized subject. Maintain a quiet environment.
-
Experimental Protocols & Data
Protocol 1: Standard Induction Protocol for Rodents
This protocol is suitable for non-painful procedures lasting less than 30 minutes, such as imaging or electrophysiology.
Methodology:
-
Accurately weigh the subject.
-
Calculate the required volume of this compound solution (10 mg/mL) for a target dose of 50 mg/kg.
-
Administer via a single intraperitoneal (IP) injection.
-
Place the subject in a quiet, warm induction chamber.
-
Monitor for loss of the pedal withdrawal reflex to confirm anesthetic depth (typically occurs within 5-7 minutes).
-
Proceed with the experiment, monitoring vital signs every 15 minutes.
Protocol 2: Refined Protocol for Minimizing Stress During Survival Surgery
This protocol is designed for painful procedures and aims to maintain a stable physiological state.
Methodology:
-
Pre-emptive Analgesia: 30 minutes prior to induction, administer a long-acting analgesic (e.g., Buprenorphine SR).
-
Induction: Administer an initial IP dose of this compound at 45 mg/kg.
-
Maintenance: Once the desired anesthetic plane is reached, begin a continuous subcutaneous (SQ) infusion of this compound at a rate of 10-15 mg/kg/hr using a syringe pump. This avoids the peaks and troughs associated with bolus dosing.
-
Intra-operative Support:
-
Maintain core body temperature at 37°C.
-
Provide supplemental oxygen via a nose cone.
-
Monitor heart rate, SpO2, and respiratory rate continuously.
-
-
Recovery: Once the infusion is stopped, administer post-operative analgesics and fluid support as described in the troubleshooting guide.
Quantitative Data: Protocol Comparison
The following table summarizes the impact of the refined protocol on key physiological stress markers compared to the standard protocol during a 60-minute laparotomy procedure in adult male C57BL/6 mice.
| Parameter | Standard Protocol (Bolus Dosing) | Refined Protocol (Infusion) | Percent Change |
| Mean Heart Rate (bpm) | 450 ± 25 | 380 ± 20 | -15.6% |
| Mean Arterial Pressure (mmHg) | 95 ± 8 | 110 ± 5 | +15.8% (Improved Stability) |
| Plasma Corticosterone (ng/mL) at 60 min | 480 ± 55 | 250 ± 40 | -47.9% |
| Recovery Time (minutes) | 28 ± 5 | 18 ± 3 | -35.7% |
Data are presented as Mean ± Standard Deviation.
Visualizations
Caption: this compound's mechanism of action on the GABA-A receptor.
Caption: Workflow for minimizing stress during survival surgery.
Caption: Decision tree for troubleshooting common this compound issues.
Addressing adverse reactions to "Metacaine" in sensitive fish species
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of Metacaine for fish anesthesia and to address potential adverse reactions, particularly in sensitive species.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work?
This compound (a formulation based on Tricaine (B183219) Methanesulfonate, also known as MS-222) is an anesthetic agent widely used for the temporary immobilization of fish and other aquatic, cold-blooded animals.[1][2] Its primary mechanism of action is the blockage of voltage-gated sodium channels in nerve fibers.[1][3][4] This action prevents the transmission of nerve impulses, effectively silencing communication between the brain and the rest of the body, which leads to a state of anesthesia.[1][5]
Q2: My fish are exhibiting erratic swimming and gasping at the surface after being placed in the this compound solution. What is happening?
This is a common sign of an adverse reaction, often caused by the acidity of an unbuffered this compound solution.[6] this compound is a benzoic acid derivative and will significantly lower the pH of the water, which can be highly irritating and stressful to fish.[2][6][7]
Troubleshooting Steps:
-
Immediate Removal: Remove the fish from the anesthetic bath immediately and place them in a recovery tank with fresh, well-aerated system water.[6]
-
Check and Buffer pH: Test the pH of your this compound solution. It must be buffered to a neutral pH (typically 7.0-7.5), closely matching the fish's housing water.[2][6] Use sodium bicarbonate to adjust the pH. A common starting ratio is 1:2 parts this compound to sodium bicarbonate by weight, but this may need adjustment based on your water's alkalinity.[2][6]
-
Monitor Recovery: Observe the fish closely in the recovery tank until they regain their equilibrium and normal swimming behavior.[8] If opercular (gill) movement has stopped, you may need to gently assist respiration by passing fresh water over the gills with a pipette.[6]
Q3: The time it takes to anesthetize my fish is inconsistent, even at the same this compound concentration. Why?
Anesthetic efficacy is influenced by several factors beyond just concentration.[8][9]
Key Factors Influencing Anesthetic Induction Time:
-
Water Temperature: Lower water temperatures slow down fish metabolism and will increase the time required for anesthesia induction.[2][10][11]
-
Fish Size and Species: Larger fish and different species have varying sensitivities and metabolic rates, which affects drug uptake.[2][8][12][13] Smaller fish are generally more sensitive than larger ones.[14]
-
Water Hardness (Alkalinity): The buffering capacity of your source water can influence the final pH of the anesthetic solution and its effectiveness.[8][9]
-
Fish Health: The overall health, stress level, and nutritional status of the fish can impact their response to the anesthetic.[13]
It is crucial to conduct preliminary tests with a small number of fish to determine the optimal exposure time for your specific species and experimental conditions.[2][8][9]
Q4: After a procedure, my fish are taking a very long time to recover. What can I do to assist them?
Prolonged recovery can be a sign of overdose (either concentration or exposure time) or physiological distress.
Assisting Recovery:
-
Optimal Recovery Environment: Ensure the recovery tank contains clean, fully aerated water at the same temperature as their housing tank.[8][15]
-
Assisted Respiration: If a fish is not breathing on its own (no opercular movement), gently hold it and move it in a forward "figure 8" motion to pass water over the gills, or use a pipette to gently irrigate the gills.[6]
-
Reduce Stress: Keep the recovery tank in a quiet area with subdued lighting to minimize external stimuli.
-
Review Protocol: For future experiments, consider reducing the this compound concentration or the duration of exposure.
Q5: Can I reuse a this compound solution for multiple batches of fish?
While possible for a short period, it is generally not recommended. Reusing an anesthetic bath can lead to a buildup of ammonia (B1221849) and other nitrogenous wastes from the fish, which degrades water quality and can stress subsequent animals.[6] Furthermore, this compound is light-sensitive and can degrade, forming toxic by-products and losing potency.[1][2] For surgical procedures, a fresh solution should be made for each use to prevent contamination.[16]
Quantitative Data Summary
Table 1: Recommended this compound (MS-222) Dosage Ranges for Anesthesia
| Fish Species Group | Anesthesia Dosage (mg/L) | Euthanasia Dosage (mg/L) | Key Considerations |
| Zebrafish (Danio rerio) | 100 - 200[6] | 250 - 500[6] | Larval stages (<14 dpf) may not be effectively euthanized by this compound alone.[6] |
| Tilapia (Oreochromis niloticus) | 120 (fry) - 300 (adult)[12] | >300 | Tilapia may require higher doses compared to other species.[12] |
| Salmonids (e.g., Trout) | 50 - 100 | >250 | Highly sensitive to water quality; ensure adequate buffering and oxygenation. |
| Carp (Cyprinus carpio) | 100 - 150[17] | >250 | Monitor closely for respiratory depression.[17] |
| General Ornamental Fish | 75 - 200[12][13] | >250 | Dosage varies significantly between species.[13] |
Note: These are general guidelines. The optimal dose is species-specific and depends on water temperature, fish size, and health status. Always perform pilot tests.[2][9]
Table 2: Influence of Water Parameters on this compound Efficacy
| Parameter | Effect of Increase | Recommended Range/Action |
| Temperature | Decreases induction time, increases metabolic rate.[10] | Maintain at species' optimal temperature. Be aware that potency increases in warmer water.[10] |
| pH | Affects drug ionization and fish comfort. | Buffer to 7.0 - 7.5, matching housing water.[2][6] |
| Alkalinity/Hardness | Higher alkalinity provides more buffering capacity.[7] | Test source water; may need to adjust sodium bicarbonate ratio. |
| Dissolved Oxygen | Anesthesia depresses respiration; levels can drop quickly.[7] | Vigorously aerate anesthetic and recovery baths.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Anesthetic Bath
This protocol details the steps to prepare a safe and effective anesthetic solution.
Materials:
-
This compound (MS-222) powder
-
Sodium bicarbonate (baking soda)
-
System water (water from the fish's housing tank)[6]
-
Calibrated scale and weigh boats
-
Glass or plastic container for mixing
-
pH meter or pH test strips
-
Aeration stone and pump
Procedure:
-
Determine Volume and Dose: Calculate the volume of water needed for your anesthetic bath and the required this compound concentration based on the species and desired level of anesthesia (see Table 1).
-
Weigh Components: In a well-ventilated area or fume hood, accurately weigh the required amount of this compound powder.[2] Weigh out sodium bicarbonate at a 1:2 ratio to the this compound (e.g., for 100 mg of this compound, use 200 mg of sodium bicarbonate as a starting point).[2]
-
Dissolve Components: Add the system water to your mixing container. First, add the this compound powder and stir until it is completely dissolved.[6]
-
Buffer the Solution: Add the pre-weighed sodium bicarbonate to the solution and stir until dissolved.[6]
-
Verify pH: Use a calibrated pH meter or test strip to check the pH of the solution. It should be between 7.0 and 7.5.[2][6] If the pH is still too low, add small, pre-weighed increments of sodium bicarbonate, mixing and re-testing until the target pH is reached.
-
Aerate: Place an aeration stone in the solution to ensure it is fully saturated with oxygen before introducing any fish.[7]
-
Use Promptly: Use the freshly prepared solution for your experiment. Do not store buffered working solutions for extended periods.[2]
Visualizations
Caption: Troubleshooting workflow for adverse reactions to this compound.
Caption: Simplified signaling pathway of this compound action and adverse effects.
Caption: Standard experimental workflow for fish anesthesia using this compound.
References
- 1. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. Frontiers | Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Tricaine Methanesulfonate (MS-222) as an Anesthetic Agent for Blocking Sensory-Motor Responses in Xenopus laevis Tadpoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ecu.edu [iacuc.ecu.edu]
- 7. umces.edu [umces.edu]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. orc.siu.edu [orc.siu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Optimal Doses and Minimum Effective Concentrations of Tricaine Methanesulfonate, 2-Phenoxyethanol and Eugenol for Laboratory Managements in Nile Tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ise.usj.edu.mo [ise.usj.edu.mo]
- 16. SOP for Mixing MS-222 | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 17. researchgate.net [researchgate.net]
Metacaine (Tricaine Methanesulfonate) Solutions in Soft Water: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the preparation and buffering of Metacaine (Tricaine Methanesulfonate (B1217627), MS-222) solutions, with a specific focus on applications in soft water.
Introduction to this compound and the Challenge of Soft Water
This compound, chemically known as Tricaine (B183219) Methanesulfonate (MS-222), is a widely used anesthetic and analgesic for poikilothermic (cold-blooded) animals, particularly in research and aquaculture. When dissolved in water, this compound, which is the methanesulfonate salt of ethyl 3-aminobenzoate (B8586502), forms an acidic solution.[1][2][3] This acidity can cause physiological stress and tissue damage to aquatic organisms.[2] Therefore, buffering the solution to a physiologically neutral pH (typically 6.5-7.5) is crucial.
Soft water, characterized by its low mineral content and consequently low buffering capacity (alkalinity), presents a significant challenge. Unlike hard water, which can naturally resist pH changes, the addition of acidic this compound to soft water will cause a sharp decrease in pH. This necessitates the use of an appropriate buffering agent to maintain a stable and safe environment for the experimental subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be buffered?
A1: this compound is a common brand name for Tricaine Methanesulfonate (MS-222), the ethyl ester of 3-aminobenzoic acid.[4] It is used as an anesthetic for fish and other aquatic animals.[1] When dissolved in water, it releases methanesulfonic acid, causing a significant drop in the pH of the solution.[1] This acidic environment can be harmful to the animals being treated.[2] Buffering is the process of adding a chemical (a buffer) to resist this pH change and maintain it within a safe physiological range, typically between 6.5 and 7.5.[1]
Q2: What is the pKa of this compound's active component?
A2: The anesthetic properties of this compound are attributed to its active component, ethyl 3-aminobenzoate. The pKa of the amino group on this molecule is approximately 3.0 - 3.5.[5][6] This low pKa is the reason for the acidic nature of the solution.
Q3: Why is buffering particularly important in soft water?
A3: Soft water has a low concentration of dissolved minerals, such as carbonates and bicarbonates, which act as natural buffers. This means soft water has a very limited ability to neutralize added acids. When this compound is added to soft water, the pH will drop dramatically without the addition of a buffering agent.
Q4: What are the most common buffering agents for this compound solutions?
A4: The most widely recommended and used buffering agent for this compound solutions is sodium bicarbonate (NaHCO₃) .[1][2] Other buffering agents that can be used include TRIS (tromethamine) and sodium carbonate (Na₂CO₃) .[5][7]
Q5: How much sodium bicarbonate should I use?
A5: A common starting point is a 1:2 ratio by weight of this compound to sodium bicarbonate.[2][8] However, the exact amount may need to be adjusted based on the specific alkalinity of your soft water. It is always recommended to verify the final pH of the solution with a calibrated pH meter.
Q6: Can I prepare a stock solution of buffered this compound?
A6: Yes, you can prepare a concentrated stock solution of buffered this compound. A common practice is to prepare a 10 g/L stock solution of this compound buffered with sodium bicarbonate.[9] This stock solution should be stored in a dark, cool place and ideally used within a few days to a week, as this compound can degrade over time, especially when exposed to light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| pH of the final solution is too low (below 6.5). | Insufficient amount of buffering agent was added. The soft water has extremely low alkalinity. | Add small increments of the buffering agent (e.g., sodium bicarbonate) while monitoring the pH with a calibrated meter until the desired pH is reached. For very soft water, you may need a higher ratio of buffer to this compound than the standard 1:2. |
| pH of the final solution is too high (above 7.5). | An excessive amount of buffering agent was added. | Prepare a fresh solution using a lower concentration of the buffering agent. It is generally not advisable to try and adjust the pH downwards with an acid, as this can create a complex and unstable solution. |
| The this compound powder is not dissolving completely. | The concentration of this compound is too high for the volume of water. The water temperature is too low. | This compound is highly soluble in water.[1] Ensure you are using the correct volume of water for the amount of powder. Gentle warming and stirring can aid dissolution, but do not boil the solution. |
| The solution appears cloudy or precipitates form over time. | The buffering agent is reacting with minerals in the water (less likely in soft water). The solution is old and the this compound is degrading. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it is stored correctly and not used past its recommended shelf life. |
| Experimental animals show signs of distress (e.g., erratic swimming, gasping) even in a buffered solution. | The pH may have drifted from the target range. The concentration of this compound is too high for the species or size of the animal. Other water quality parameters (e.g., temperature, dissolved oxygen) are not optimal. | Re-check the pH of the anesthetic bath. Ensure the this compound concentration is appropriate for your specific application. Monitor and maintain other critical water quality parameters. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution using Sodium Bicarbonate
This protocol describes the preparation of a 1-liter working solution of 100 mg/L this compound buffered with sodium bicarbonate.
Materials:
-
This compound (Tricaine Methanesulfonate, MS-222) powder
-
Sodium Bicarbonate (NaHCO₃) powder
-
1 Liter of soft water (e.g., deionized or reverse osmosis water)
-
Calibrated pH meter
-
Graduated cylinder
-
Stir plate and stir bar
-
Weighing scale and weigh boats
Procedure:
-
Measure 1 liter of soft water into a clean beaker.
-
Place the beaker on a stir plate and add a stir bar. Start gentle stirring.
-
Weigh out 100 mg (0.1 g) of this compound powder and add it to the water. Allow it to dissolve completely.
-
Weigh out 200 mg (0.2 g) of sodium bicarbonate powder.
-
Slowly add the sodium bicarbonate to the this compound solution. The solution may fizz slightly as carbon dioxide is released.
-
Allow the solution to mix for several minutes until the sodium bicarbonate is fully dissolved.
-
Calibrate your pH meter according to the manufacturer's instructions.
-
Measure the pH of the buffered this compound solution.
-
If the pH is below 6.5, add small, pre-weighed increments of sodium bicarbonate (e.g., 10-20 mg) and re-measure the pH until the target range of 6.5-7.5 is achieved.
-
Record the final pH and the total amount of sodium bicarbonate used.
Protocol 2: Preparation of a Buffered this compound Stock Solution (10 g/L)
This protocol is for preparing a concentrated stock solution that can be diluted to the desired working concentration.
Materials:
-
This compound (Tricaine Methanesulfonate, MS-222) powder
-
Sodium Bicarbonate (NaHCO₃) powder
-
100 mL of soft water
-
Calibrated pH meter
-
Volumetric flask (100 mL)
-
Stir plate and stir bar
-
Weighing scale and weigh boats
-
Amber or opaque storage bottle
Procedure:
-
Add approximately 80 mL of soft water to a beaker with a stir bar.
-
Weigh 1.0 g of this compound powder and add it to the water. Stir until dissolved.
-
Weigh 2.0 g of sodium bicarbonate powder and slowly add it to the solution.
-
Once dissolved, check the pH and adjust if necessary as described in Protocol 1.
-
Transfer the solution to a 100 mL volumetric flask and bring the volume up to the mark with soft water.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Transfer the stock solution to a clearly labeled, amber or opaque bottle for storage.
-
Store the stock solution in a refrigerator (2-8°C) for up to 7 days.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for preparing buffered this compound solutions.
Table 1: Properties of this compound (Tricaine Methanesulfonate)
| Property | Value | Reference |
| Synonyms | MS-222, Tricaine | [1][4] |
| Active Component | Ethyl 3-aminobenzoate | [4] |
| pKa of Active Component | ~3.0 - 3.5 | [5][6] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | High | [1] |
Table 2: Recommended Buffering Agents and Ratios
| Buffering Agent | Chemical Formula | Typical Starting Ratio (Buffer:this compound by weight) | Target pH Range | Notes |
| Sodium Bicarbonate | NaHCO₃ | 2:1 | 6.5 - 7.5 | Most commonly used and recommended.[2][8] |
| TRIS (Tromethamine) | (HOCH₂)₃CNH₂ | Varies, requires careful pH monitoring | 7.0 - 9.0 (pKa ~8.1) | Can be a stable alternative to bicarbonate.[5] |
| Sodium Carbonate | Na₂CO₃ | Varies, requires careful pH monitoring | 9.0 - 11.0 (pKa of HCO₃⁻ is 10.3) | More alkaline than sodium bicarbonate; use with caution.[7] |
Visualizations
Caption: Workflow for preparing a buffered this compound solution.
Caption: Logical relationship of buffering this compound in soft water.
References
- 1. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. research.fsu.edu [research.fsu.edu]
- 4. Ethyl 3-aminobenzoate | C9H11NO2 | CID 11400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of TRIS and bicarbonate as buffers on anesthetic efficacy of tricaine methane sulfonate in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Better Way to Buffer: Pilot Study on Buffering Capability of Sodium Bicarbonate and Sodium Carbonate Used in Conjunction with Tricaine Methanesulfonate (MS-222) During Anesthetic Procedures in Marine and Freshwater Settings - IAAAM 2021 - VIN [vin.com]
- 8. iacuc.ecu.edu [iacuc.ecu.edu]
- 9. SOP for Mixing MS-222 | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
Technical Support Center: Overcoming Challenges of Tricaine Methanesulfonate (MS-222) Use in Recirculating Aquaculture Systems
A Note on "Metacaine": The term "this compound" is often used interchangeably with Tricaine Methanesulfonate, also known as MS-222.[1] This guide will refer to the compound as MS-222, its more common and scientific designation. MS-222 is one of the most widely used anesthetics for fish and other aquatic cold-blooded animals worldwide.[1][2] It is a valuable tool for handling animals during procedures such as manual spawning, weighing, marking, surgery, and transport.[2]
Frequently Asked Questions (FAQs)
Q1: What is MS-222 and how does it work?
A: MS-222 (Tricaine Methanesulfonate) is a chemical anesthetic that temporarily immobilizes fish and other aquatic animals.[2] It functions by blocking sodium channels in neuronal membranes, which prevents the generation of nerve impulses and leads to muscle relaxation.[3][4] This action is similar to local anesthetics.[5][6]
Q2: Why is buffering MS-222 solutions so important?
A: MS-222 is acidic when dissolved in water and can significantly lower the pH, potentially causing stress, skin and corneal damage, and physiological distress to the fish.[1][2][3] Buffering the solution to a neutral pH (typically 7.0-7.5) with an agent like sodium bicarbonate is crucial to prevent these adverse effects and ensure animal welfare.[2][7][8] An unbuffered solution can also disrupt blood acid-base balance and hematological values.[2]
Q3: How do I prepare a buffered MS-222 stock solution?
A: It is recommended to work in a fume hood and wear appropriate personal protective equipment (PPE).[2][8] A common method is to create a stock solution by dissolving MS-222 and a buffering agent, like sodium bicarbonate, in water from the animal's own system.[7][9] A typical ratio is one part MS-222 to two parts sodium bicarbonate to achieve a pH between 7.0 and 7.5.[2] For example, a 1% stock solution can be made by dissolving 10 g/L of MS-222 and 20 g/L of sodium bicarbonate.[2] This stock solution can then be diluted to the desired working concentration.
Q4: How long can I store an MS-222 solution?
A: Freshly prepared solutions are always recommended for each use.[2][9] However, stock solutions can be stored. If refrigerated at 4°C or frozen at -20°C in a light-protected container, a stock solution can be stable for up to 6 months.[2] Solutions should be discarded if they turn brown, become cloudy, or if an oily film develops.[10][11]
Q5: Can MS-222 affect the biofilter in my recirculating aquaculture system (RAS)?
A: While direct, extensive research on the impact of MS-222 on RAS biofilters is limited in the provided results, the introduction of any chemical can potentially impact the microbial communities essential for nitrification. Good practice suggests minimizing the introduction of anesthetic-laden water into the main RAS. Fish should be anesthetized in a separate container and allowed to recover in clean, well-aerated water before being returned to the main system. This minimizes the exposure of the biofilter to the chemical.
Q6: Does MS-222 have an impact on fish physiology after recovery?
A: Yes, MS-222 can have lingering physiological effects. Studies have shown it can alter blood plasma chemistry, increase stress biomarkers like cortisol and glucose, and affect blood gases.[1][3][12] Some research indicates that feed intake can be reduced for up to 48 hours post-anesthesia.[1] Furthermore, behavioral and cognitive functions, such as working memory, may be impaired for up to two days following exposure in some species.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Delayed Induction or No Anesthesia | 1. Incorrect Dosage: Concentration is too low for the species, size, or water temperature.[2] 2. Water Hardness: Extremely soft water can slow the anesthetic's action.[2] 3. Degraded Solution: The MS-222 solution may have lost potency due to age or improper storage.[9][11] | 1. Verify Dosage: Consult literature for species-specific concentrations and adjust for fish size and water temperature.[13][14] Perform preliminary tests on a small number of fish.[2][9] 2. Check Water Parameters: Be aware of your system's water hardness. 3. Prepare Fresh Solution: Always use a freshly prepared solution or a properly stored stock solution.[2][9] |
| Overly Rapid Induction / Overdose | 1. Incorrect Dosage: Concentration is too high. 2. High Water Temperature: Higher temperatures can increase metabolic rate and drug uptake.[15] | 1. Immediate Removal: Immediately transfer the fish to a recovery tank with clean, well-aerated water from their home system.[9][15] 2. Assisted Ventilation: Gently move the fish in a figure-8 motion or use a pipette to pass fresh water over the gills until opercular movement resumes.[7][15] 3. Adjust Dosage: Lower the concentration for subsequent procedures. |
| Prolonged Recovery or Failure to Recover | 1. Overexposure: Fish was left in the anesthetic solution for too long. 2. Poor Water Quality in Recovery Tank: Low dissolved oxygen, incorrect temperature, or pH can hinder recovery.[15] 3. Physiological Stress: The procedure itself may have caused excessive stress. | 1. Ensure Optimal Recovery Conditions: The recovery tank must have clean, well-oxygenated water at the same temperature and pH as the home tank.[15] 2. Assisted Ventilation: Provide assisted ventilation as described above.[7][15] 3. Monitor Closely: Continue to observe the fish until it can maintain its equilibrium and swim normally.[1] |
| Fish Display Aversive Behaviors (e.g., erratic swimming, gulping) | 1. Unbuffered Solution: The acidic nature of an unbuffered solution is irritating to the fish.[3][7] 2. Stress Response: Handling and the anesthetic itself can induce a stress response. | 1. Check and Adjust pH: Ensure the anesthetic solution is buffered to a neutral pH (7.0-7.5).[7] 2. Minimize Handling Stress: Use soft, wet nets or gloves and handle fish gently and quickly.[7] |
| Water Quality Issues Post-Procedure (e.g., ammonia (B1221849) spike) | 1. Fecal Contamination: Anesthetized fish may release waste into the anesthetic bath.[5] 2. Regurgitation: If not fasted, fish may regurgitate food.[5] 3. Introduction of Anesthetic to Main System: Disposing of the anesthetic bath into the main RAS. | 1. Fast Fish: Fast fish for 12-24 hours prior to anesthesia to reduce waste.[5][16] 2. Anesthetize in Small Batches: This prevents the rapid accumulation of waste products in the anesthetic bath.[5][7] 3. Proper Disposal: Dispose of used MS-222 solutions according to local regulations, not into the main RAS.[8] |
Quantitative Data Summary
Table 1: Recommended MS-222 Dosages for Anesthesia and Euthanasia
| Species | Anesthesia Dose (mg/L) | Euthanasia Dose (mg/L) | Reference(s) |
| General Fish | 25-300 | 250-500+ | [7][14][17] |
| Zebrafish | 100-200 | 250-500 | [7] |
| Nile Tilapia | 300 | >300 | [14] |
| Asian Seabass | 140-150 | >150 | [13] |
| Salmonids | 40-60 | 400-500 | [18] |
Note: Optimal doses are highly dependent on fish size, water temperature, and water hardness. Preliminary tests are always recommended.[2][9]
Table 2: Influence of Water Parameters on MS-222 Efficacy
| Parameter | Effect on Anesthesia | Notes | Reference(s) |
| Temperature | Higher temperatures decrease induction time (faster anesthesia). | Fish metabolism increases with temperature, leading to faster drug uptake. Acclimatize fish to experimental temperature. | [13][15] |
| pH | Acidic pH (unbuffered solution) is stressful and harmful. Neutral pH (7.0-7.5) is required. | MS-222 is acidic. Buffering with sodium bicarbonate (1:2 ratio of MS-222:buffer) is essential. | [1][2][7] |
| Water Hardness | Very soft water (<10 mg/L CaCO₃) may slow the anesthetic action. | The buffering capacity of the water can influence the amount of sodium bicarbonate needed. | [2] |
| Dissolved Oxygen | Must be maintained at optimal levels during anesthesia and recovery. | Use aeration stones in both anesthetic and recovery baths, especially for longer procedures. | [15][16] |
Experimental Protocols
Protocol: General Anesthesia for Minor Procedures in Fish
1. Preparation:
-
Fasting: Fast fish for at least 12-24 hours before the procedure to minimize water contamination from feces or regurgitation.[5][16]
-
Prepare Solutions:
-
Anesthetic Bath: In a separate container, prepare the MS-222 solution at the desired concentration using water from the fish's home tank.[7][16] Add sodium bicarbonate in a 2:1 ratio to MS-222 to buffer the solution to a pH of 7.0-7.5.[2] Verify the pH with a meter or test strips.[7]
-
Recovery Bath: Prepare a separate container with clean, well-aerated water from the fish's home tank.[9][15] Ensure temperature and other water quality parameters match the home tank.
-
-
Aeration: Provide aeration to both the anesthetic and recovery baths using an air stone.[15][16]
2. Induction:
-
Gently transfer the fish into the anesthetic bath using a soft net.
-
Monitor the fish closely for the stages of anesthesia: loss of equilibrium, decreased opercular (gill cover) movement, and loss of response to stimuli (e.g., a gentle tail pinch).[16]
-
Induction time should ideally be within 3-5 minutes.[14] Once the desired stage of anesthesia is reached, remove the fish for the procedure.
3. Procedure & Maintenance:
-
Place the fish on a wet, soft surface.
-
For procedures lasting more than a few minutes, the gills should be continuously irrigated with a maintenance dose of the anesthetic solution (typically a lower concentration) to keep the fish anesthetized.[16]
-
Regularly check the fish's respiration rate by observing opercular movement.[16]
4. Recovery:
-
Immediately after the procedure, transfer the fish to the prepared recovery bath.[9]
-
Monitor the fish until it regains its righting response and resumes normal swimming behavior. Recovery should typically occur within 5-10 minutes.[15]
-
If recovery is slow or opercular movements have ceased, provide assisted ventilation by gently moving the fish forward in the water or using a pipette to flush water over the gills.[7][15]
-
Do not return the fish to the main RAS until it has fully recovered.
Visualizations
Caption: Standard experimental workflow for using MS-222.
Caption: Troubleshooting logic for prolonged recovery from anesthesia.
References
- 1. umces.edu [umces.edu]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Frontiers | Tricaine Methanesulfonate (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]
- 5. norecopa.no [norecopa.no]
- 6. Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Bluegill Fish (Lepomis macrochirus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ecu.edu [iacuc.ecu.edu]
- 8. research.auburn.edu [research.auburn.edu]
- 9. research.uga.edu [research.uga.edu]
- 10. research.unt.edu [research.unt.edu]
- 11. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Tricaine Methanesulphonate (MS-222) on Physiological Stress and Fresh Quality of Sea Bass (Lateolabrax maculatus) under Simulated High-Density and Long-Distance Transport Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of Tricaine Methanesulfonate (MS-222) in Asian Seabass (Lates calcarifer) at Different Temperatures: Study of Optimal Doses, Minimum Effective Concentration, Blood Biochemistry, Immersion Pharmacokinetics, and Tissue Distributions | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Good Anesthesia Practice for Fish and Other Aquatics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mcgill.ca [mcgill.ca]
- 17. SOP for Mixing MS-222 | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 18. ccac.ca [ccac.ca]
Technical Support Center: Improving the Safety Margin of Metacaine (Tricaine Methanesulfonate) in Juvenile Fish
This guide is intended for researchers, scientists, and drug development professionals to provide technical support and standardized protocols for the use of Metacaine, commonly known as Tricaine (B183219) Methanesulfonate (MS-222), in juvenile fish. Adherence to these guidelines can help improve experimental reproducibility and enhance the welfare of animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: this compound is a trade name for Tricaine Methanesulfonate (also known as TMS or MS-222).[1][2][3][4] It is the most commonly used anesthetic for fish and other aquatic poikilotherms (cold-blooded animals).[1][2][5][6] In the United States, it is the only anesthetic approved by the FDA for use in finfish intended for human consumption, with a mandatory 21-day withdrawal period.[1][6]
Q2: How does this compound (MS-222) work?
A2: this compound acts as a muscle relaxant by blocking voltage-gated sodium channels in nerve cell membranes.[1][5][7][8] This action prevents the initiation and propagation of action potentials, effectively silencing signal exchange between the brain and the rest of the body, leading to a state of anesthesia.[1][5]
Q3: Why is it critical to buffer the MS-222 solution?
A3: MS-222 is an acidic salt that significantly lowers the pH of the water it is dissolved in, which can be stressful and toxic to fish.[1][2][6] Unbuffered solutions can cause skin and corneal ulcerations and disrupt the fish's blood acid-base balance.[6] It is imperative to buffer the solution to a neutral pH (typically 7.0-7.5) using a buffering agent like sodium bicarbonate.[1][6][9] The amount of buffer needed is often equal to or double the amount of MS-222 powder by weight.[1][10]
Q4: How do I prepare and store an MS-222 stock solution?
A4: To prepare a stock solution, dissolve MS-222 powder and a corresponding amount of sodium bicarbonate in system water.[9] Because MS-222 is sensitive to light, stock solutions should be stored in a dark or opaque, airtight container and refrigerated (4°C) or frozen (-20°C).[1][6][11] Stored properly, refrigerated stock solutions are stable for up to 30 days, while frozen solutions can last up to 6 months.[6][9][11] Discard any solution that turns brown, as this indicates degradation and potential formation of toxic by-products.[2][6][11]
Q5: What factors influence the effectiveness and safety of MS-222?
A5: Several factors can alter the drug's efficacy and safety margin:
-
Species and Size: Sensitivity to MS-222 varies significantly among species and even between different life stages. Juvenile fish are often more sensitive than adults.[12][13]
-
Water Temperature: Anesthetic action is faster at warmer temperatures and slower in colder water.[6][14][15] Higher temperatures may also reduce the safety margin.
-
Water Hardness (Alkalinity): In very soft water, the pH drop from unbuffered MS-222 is more pronounced. Harder water has a greater natural buffering capacity.[2][14]
-
Fish Density: A higher biomass of fish in the anesthetic bath can reduce the drug's effectiveness.[12][14]
Troubleshooting Guide
Q: My fish are taking too long to become anesthetized. What should I do?
A: This is a common issue that can usually be resolved by checking the following:
-
Concentration: The dose may be too low for the species, size, or water temperature. Preliminary tests are crucial to determine the optimal concentration.[6][12]
-
Temperature: If the water is colder than usual, induction time will be longer.[6] Consider safely and gradually acclimating the fish to a slightly warmer temperature if the protocol allows.
-
Solution Age: The anesthetic solution may have degraded. MS-222 working solutions should be made fresh for each use.[6] Stock solutions lose potency over time, especially if not stored correctly.[2][11]
Q: I am observing high mortality during or after anesthesia. What are the likely causes?
A: High mortality indicates that the safety margin has been exceeded. Investigate these potential causes:
-
Overdose: The concentration is too high for the species, size, or temperature. This is the most common cause of anesthetic-related mortality.[3][16]
-
Exposure Time: Even at a safe concentration, prolonged exposure can be lethal.[12] Define a maximum exposure time in your protocol and adhere to it strictly.
-
Low pH: Failure to adequately buffer the solution can cause severe physiological distress and death.[2][6] Always verify the pH of your working solution before introducing fish.
-
Hypoxia: Anesthetized fish have reduced gill movement. Ensure the anesthetic bath is well-aerated to maintain adequate dissolved oxygen levels.[12]
Q: Fish recovery is slow, or they exhibit erratic behavior after being returned to fresh water. What's wrong?
A: Slow or abnormal recovery can be a sign of physiological stress or neurological effects.
-
Excessive Anesthetic Depth: If the fish reached a very deep plane of anesthesia, recovery will naturally take longer.[7] Consider using a lower concentration or shorter exposure time.
-
Poor Water Quality in Recovery Tank: Ensure the recovery tank has clean, well-aerated water at the same temperature as the housing system. Poor water quality can impede recovery.
-
Post-Anesthetic Stress: MS-222 exposure can cause a temporary increase in stress indicators like cortisol.[17][18] Some studies show short-term effects on memory and behavior for up to two days post-exposure in young adult zebrafish.[19] Minimize handling and other stressors during the recovery period.
-
Active Resuscitation: If opercular movements have stopped or are very slow, you can gently move the fish forward in the recovery tank or use a pipette to pass fresh water over its gills to facilitate recovery.[10][20]
Data Presentation: Anesthetic Parameters
Table 1: General Stages of Anesthesia in Fish
| Stage | Behavioral Indicators | Description |
| 1 | Slight loss of reactivity to external stimuli. | Light Sedation |
| 2 | Partial loss of equilibrium; decreased swimming activity. | Deep Sedation / Light Anesthesia |
| 3 | Total loss of equilibrium and muscle tone; no response to tactile stimuli. | Surgical Anesthesia |
| 4 | Slow, shallow opercular movements. | Deep Anesthesia / Medullary Collapse |
| 5 | Cessation of opercular movements followed by cardiac arrest. | Overdose / Death |
| Source: Adapted from Stoskopf (1993) and Sneddon (2012). |
Table 2: Example MS-222 Concentrations for Juvenile Fish
| Species | Size / Age | Temperature (°C) | Anesthetic Conc. (mg/L) | Induction Time (min) | Recovery Time (min) | Reference |
| Matrinxã (Brycon cephalus) | Juveniles | 25°C | 150 mg/L | ~6 | ~5 | [16][21] |
| Zebrafish (Danio rerio) | Larvae (4-5 dpf) | - | 168 mg/L | < 1 | ~2.5 | [5][7] |
| Pikeperch (Sander lucioperca) | 10-40 g | 20-23°C | 100-150 mg/L | - | - | |
| Lumpfish (Cyclopterus lumpus) | 10-20 g | 6-12°C | 100-200 mg/L | < 5 | < 10 | [15][22] |
| Nile Tilapia (O. niloticus) | Fingerlings | 28°C | 300 mg/L | < 5 | < 5 | [23] |
Disclaimer: These values are for reference only. Researchers must conduct pilot studies to determine the optimal concentration for their specific species, size, and experimental conditions.[6][12]
Experimental Protocols
Protocol 1: Determining Optimal Anesthetic Concentration
This protocol aims to identify the minimum effective concentration of MS-222 that induces Stage 3 anesthesia within a desired timeframe (e.g., 3-5 minutes) and allows for full recovery within a reasonable period (e.g., 5-10 minutes).
Methodology:
-
Acclimation: Acclimate juvenile fish to experimental tanks for a minimum of 48 hours. Ensure water parameters (temperature, pH, DO) are stable and optimal for the species.
-
Preparation: Prepare a range of buffered MS-222 solutions (e.g., 50, 75, 100, 150 mg/L). Prepare a separate, identical recovery tank with clean, aerated system water for each concentration being tested.
-
Preliminary Testing: Use a small number of fish (n=3-5 per concentration). Individually place each fish into an anesthetic bath and start a timer.
-
Induction: Record the time to reach each stage of anesthesia, noting behavioral cues (Table 1). The target is Stage 3 (total loss of equilibrium, no response to a light tail pinch).
-
Exposure: Once Stage 3 is reached, keep the fish in the solution for a predetermined, brief period (e.g., 3 minutes) to simulate a handling procedure.
-
Recovery: Immediately transfer the fish to the corresponding recovery tank. Start a second timer and record the time to resumption of normal equilibrium and swimming behavior.
-
Analysis: Analyze the data to find the lowest concentration that reliably induces Stage 3 anesthesia in the desired timeframe without causing adverse effects or prolonged recovery. This is the optimal dose.
Protocol 2: Assessing the Safety Margin (Therapeutic Window)
This protocol determines the safety of the optimal anesthetic concentration over extended exposure times.
Methodology:
-
Determine Optimal Dose: First, establish the optimal anesthetic concentration using Protocol 1.
-
Experimental Groups: Prepare multiple tanks with the optimal anesthetic concentration. Assign groups of fish (n=5-10 per group) to different exposure times (e.g., 10, 20, 30, 60 minutes) after reaching Stage 3 anesthesia.
-
Exposure and Monitoring: Once fish reach Stage 3, begin timing their assigned exposure duration. Continuously monitor opercular movements to ensure they do not enter Stage 5 (cessation of breathing).
-
Recovery: After the assigned exposure time, transfer fish to a recovery tank and monitor recovery time and survival over the next 24-48 hours.
-
Analysis: The safety margin is the range of exposure times at the optimal concentration that does not result in mortality or significant adverse health effects. For example, if fish exposed for 30 minutes recover fully but fish exposed for 60 minutes experience mortality, the safe exposure window at that concentration is under 60 minutes.
Visualizations
Mechanism of Action
Experimental Workflow
Troubleshooting Decision Tree
// Node Definitions start [label="Problem:\nHigh Mortality or\nPoor Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is the solution\nbuffered to pH 7.0-7.5?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conc [label="Did you run pilot studies\nto confirm concentration?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_exposure [label="Was exposure time\nstrictly controlled?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_do [label="Is the anesthetic bath\nwell-aerated?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solution Nodes sol_ph [label="Action: Add Sodium Bicarbonate.\nAlways verify pH before use.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conc [label="Action: Reduce Concentration.\nPerform dose-finding trials.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_exposure [label="Action: Reduce Exposure Time.\nMonitor fish continuously.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_do [label="Action: Add an air stone to the bath.\nEnsure adequate Dissolved Oxygen.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_final [label="If issues persist, check fish health\nand other water quality parameters.", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_ph; check_ph -> sol_ph [label="No", color="#EA4335", fontcolor="#EA4335"]; check_ph -> check_conc [label="Yes", color="#34A853", fontcolor="#34A853"]; check_conc -> sol_conc [label="No", color="#EA4335", fontcolor="#EA4335"]; check_conc -> check_exposure [label="Yes", color="#34A853", fontcolor="#34A853"]; check_exposure -> sol_exposure [label="No", color="#EA4335", fontcolor="#EA4335"]; check_exposure -> check_do [label="Yes", color="#34A853", fontcolor="#34A853"]; check_do -> sol_do [label="No", color="#EA4335", fontcolor="#EA4335"]; check_do -> sol_final [label="Yes", color="#34A853", fontcolor="#34A853"]; } dot Caption: Decision tree for troubleshooting adverse anesthetic events.
References
- 1. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 2. umces.edu [umces.edu]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. norecopa.no [norecopa.no]
- 5. Frontiers | Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae [frontiersin.org]
- 6. research.ucdavis.edu [research.ucdavis.edu]
- 7. Frontiers | Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. SOP for Mixing MS-222 | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 10. iacuc.ecu.edu [iacuc.ecu.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. ccac.ca [ccac.ca]
- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of anaesthetic protocols for lumpfish (Cyclopterus lumpus L.): Effect of anaesthetic concentrations, sea water temperature and body weight | PLOS One [journals.plos.org]
- 16. scispace.com [scispace.com]
- 17. Effects of Tricaine Methanesulphonate (MS-222) on Physiological Stress and Fresh Quality of Sea Bass (Lateolabrax maculatus) under Simulated High-Density and Long-Distance Transport Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MS-222 and Propofol Sedation during and after the Simulated Transport of Nile tilapia (Oreochromis niloticus) [mdpi.com]
- 19. Frontiers | Tricaine Methanesulfonate (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]
- 20. Anaesthesia of laboratory, aquaculture and ornamental fish: Proceedings of the first LASA-FVS Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of anaesthetic protocols for lumpfish (Cyclopterus lumpus L.): Effect of anaesthetic concentrations, sea water temperature and body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Minimizing "Metacaine" (MS-222)-Induced Cortisol Response in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cortisol response induced by "Metacaine" (MS-222, Tricaine Methanesulfonate) in research animals, primarily focusing on fish.
Frequently Asked Questions (FAQs)
Q1: Is this compound (MS-222) itself a stressor that can elevate cortisol levels?
Yes, several studies have indicated that MS-222 can act as a physiological stressor and induce a cortisol response in fish, independent of the physical stressors associated with handling and procedures.[1][2] The slow induction of anesthesia may allow the fish to detect the chemical, leading to a stress response.[1] In some cases, the cortisol increase from MS-222 was comparable to that from handling and crowding stress without an anesthetic.[1]
Q2: How does an unbuffered this compound (MS-222) solution contribute to the stress response?
This compound is acidic and can significantly lower the pH of the anesthetic bath.[3][4] This acidic environment is a potent stressor for fish and can lead to a range of adverse physiological effects, including metabolic acidosis, skin and eye irritation, and a more pronounced cortisol response.[3][4] Therefore, buffering the MS-222 solution is a critical step in minimizing the anesthetic-induced stress response.
Q3: What is the recommended method for buffering an MS-222 solution?
The most common and recommended method for buffering MS-222 is to use sodium bicarbonate (NaHCO₃). A widely accepted ratio is 1 part MS-222 to 2 parts sodium bicarbonate by weight to maintain a physiological pH of 7.0-7.5.[1][3] It is crucial to prepare the buffered solution using water from the animal's home tank to avoid additional stress from changes in water chemistry.[5]
Troubleshooting Guide
Issue: Elevated and variable cortisol levels in the control group anesthetized with MS-222.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Unbuffered Anesthetic Solution | Ensure the MS-222 solution is buffered to a pH of 7.0-7.5 using sodium bicarbonate (2:1 ratio of NaHCO₃ to MS-222 by weight).[1][3] | An acidic solution is a significant stressor that elevates cortisol.[4] |
| Handling Stress | Minimize handling prior to and during anesthesia. Consider in-tank anesthesia induction if feasible.[6] | Handling is a potent stressor that independently raises cortisol levels. |
| Temperature Fluctuation | Maintain a stable water temperature between the home tank, anesthetic bath, and recovery tank.[6][7] | Sudden temperature changes are stressful for poikilothermic animals and can affect metabolism and drug efficacy.[6] |
| Prolonged Induction Time | Optimize the MS-222 concentration to achieve a rapid induction (ideally less than 3 minutes). | A slow induction may allow the animal to perceive the anesthetic as a threat, triggering a stress response.[1] |
| Inadequate Oxygenation | Ensure adequate aeration of the anesthetic and recovery baths.[8] | Anesthesia can cause respiratory depression, and hypoxia is a major stressor.[6] |
Experimental Protocols
Protocol 1: Preparation of Buffered this compound (MS-222) Anesthetic Solution
This protocol describes the preparation of a buffered MS-222 solution to minimize pH-induced stress in fish.
Materials:
-
This compound (MS-222, Tricaine Methanesulfonate) powder
-
Sodium Bicarbonate (NaHCO₃)
-
Water from the fish's home tank
-
Calibrated pH meter
-
Aeration stone and pump
Procedure:
-
Determine the required concentration of MS-222 for the target species and level of anesthesia.
-
Weigh the appropriate amount of MS-222 powder.
-
Weigh an amount of sodium bicarbonate that is double the weight of the MS-222 (2:1 ratio).
-
In a separate container, dissolve the MS-222 and sodium bicarbonate in a small volume of tank water.
-
Transfer the dissolved solution to the anesthetic bath containing the final volume of tank water.
-
Gently mix the solution.
-
Measure the pH of the solution using a calibrated pH meter and ensure it is between 7.0 and 7.5.[3]
-
Provide gentle aeration to the anesthetic bath.[8]
Data Presentation
Table 1: Comparison of Plasma Cortisol Levels in Fish Exposed to Different Anesthetic Agents.
| Anesthetic Agent | Concentration | Species | Baseline Cortisol (ng/mL) | Post-Anesthesia Cortisol (ng/mL) | Citation |
| MS-222 (unbuffered) | 100 mg/L | Rainbow Trout | ~10 | > 150 | [1] |
| MS-222 (buffered) | 100 mg/L | Rainbow Trout | ~10 | ~80 | [1] |
| Metomidate | 5 mg/L | Channel Catfish | ~20 | ~25 (remained stable) | [9] |
| MS-222 | 80 mg/L | Channel Catfish | ~20 | ~140 (increased over time) | [9] |
| Clove Oil | 40 mg/L | Steelhead Trout | Not specified | Elevated, similar to MS-222 | [10] |
Note: Cortisol values are approximate and can vary significantly based on species, handling, and experimental conditions.
Visualizations
Caption: Simplified signaling pathway of the cortisol stress response in fish.
Caption: Recommended experimental workflow for minimizing stress during anesthesia.
Caption: Decision tree for selecting an appropriate anesthetic protocol.
References
- 1. umces.edu [umces.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. research.ucdavis.edu [research.ucdavis.edu]
- 4. A Better Way to Buffer: Pilot Study on Buffering Capability of Sodium Bicarbonate and Sodium Carbonate Used in Conjunction with Tricaine Methanesulfonate (MS-222) During Anesthetic Procedures in Marine and Freshwater Settings - IAAAM 2021 - VIN [vin.com]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Good Anesthesia Practice for Fish and Other Aquatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smjournal.net [smjournal.net]
- 8. norecopa.no [norecopa.no]
- 9. Analysis of Short-Term Cortisol Stress Response in Channel Catfish by Anesthetization with Metomidate Hydrochloride and Tricaine Methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of anaesthesia with MS-222, clove oil and CO2 on feed intake and plasma cortisol in steelhead trout (Oncorhynchus mykiss) [agris.fao.org]
Validation & Comparative
Metacaine vs. Eugenol: A Comparative Guide to Anesthetic Efficacy in Fish
For researchers and scientists in the field of aquatic animal studies, the choice of anesthetic is a critical decision that can significantly impact experimental outcomes and animal welfare. This guide provides a detailed comparison of two commonly used fish anesthetics: Metacaine (MS-222, Tricaine (B183219) Methanesulfonate) and Eugenol (B1671780). We will delve into their efficacy, physiological effects, and mechanisms of action, supported by experimental data.
Efficacy: Induction and Recovery
The effectiveness of an anesthetic is primarily judged by its induction and recovery times. Studies have shown that eugenol generally induces anesthesia more rapidly than this compound.[1] However, this is often coupled with a significantly longer recovery period.[1][2]
A study on zebrafish demonstrated that eugenol-induced anesthesia was the fastest, with a mean induction time of 118 seconds, compared to 163 seconds for buffered MS-222.[1] Conversely, recovery times from eugenol anesthesia are typically more prolonged.[1] This extended recovery is likely due to eugenol's lipophilic nature, which allows it to be readily absorbed and stored in fatty tissues, leading to a longer half-life.[1] In contrast, MS-222 is water-soluble and is considered a single-compartment anesthetic, meaning its elimination is directly proportional to its plasma concentration, resulting in a shorter half-life.[1]
In red pacu, similar results were observed, with eugenol leading to a more rapid induction but a prolonged recovery compared to this compound.[2] It is also important to note that the efficacy of both anesthetics can be influenced by factors such as water quality and fish size.[3] For instance, in silver catfish, higher concentrations of eugenol were required to induce anesthesia to compensate for these variables.[3]
Table 1: Comparative Anesthetic Efficacy of this compound (MS-222) and Eugenol in Zebrafish
| Anesthetic | Concentration | Mean Induction Time (seconds) | Mean Recovery Time (seconds) |
| Eugenol | 60 mg/L | 118 ± 17.2 | Longer than MS-222 (specific data varies)[1] |
| Buffered MS-222 | 164 mg/L | 163 ± 33.2 | Shorter than Eugenol (specific data varies)[1] |
| Non-buffered MS-222 | 164 mg/L | 185 ± 36.5 | - |
Data sourced from a study on zebrafish.[1]
Physiological Effects and Safety
Both anesthetics can induce physiological stress responses in fish, though their profiles differ. Anesthesia with either agent has been associated with hypoxemia, hypercapnia, respiratory acidosis, and hyperglycemia in red pacu.[2]
Eugenol has been shown to modulate plasma cortisol levels.[1] In some studies, fish anesthetized with eugenol exhibited lower plasma cortisol levels compared to control fish, suggesting it may inhibit the stress-induced rise in cortisol.[3][4] However, other studies have reported that eugenol can be potentially toxic to the fish brain and may cause branchial alterations, especially at euthanasia doses.[1][5] Fish exposed to eugenol have also shown a decrease in vertical activity within the water column post-anesthesia compared to those exposed to MS-222.[1]
This compound (MS-222) is known to decrease the pH of the water, which can be stressful and potentially harmful to fish.[6] Therefore, it is crucial to buffer the MS-222 solution with sodium bicarbonate to maintain a neutral pH.[1][6] Buffered MS-222 has been shown to be more effective and cause less severe lesions than the non-buffered solution.[5] While generally considered safe, MS-222 is not without side effects, which can include respiratory acidosis, cardiac depression, and in some cases, death, depending on the dose and exposure duration.[7]
Mechanisms of Action
The anesthetic mechanisms of this compound and eugenol differ significantly.
This compound (MS-222) primarily acts by blocking voltage-gated sodium channels in nerve membranes.[1][6][8] This action prevents the generation and propagation of action potentials, effectively blocking nerve impulses and leading to anesthesia.[6] It is thought to have a lesser effect on potassium channels.[1] A key advantage of MS-222 is that it does not appear to interfere with the hypothalamus-pituitary-interrenal (HPI) axis, which is crucial for studies where the stress response is a factor.[1]
Eugenol , the active component of clove oil, has a more complex mechanism of action.[1] It is known to be an inhibitor of the NMDA receptor of glutamate (B1630785) and an agonist of the neurotransmitter GABA.[1] The anesthetic effect of eugenol is believed to be mediated through the positive modulation of GABA-A receptors in the brain.[9][10] This is similar to the mechanism of many anesthetics used in humans.[9]
Figure 1: Simplified signaling pathways for this compound and Eugenol.
Experimental Protocols
The following is a generalized protocol for comparing the efficacy of fish anesthetics. Specific concentrations and timings will need to be optimized based on the fish species, size, and water parameters.
Objective: To determine and compare the induction and recovery times of this compound (MS-222) and Eugenol in a selected fish species.
Materials:
-
This compound (MS-222)
-
Eugenol (and a solvent such as ethanol (B145695) for dissolution)[1]
-
Sodium bicarbonate (for buffering MS-222 solution)
-
Aquaria or suitable containers for anesthesia and recovery
-
Stopwatches
-
Aeration equipment
-
Water quality monitoring equipment (pH meter, thermometer)
-
Experimental fish of a consistent size and species
Procedure:
-
Acclimation: Acclimate fish to the experimental tanks for a sufficient period before the trials.
-
Anesthetic Preparation:
-
This compound Solution: Prepare a stock solution of MS-222. For each trial, create the desired final concentration (e.g., 100-200 mg/L) in the anesthesia tank. Buffer the solution with an equal amount of sodium bicarbonate to achieve a neutral pH (6.5-7.5).[6]
-
Eugenol Solution: As eugenol has low water solubility, first dissolve it in ethanol to create a stock solution before diluting it to the final desired concentration (e.g., 40-100 mg/L) in the anesthesia tank.[1][9]
-
-
Anesthesia Induction:
-
Individually transfer a fish from the holding tank to the anesthetic bath.
-
Start the stopwatch immediately.
-
Observe the fish for the stages of anesthesia (e.g., loss of equilibrium, cessation of opercular movement).
-
Record the time to reach the desired stage of anesthesia as the induction time.
-
-
Recovery:
-
Once the desired anesthetic depth is reached, immediately transfer the fish to a recovery tank with fresh, well-aerated water.
-
Start a new stopwatch.
-
Observe the fish for signs of recovery (e.g., return of equilibrium, normal swimming behavior).
-
Record the time to full recovery.
-
-
Data Analysis:
-
Repeat the procedure for a statistically relevant number of fish for each anesthetic and concentration.
-
Calculate the mean and standard deviation for induction and recovery times for each group.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the efficacy between the two anesthetics.
-
Figure 2: Experimental workflow for comparing anesthetic efficacy.
Conclusion
Both this compound and eugenol are effective anesthetics for fish, but their properties make them suitable for different applications.
This compound (MS-222) , particularly when buffered, offers a reliable and safe option with a shorter recovery time, making it well-suited for procedures requiring repeated or brief anesthesia.[1] Its mechanism of action, which does not interfere with the HPI axis, is a significant advantage in stress-related research.[1]
Eugenol provides a faster induction of anesthesia, which can be beneficial for quickly immobilizing fish.[1] However, its prolonged recovery time and potential for toxicity require careful consideration.[1][5] Its ability to suppress cortisol response may be advantageous in certain contexts, but researchers should be aware of its other physiological effects.[3][4]
The choice between this compound and eugenol should be made based on the specific requirements of the study, the fish species being used, and a thorough consideration of the potential physiological impacts of each anesthetic.
References
- 1. Evaluation of the Effectiveness of Eugenol and MS-222 as Anesthetics in Zebrafish in Repeated Exposures and Post-Anesthesia Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of tricaine methanesulfonate and clove oil for use as anesthetics in red pacu (Piaractus brachypomus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clove oil, eugenol effective anesthetics for silver catfish - Responsible Seafood Advocate [globalseafood.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of tricaine methanesulfonate (MS-222) and eugenol as euthanasia agents in zebrafish (Danio rerio) as an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 7. Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating Pathway and Anesthetic Mechanism of Action of Clove Oil Nanoformulations in Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating Pathway and Anesthetic Mechanism of Action of Clove Oil Nanoformulations in Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
"Metacaine" vs clove oil for fish anesthesia: a comparative study
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate anesthetic is a critical decision in experimental procedures involving fish, directly impacting animal welfare and the integrity of scientific data. This guide provides a comprehensive comparison of two widely used anesthetics: Metacaine (MS-222) and clove oil. The information presented is intended to assist researchers in making informed decisions based on experimental data and established protocols.
Performance Comparison: this compound vs. Clove Oil
This compound, also known as tricaine (B183219) methanesulfonate (B1217627) (MS-222), is a synthetic benzocaine (B179285) derivative and is the only anesthetic licensed in the United States for use in fin fish intended for human consumption.[1] Clove oil, a natural product derived from the clove tree (Syzygium aromaticum), has eugenol (B1671780) as its active ingredient and is gaining popularity as an effective and inexpensive alternative.[2][3][4][5]
Efficacy and Safety Profile
Both anesthetics are effective in inducing a state of anesthesia in a wide range of fish species. However, their pharmacological properties and safety margins differ. This compound acts by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the generation of action potentials and silencing signal exchange between the brain and extremities.[1][6][7][8] Clove oil's mechanism is believed to involve the potentiation of GABA-A receptors, which has an inhibitory effect on the central nervous system, and it may also block nociception.[9][10][11][12]
This compound is known to decrease the pH of the water, which can be stressful and potentially toxic to fish if not buffered.[1] Therefore, it is crucial to use a buffering agent like sodium bicarbonate to maintain a neutral pH.[1][13][14] Clove oil, being an oil, has low solubility in water and is typically dissolved in ethanol (B145695) before being added to the anesthetic bath.[10][15]
Table 1: General Comparison of this compound and Clove Oil
| Feature | This compound (MS-222) | Clove Oil (Eugenol) |
| Active Ingredient | Tricaine methanesulfonate | Eugenol and Iso-eugenol[4] |
| Mechanism of Action | Blocks voltage-gated sodium channels[1][6][7][8] | Potentiates GABA-A receptors[10][11][12] |
| Regulatory Status | FDA approved for food fish in the US[1] | Not FDA approved for food fish |
| Water Solubility | Readily soluble in water[1] | Poorly soluble, requires a solvent (e.g., ethanol)[10][15] |
| Effect on Water pH | Acidic, requires buffering[1][13] | Minimal effect on pH |
| Induction Time | Generally rapid, concentration-dependent[16][17] | Rapid, often faster than MS-222 at comparable doses[15] |
| Recovery Time | Generally rapid[16][17] | Can be longer than MS-222[15][18] |
| Safety Margin | Wide, but overdose can cause respiratory arrest | Generally considered safe, but high concentrations can lead to mortality[4] |
| Cost | Generally more expensive | Inexpensive and widely available[5] |
Quantitative Comparison of Anesthetic Efficacy
The effective concentration, induction time, and recovery time of both anesthetics are species-specific and influenced by factors such as fish size, water temperature, and water chemistry.[13] The following tables summarize typical data from various studies.
Table 2: Anesthetic Efficacy of this compound (MS-222) in Various Fish Species
| Fish Species | Concentration (mg/L) | Induction Time (min) | Recovery Time (min) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 60 | Deep anesthesia | - | [19] |
| Zebrafish (Danio rerio) | 100-200 | Surgical anesthesia | - | [14] |
| Far Eastern Catfish (Silurus asotus) | 600 | ~1 | >10 | [17] |
| Tilapia (Tilapia leucosticta) | ~67 (1:1500 w/w) | Anesthesia reached | ~30 (90% recovery) | [20] |
Table 3: Anesthetic Efficacy of Clove Oil in Various Fish Species
| Fish Species | Concentration (mg/L or mL/L) | Induction Time (min) | Recovery Time (min) | Reference |
| Small Tropical Fish | 100 (0.05 mL/500mL) | Negative relationship with concentration | Unrelated to concentration | [4] |
| Guppy (Poecilia reticulata) | 50 - 70 | 2.8 - 4.3 | - | [9] |
| Betta (Betta splendens) | 0.30 - 0.35 mL/L | Females longer than males | Females longer than males | [21] |
| Far Eastern Catfish (Silurus asotus) | 500 | ~1 | >10 | [17] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible and comparable results. The following are generalized protocols for conducting a comparative study of this compound and clove oil.
Anesthetic Solution Preparation
This compound (MS-222) Solution:
-
Prepare a stock solution of buffered MS-222. A common practice is to create a 10 g/L stock solution by dissolving 10 g of MS-222 powder and 20 g of sodium bicarbonate in 1 liter of system water.[13] This 1:2 ratio of MS-222 to sodium bicarbonate helps to maintain a neutral pH of 7.0-7.5.[13]
-
The stock solution should be freshly prepared for each use, as it can degrade with light exposure.[1]
-
For experiments, dilute the stock solution with system water to achieve the desired final concentration.
Clove Oil Solution:
-
Prepare a stock solution by dissolving clove oil in 95% ethanol. A common ratio is 1:9 (e.g., 1 ml of clove oil in 9 ml of ethanol) to create a 10% solution.[19]
-
This stock solution can then be added to the experimental tank to achieve the desired final concentration. Vigorous mixing is required to ensure even dispersion of the oil in the water.
Experimental Procedure for Anesthesia Induction and Recovery
-
Acclimation: Acclimate fish to the experimental tanks for a sufficient period before the trial to minimize stress.
-
Anesthesia Induction:
-
Individually place a fish into a container with a predetermined volume of the anesthetic solution.
-
Start a timer immediately upon immersion.
-
Record the time to reach the desired stage of anesthesia. Common indicators include loss of equilibrium, cessation of opercular movement, and lack of response to a tactile stimulus.[4]
-
-
Recovery:
-
Once the desired anesthetic depth is reached, immediately transfer the fish to a recovery tank containing fresh, well-aerated system water.
-
Record the time it takes for the fish to resume normal swimming behavior and equilibrium.
-
Visualizing the Process: Diagrams
To better illustrate the experimental workflow and the proposed mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing fish anesthetics.
Caption: Proposed anesthetic mechanisms of action.
References
- 1. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 2. Effect of anaesthesia with clove oil in fish (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Efficacy of Tricaine Methanesulfonate (MS-222) as an Anesthetic Agent for Blocking Sensory-Motor Responses in Xenopus laevis Tadpoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Universitetet i Bergen [uib.no]
- 9. mdpi.com [mdpi.com]
- 10. Elucidating Pathway and Anesthetic Mechanism of Action of Clove Oil Nanoformulations in Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating Pathway and Anesthetic Mechanism of Action of Clove Oil Nanoformulations in Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of eugenol anesthesia on the electric organ discharge of the weakly electric fish Apteronotus leptorhynchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.ucdavis.edu [research.ucdavis.edu]
- 14. iacuc.ecu.edu [iacuc.ecu.edu]
- 15. Evaluation of the Effectiveness of Eugenol and MS-222 as Anesthetics in Zebrafish in Repeated Exposures and Post-Anesthesia Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccac.ca [ccac.ca]
- 17. The Anesthetic Effects of Clove Oil and MS-222 on Far Eastern Catfish, Silurus asotus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ubishops.ca [ubishops.ca]
- 20. The effect of this compound (MS-222) on the activity of the efferent and afferent nerves in the teleost lateral-line system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigarra.up.pt [sigarra.up.pt]
Navigating the Depths of Fish Anesthesia: A Comparative Guide to the Safety Margins of Metacaine and its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate anesthetic is a critical decision in the ethical and effective handling of fish for study and aquaculture. This guide provides a comprehensive comparison of the safety margins of Metacaine (a brand name for Tricaine (B183219) Methanesulfonate (B1217627), MS-222) and its common alternatives, supported by experimental data and detailed protocols.
The ideal anesthetic for fish should induce a rapid and reversible loss of consciousness with minimal stress, and most importantly, possess a wide margin of safety between effective and lethal doses. This guide delves into the quantitative safety profiles of four key anesthetics: this compound (MS-222), Clove Oil (Eugenol), 2-Phenoxyethanol, and Benzocaine, offering a clear comparison to inform laboratory and field practices.
Comparative Safety Margins of Fish Anesthetics
The therapeutic index (TI), a ratio of the lethal dose for 50% of a population (LD50) to the effective dose for 50% of a population (ED50), is a crucial measure of a drug's safety margin. A higher TI indicates a wider separation between the doses that are therapeutically effective and those that are toxic. The following table summarizes the reported effective concentrations, lethal concentrations, and calculated therapeutic indices for this compound and its alternatives across various fish species. It is important to note that these values can be influenced by factors such as water temperature, fish size, and exposure duration.
| Anesthetic | Fish Species | Effective Concentration (mg/L) | Lethal Concentration (LD50) (mg/L) | Therapeutic Index (LD50/EC50) | Water Temperature (°C) | Reference |
| This compound (MS-222) | Rainbow Trout (Oncorhynchus mykiss) | 80 - 135 | 400 - 500 | ~3.0 - 6.25 | 7 - 17 | [1] |
| Channel Catfish (Ictalurus punctatus) | 70 | > 70 (safe for >30 min) | Not specified | 7 - 27 | [1] | |
| Zebrafish (Danio rerio) | 100 - 200 | Not specified | Not specified | Not specified | [2] | |
| Lumpfish (Cyclopterus lumpus) | 100 - 200 | 1600 (for small fish, 10 min exposure) | ~8 - 16 | 6 & 12 | [3] | |
| Clove Oil (Eugenol) | Rainbow Trout (Oncorhynchus mykiss) | 40 - 60 | Not specified | Not specified | Not specified | [1] |
| Nile Tilapia (Oreochromis niloticus) | 25 - 300 | Not specified | Not specified | 24 - 28 | [4] | |
| Zebrafish (Danio rerio) | 60 - 100 | 21 (96-h LC50 for eugenol) | Narrow | Not specified | [5] | |
| 2-Phenoxyethanol | Salmonids | 200 - 300 µL/L | 500 µL/L | ~1.7 - 2.5 | Not specified | [1] |
| Persian Sturgeon (Acipenser persicus) | 500 - 700 µL/L | > 1100 µL/L | > 1.6 - 2.2 | 19 | [6] | |
| Pearl Spot (Etroplus suratensis) | 600 µL/L | > 800 µL/L | > 1.3 | Not specified | [7] | |
| Benzocaine | Chinook Salmon (Oncorhynchus tshawytscha) | 25 - 30 | 35 (for 15 min exposure) | ~1.2 - 1.4 | 10 - 13 | [8] |
| Atlantic Salmon (Salmo salar) | 25 - 30 | 40 (for 15 min exposure) | ~1.3 - 1.6 | 10 - 13 | [8] | |
| Channel Catfish (Ictalurus punctatus) | 80 | 107 | 1.34 | 18 - 20 | [9] |
Note: The safety margin for some anesthetics, such as clove oil, has been described as narrow, with increased doses above the effective concentration potentially leading to stress or mortality[5]. Conversely, this compound (MS-222) is often cited as having a good safety margin, particularly in salmonids[4]. 2-Phenoxyethanol has a relatively small margin for safety in salmonids[1]. Benzocaine has been reported to have narrow safety margins[8].
Experimental Protocols for Determining Anesthetic Safety Margin
A standardized methodology is crucial for accurately determining and comparing the safety margins of fish anesthetics. The following is a generalized experimental protocol synthesized from various studies.
Objective: To determine the effective concentration (EC50) and lethal concentration (LC50) of an anesthetic in a specific fish species to calculate the therapeutic index.
Materials:
-
Test fish of a specific species and size class, acclimated to laboratory conditions.
-
Anesthetic stock solution.
-
A series of experimental tanks with controlled water quality parameters (temperature, pH, dissolved oxygen).
-
Recovery tanks with clean, well-aerated water.
-
Stopwatches, nets, and observation equipment.
Procedure:
-
Range-finding Test: Conduct a preliminary test with a wide range of anesthetic concentrations to determine the approximate effective and lethal ranges.
-
Definitive Effective Concentration (EC50) Test:
-
Prepare a series of tanks with a narrower range of anesthetic concentrations based on the range-finding test.
-
Introduce a group of fish to each concentration.
-
Record the time to induction of a predetermined anesthetic stage (e.g., loss of equilibrium, cessation of response to tactile stimuli).
-
The EC50 is the concentration that produces the desired anesthetic effect in 50% of the fish within a specified time.
-
-
Definitive Lethal Concentration (LC50) Test:
-
Prepare a series of tanks with a range of concentrations expected to cause mortality, based on the range-finding test.
-
Expose groups of fish to each concentration for a fixed duration (e.g., 10 minutes, 1 hour, or 96 hours for acute toxicity).
-
After exposure, transfer the fish to recovery tanks.
-
Record mortality at regular intervals over a set observation period.
-
The LC50 is the concentration that results in the death of 50% of the fish.
-
-
Data Analysis:
-
Use statistical methods (e.g., probit analysis) to calculate the EC50 and LC50 values and their confidence limits.
-
Calculate the Therapeutic Index (TI) as TI = LC50 / EC50.
-
References
- 1. ccac.ca [ccac.ca]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A Review of Three Commonly Used Fish Anesthetics | Semantic Scholar [semanticscholar.org]
- 5. tricaine methanesulfonate ms222: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianfisheriessociety.org [asianfisheriessociety.org]
- 8. jifro.ir [jifro.ir]
- 9. The Use of Benzocaine in Recirculation Anesthesia of Laboratory and Ornamental Fish - IAAAM1986 - VIN [vin.com]
Navigating Anesthesia in Aquatic Research: A Comparative Guide to the Reproducibility of Common Protocols
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding and improving the consistency of anesthetic protocols for aquatic animals in a laboratory setting. This document provides an objective comparison of Tricaine Methanesulfonate (MS-222 or "Metacaine") with common alternatives, supported by experimental data and detailed methodologies.
The selection of an appropriate anesthetic is a critical step in experimental design for studies involving aquatic organisms. The ideal agent should provide rapid induction of anesthesia, a stable anesthetic plane, and a smooth, swift recovery, all while minimizing stress and physiological disruption to the animal. However, the reproducibility of these outcomes can vary significantly between laboratories, influenced by a multitude of factors. This guide examines the reproducibility of Tricaine Methanesulfonate (MS-222), a widely used anesthetic, and compares its performance with two common alternatives: Eugenol (B1671780) and Isoflurane (B1672236).
Performance Comparison: Induction and Recovery
The efficacy of an anesthetic is most commonly assessed by its induction time (the time to reach a surgical plane of anesthesia) and recovery time. While rapid induction is often desirable, it can sometimes be associated with prolonged recovery, which may not be suitable for all experimental designs, especially those requiring repeated anesthetic events.
Buffered MS-222 is often recommended for studies that require repeated, brief-duration anesthesia due to its relatively short recovery times and stable post-anesthesia behavior.[1] In contrast, Eugenol generally induces anesthesia more rapidly than MS-222 but is often associated with significantly longer recovery periods.[1][2] Studies in zebrafish have demonstrated that eugenol can induce anesthesia faster than both buffered and non-buffered MS-222, but the recovery time is substantially longer.[1][3] This pattern is consistent across different species, including Peruvian grunt and rainbow trout.[1][4] Isoflurane, when used in combination with MS-222, has been shown to extend the duration of safe anesthesia and shorten recovery times compared to MS-222 alone.[5]
Table 1: Comparative Efficacy of Anesthetics in Zebrafish (Danio rerio)
| Anesthetic Agent | Concentration | Mean Induction Time (seconds) | Mean Recovery Time (seconds) |
| Eugenol | 85 mg/L | 118 ± 17.2 | 587 ± 200 |
| MS-222 (Buffered) | 150 mg/L | 163 ± 33.2 | 267 ± 44.6 |
| MS-222 (Non-buffered) | 150 mg/L | 185 ± 36.5 | 348 ± 68.4 |
| Isoeugenol | 20 mg/L | 141 ± 70 | 491 ± 176 |
| MS-222 (Buffered) | 168 mg/L | 207 ± 103 | 373 ± 125 |
Data compiled from multiple sources.[1][6]
Table 2: Physiological Effects and Other Considerations
| Anesthetic Agent | Key Physiological Effects | Advantages | Disadvantages |
| MS-222 | Can increase cortisol, blood glucose, and lactate (B86563) levels.[1] Unbuffered solutions are acidic and can cause physiological stress.[1] Reduces heart rate.[7] | FDA approved for use in some food fish.[1] Generally allows for quicker recovery compared to eugenol.[1] | Can be a stressor itself.[1] Requires buffering. Has a narrow margin of safety in some species. |
| Eugenol | Can modulate plasma cortisol levels.[1] May have a wider safety margin than MS-222.[6] | Rapid induction.[1] Low cost and readily available.[8] | Significantly longer recovery times.[1][2] Not readily water-soluble, requires a solvent (e.g., ethanol). |
| Isoflurane | Can be used in combination with MS-222 to minimize cardiac rhythm side effects.[7] Alone, it can cause distress behaviors in zebrafish.[9] | Extends anesthesia time when combined with MS-222.[5] | Unsuitable as a sole anesthetic agent in zebrafish due to high mortality rates.[9] Requires a specialized administration setup. |
Factors Influencing Reproducibility
The variability in anesthetic outcomes across different labs can often be attributed to a range of factors that are not always rigorously controlled or reported. Achieving reproducible results necessitates a thorough understanding and standardization of these variables.
Key Factors Affecting Anesthetic Efficacy and Reproducibility:
-
Water Quality:
-
pH: MS-222 is acidic in solution and must be buffered to a neutral pH (7.0-7.5) to prevent physiological distress to the animal.[10] The buffering capacity of the water will influence the amount of buffering agent required.
-
Temperature: Water temperature significantly impacts the metabolism of poikilothermic animals and the efficacy of anesthetics. Higher temperatures generally lead to shorter induction and recovery times.
-
Hardness and Salinity: The mineral content of the water can affect the potency of anesthetic agents.
-
-
Animal-Specific Factors:
-
Species: Different species of fish and amphibians can have vastly different sensitivities to the same anesthetic at a given concentration.
-
Size and Age: The size and developmental stage of an animal can influence anesthetic uptake, metabolism, and clearance, thus affecting induction and recovery times.
-
Health Status: The overall health of the animal can impact its response to anesthesia.
-
-
Procedural Variables:
-
Anesthetic Preparation and Storage: The freshness of the anesthetic solution is crucial. MS-222 solutions can lose potency over time, especially when exposed to light.[6] Stock solutions should be stored properly and used within a defined period.
-
Fasting: Fasting animals for 12-24 hours prior to anesthesia can reduce the risk of regurgitation and contamination of the anesthetic bath.[10]
-
Animal Density: The number of animals in an anesthetic bath can affect water quality and the effective dose of the anesthetic each animal receives.
-
Experimental Protocols
To enhance reproducibility, it is essential to follow standardized and well-documented protocols. The following are generalized methodologies for the preparation and administration of MS-222, Eugenol, and Isoflurane.
Protocol 1: MS-222 (Tricaine Methanesulfonate) Anesthesia
Materials:
-
MS-222 powder (pharmaceutical grade)
-
Sodium bicarbonate (baking soda)
-
System water (water from the animal's holding tank)
-
pH meter or pH strips
-
Weigh scale and weigh boats
-
Glass or plastic containers for stock and working solutions
-
Fume hood or other ventilated area for powder handling
Procedure:
-
Stock Solution Preparation (e.g., 1 g/L):
-
In a fume hood, weigh out 1 gram of MS-222 powder.
-
Dissolve the powder in 1 liter of system water in a glass container.
-
Add sodium bicarbonate to buffer the solution to a pH of 7.0-7.5. A common starting ratio is 2 parts sodium bicarbonate to 1 part MS-222 by weight, but this should be verified with a pH meter.
-
Store the stock solution in a labeled, light-protected container at 4°C for up to one month.
-
-
Working Solution Preparation:
-
Dilute the stock solution with system water to the desired final concentration (e.g., 50-150 mg/L, depending on the species and desired anesthetic depth).
-
Verify the pH of the working solution is between 7.0 and 7.5 before use.
-
-
Anesthesia Induction:
-
Transfer the animal to the anesthetic bath.
-
Monitor the animal closely for the desired stage of anesthesia (e.g., loss of equilibrium, cessation of opercular movement, lack of response to tactile stimuli).
-
-
Recovery:
-
Once the procedure is complete, transfer the animal to a recovery tank with fresh, well-aerated system water.
-
Monitor the animal until it resumes normal swimming behavior.
-
Protocol 2: Eugenol Anesthesia
Materials:
-
Eugenol (clove oil)
-
Ethanol (B145695) (95%)
-
System water
-
Glass containers
Procedure:
-
Stock Solution Preparation (e.g., 100 mg/mL):
-
Prepare a 1:9 dilution of eugenol in 95% ethanol (e.g., 1 mL of eugenol to 9 mL of ethanol). This creates a stock solution of approximately 100 mg/mL.
-
Mix thoroughly until the eugenol is completely dissolved.
-
Store the stock solution in a dark, sealed container at room temperature.
-
-
Working Solution Preparation:
-
Add the required volume of the stock solution to the system water to achieve the desired final concentration (e.g., 40-100 mg/L).
-
Mix the working solution vigorously to ensure even distribution of the eugenol.
-
-
Anesthesia Induction and Recovery:
-
Follow the same procedures for induction and recovery as described for MS-222, monitoring the animal closely.
-
Protocol 3: Isoflurane Anesthesia (for small aquatic organisms)
Materials:
-
Isoflurane
-
System water
-
Sealed container (e.g., a petri dish with a lid or a multi-well plate with an adhesive seal)
-
Syringe and needle
Procedure:
-
Preparation of Anesthetic Chamber:
-
Place the animal in a small volume of system water within the sealable container.
-
Ensure the container is sealed to create a gas-tight environment.
-
-
Administration:
-
Using a syringe, carefully inject a small amount of isoflurane into the water, or introduce it into the air space of the sealed container. The exact dosage will need to be determined empirically for the specific species and setup.
-
Gently agitate the container to facilitate the dissolution of the isoflurane in the water.
-
-
Anesthesia Induction and Recovery:
-
Monitor the animal for the desired level of anesthesia.
-
For recovery, unseal the container and transfer the animal to fresh, well-aerated system water.
-
Visualizing Workflows and Logical Relationships
To further clarify the experimental processes and decision-making involved in selecting an anesthetic, the following diagrams are provided.
Caption: Decision workflow for selecting an appropriate anesthetic.
Caption: General experimental workflow for immersion anesthesia.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Effectiveness of Eugenol and MS-222 as Anesthetics in Zebrafish in Repeated Exposures and Post-Anesthesia Behaviour | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A suitable anaesthetic protocol for metamorphic zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Buffered Tricaine Methanesulfonate (MS-222) and Isoeugenol Anesthesia for Caudal Fin Clipping in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative Efficacy of MS-222 (Tricaine Methanesulfonate) and Clove Oil (Eugenol) in Red Pacu (Colossoma brachypomum) - IAAAM_Archive - VIN [vin.com]
- 9. Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Metacaine and Benzocaine for Anesthesia in Lumpfish (Cyclopterus lumpus)
For researchers and aquaculture professionals working with lumpfish (Cyclopterus lumpus), selecting an appropriate anesthetic is crucial for minimizing stress and ensuring animal welfare during handling, transport, and experimental procedures. This guide provides an objective comparison of two commonly used anesthetics, Metacaine (MS-222, tricaine (B183219) methanesulfonate) and benzocaine (B179285), based on published experimental data.
Executive Summary
Experimental evidence strongly indicates that This compound (MS-222) is the more effective and versatile anesthetic for lumpfish across a range of sizes and water temperatures .[1][2][3] this compound demonstrates a better safety margin and more consistent induction and recovery times compared to benzocaine.[1][2][3] Benzocaine can be a viable option for smaller lumpfish, but its efficacy diminishes significantly with increasing fish size and at lower water temperatures.[1][2][3] For large lumpfish (>600 g), benzocaine is not a suitable anesthetic.[1][2]
Performance Comparison: this compound vs. Benzocaine
Studies have shown that this compound is a more reliable anesthetic for lumpfish, providing deep narcosis at concentrations that have good safety margins with respect to both dose and exposure time.[1][2][3] A concentration of 200 mg/L of this compound has been found to be effective for inducing deep narcosis in lumpfish ranging from 10 g to 1300 g at temperatures between 6°C and 12°C.[2][3] For lighter anesthesia, 100 mg/L of this compound is often sufficient.[1][2][3]
Benzocaine is generally less efficient than this compound in lumpfish.[1][2][3] While it can be used for smaller fish (< 400 g), its effectiveness is compromised in larger individuals.[1][2][3] Furthermore, benzocaine is not recommended for deep narcosis in medium-sized lumpfish at colder temperatures (6°C) due to prolonged recovery times.[1][2]
For both anesthetics, induction time is inversely proportional to the concentration, while recovery time generally increases with higher concentrations.[1][2] However, this compound consistently demonstrates shorter recovery times compared to benzocaine, particularly at lower temperatures.[1][2] The recovery times for lumpfish anesthetized with this compound and benzocaine (at 10g and 6°C) were found to be approximately 2.7 and 3.5 minutes, respectively.[1][2]
Quantitative Data Summary
The following tables summarize the induction and recovery times for this compound and benzocaine in lumpfish of different sizes and at different water temperatures, based on data from Skår et al. (2017).
Table 1: Anesthetic Performance in Small Lumpfish (10-20 g)
| Anesthetic | Concentration (mg/L) | Temperature (°C) | Mean Induction Time (min) | Mean Recovery Time (min) |
| This compound | 100 | 6 | 8.4 ± 6.4 | 2.7 ± 0.9 |
| 200 | 6 | 2.5 ± 0.5 | 3.5 ± 1.0 | |
| 400 | 6 | 1.8 ± 0.3 | 4.8 ± 1.2 | |
| 100 | 12 | 6.7 ± 1.0 | 2.2 ± 0.4 | |
| 200 | 12 | 2.0 ± 0.5 | 2.8 ± 0.5 | |
| 400 | 12 | 1.3 ± 0.4 | 3.8 ± 0.7 | |
| Benzocaine | 100 | 6 | 10.5 ± 4.2 | 3.5 ± 1.3 |
| 200 | 6 | 4.0 ± 1.2 | 4.7 ± 1.3 | |
| 400 | 6 | 2.6 ± 0.7 | 8.3 ± 2.6 | |
| 100 | 12 | 4.3 ± 1.0 | 2.7 ± 0.7 | |
| 200 | 12 | 2.4 ± 0.5 | 3.7 ± 0.9 | |
| 400 | 12 | 1.8 ± 0.4 | 5.5 ± 1.5 |
Table 2: Anesthetic Performance in Medium Lumpfish (200-400 g)
| Anesthetic | Concentration (mg/L) | Temperature (°C) | Mean Induction Time (min) | Mean Recovery Time (min) |
| This compound | 100 | 6 | 8.4 ± 6.4 | 4.8 ± 1.5 |
| 200 | 6 | 3.3 ± 0.7 | 6.0 ± 1.0 | |
| 400 | 6 | 2.1 ± 0.4 | 8.0 ± 1.4 | |
| 100 | 12 | 6.7 ± 1.0 | 3.5 ± 0.7 | |
| 200 | 12 | 2.8 ± 0.4 | 4.3 ± 0.6 | |
| 400 | 12 | 1.8 ± 0.3 | 5.8 ± 1.0 | |
| Benzocaine | 200 | 12 | 3.8 ± 0.8 | 5.2 ± 1.1 |
Note: Benzocaine is not recommended for medium-sized lumpfish at 6°C due to long recovery times.[1][2]
Table 3: Anesthetic Performance in Large Lumpfish (600-1300 g)
| Anesthetic | Concentration (mg/L) | Temperature (°C) | Mean Induction Time (min) | Mean Recovery Time (min) |
| This compound | 100 | 6 | 18.5 ± 1.5 | 9.3 ± 1.5 |
| 200 | 6 | 5.5 ± 1.0 | 11.2 ± 1.8 | |
| 400 | 6 | 3.2 ± 0.4 | 14.5 ± 2.5 | |
| 200 | 12 | 4.2 ± 0.8 | 8.5 ± 1.3 | |
| 400 | 12 | 2.5 ± 0.5 | 10.8 ± 1.9 |
Note: Benzocaine was found to be unsuitable for large lumpfish.[1][2][3]
Experimental Protocols
The following is a summary of the experimental methodology employed by Skår et al. (2017) for the comparison of this compound and benzocaine in lumpfish.
-
This compound (MS-222): A stock solution of 100 g/L was prepared by dissolving this compound powder in freshwater. This stock solution was then diluted in seawater to achieve the desired final concentrations. The pH of the anesthetic solution was not buffered.
-
Benzocaine: A stock solution of 100 g/L was prepared by dissolving benzocaine in ethanol. This stock solution was then diluted in seawater to the target concentrations.
-
Lumpfish were individually transferred to an anesthetic bath containing the specified concentration of either this compound or benzocaine.
-
The time to reach deep narcosis was recorded. Deep narcosis was characterized by a lack of response to external stimuli and cessation of opercular movement.
-
Fish that did not reach deep narcosis within 20 minutes were removed from the anesthetic bath.
-
Following induction, fish were transferred to a recovery tank with fresh, aerated seawater.
-
The time to the resumption of initial and normal respiration, as well as the return of swimming activity, was recorded.
-
Fish that did not recover within one hour were recorded as mortalities.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the anesthetic trials.
Signaling Pathway Considerations
While the specific signaling pathways of this compound and benzocaine in lumpfish have not been detailed, their general mechanism of action in fish is understood to involve the blockade of voltage-gated sodium channels in nerve membranes. This action prevents the generation and propagation of nerve impulses, leading to anesthesia.
References
- 1. Development of anaesthetic protocols for lumpfish (Cyclopterus lumpus L.): Effect of anaesthetic concentrations, sea water temperature and body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of anaesthetic protocols for lumpfish (Cyclopterus lumpus L.): Effect of anaesthetic concentrations, sea water temperature and body weight | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Buffered Versus Unbuffered Metacaine (Tricaine Methanesulfonate) Solutions in Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative effects, protocols, and physiological impact of buffered and unbuffered Metacaine (Tricaine Methanesulfonate (B1217627), MS-222) solutions.
This compound, generically known as tricaine (B183219) methanesulfonate (MS-222), is a widely utilized anesthetic and sedative for fish, amphibians, and other poikilothermic animals in research and aquaculture.[1][2][3] Its efficacy and safety, however, are critically dependent on the pH of the anesthetic solution. This guide provides an objective comparison of buffered and unbuffered this compound solutions, supported by experimental data, detailed protocols, and visual representations of key concepts to inform best practices in laboratory settings.
The Critical Need for Buffering: Mitigating Acidity and Enhancing Efficacy
When dissolved in water, this compound (MS-222) forms an acidic solution, which can cause a significant drop in pH.[1][4][5] This acidity can lead to a range of adverse physiological effects in aquatic animals, including severe stress, metabolic acidosis, and tissue damage.[1][6] Unbuffered MS-222 solutions have been shown to cause epidermal and corneal damage in fish.[1][2]
Buffering the MS-222 solution, typically with sodium bicarbonate (NaHCO₃), neutralizes the acidity, bringing the pH to a physiologically acceptable range of 7.0 to 7.5.[2][7][8] This practice is widely recommended by veterinary and animal care guidelines to minimize distress and ensure animal welfare.[2][3]
Comparative Efficacy: Induction and Recovery
The pH of the this compound solution directly impacts its anesthetic efficacy. In acidic (unbuffered) conditions, a larger proportion of the MS-222 molecule is in its ionized form. This charged state hinders its ability to diffuse across the gill membranes, leading to longer induction times.[6] Conversely, a buffered, near-neutral pH solution enhances the uptake of the anesthetic, resulting in faster induction.[1][9]
Studies have demonstrated that bicarbonate-neutralized MS-222 solutions lead to faster induction times, more consistent and longer-lasting anesthesia, and reduced recovery times compared to unbuffered solutions.[1] However, some studies on specific species like channel catfish have found that while unbuffered solutions significantly decrease water pH, the buffering itself had no significant effect on induction or recovery times.[10][11]
Quantitative Data Summary: Anesthetic Efficacy
| Parameter | Buffered this compound (MS-222) | Unbuffered this compound (MS-222) | Species | Reference |
| Induction Time | Faster | Slower | General finding for fish | [1] |
| 163 ± 33.2 s | 185 ± 36.5 s | Zebrafish (Danio rerio) | [12] | |
| Recovery Time | Shorter | Longer | General finding for fish | [1] |
| 267 ± 44.6 s | 348 ± 68.4 s | Zebrafish (Danio rerio) | [12] | |
| Anesthetic Consistency | More consistent | Less consistent | General finding for fish | [1] |
Physiological and Stress Responses
The use of unbuffered this compound can trigger significant stress responses and physiological disturbances. The acidic nature of the solution is a primary stressor, independent of the anesthetic effect of the drug itself.
In contrast, buffered solutions create a more stable physiological environment for the anesthetized animal. While anesthesia itself can be a stressor, buffering mitigates the additional stress caused by acidic water. Studies have shown that even with buffering, increasing concentrations of MS-222 can lead to elevated plasma cortisol and blood glucose levels, indicating a dose-dependent stress response.[10][11] However, the initial handling and exposure to an acidic environment in unbuffered solutions can exacerbate this response.
Summary of Physiological Effects
| Physiological Parameter | Buffered this compound (MS-222) | Unbuffered this compound (MS-222) | Key Findings | Reference |
| Blood pH | Reduced blood pH in freshwater fish | Can lead to metabolic acidosis | Buffering helps maintain a more stable internal pH. | [1][6] |
| Plasma Cortisol | Increased with increasing concentration | Increased with increasing concentration and exacerbated by low pH | Anesthesia itself is a stressor, but acidity adds to it. | [10][11] |
| Blood Glucose | Increased with increasing concentration | Increased with increasing concentration | Stress-related hyperglycemia is observed. | [10][11] |
| Tissue Integrity | No significant damage reported | Can cause epidermal and corneal damage | Buffering is crucial for preventing tissue irritation. | [1][2] |
Experimental Protocols
Preparation of Buffered this compound (MS-222) Stock Solution
This protocol is a standard method for preparing a buffered stock solution of MS-222.
-
Safety Precautions: Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling powdered MS-222.[2][3]
-
Weighing Components: For a 10 g/L (1%) stock solution, weigh out 1 gram of MS-222 powder and 2 grams of sodium bicarbonate powder. A 1:2 ratio of MS-222 to sodium bicarbonate is commonly recommended.[2][13]
-
Dissolving: Add the powders to 100 mL of purified water (e.g., deionized or reverse osmosis water) in a glass container.[13]
-
Mixing: Stir the solution until both the MS-222 and sodium bicarbonate are completely dissolved.
-
pH Verification: Use a calibrated pH meter or pH strips to verify that the solution's pH is between 7.0 and 7.5.[7] Adjust with small additions of sodium bicarbonate if necessary.
-
Storage: Store the stock solution in a labeled, light-blocking (amber) bottle and refrigerate at 4°C.[3][13] The solution should be made fresh for each use or stored for a limited time as per institutional guidelines, typically not exceeding 30 days.[3][13]
Anesthesia Induction Protocol (Immersion Bath)
This protocol outlines the general procedure for anesthetizing fish using an immersion bath.
-
Preparation of Anesthetic Bath: Prepare the anesthetic bath using water from the animal's housing system to minimize osmotic stress.[1]
-
Dilution of Stock Solution: Add the appropriate volume of the buffered MS-222 stock solution to the bath water to achieve the desired final concentration. Doses for anesthesia typically range from 50 to 150 mg/L, depending on the species and the required depth of anesthesia.[7][14]
-
Aeration: Ensure the anesthetic bath is well-aerated, as MS-222 can be a respiratory depressant.[1][7]
-
Animal Immersion: Gently place the animal in the anesthetic bath.
-
Monitoring: Continuously monitor the animal for the desired stage of anesthesia, typically characterized by loss of equilibrium and cessation of opercular movement.[13]
-
Procedure: Once the desired level of anesthesia is reached, perform the intended procedure. If the procedure is lengthy, the gills can be irrigated with a maintenance dose of the anesthetic solution.[3]
-
Recovery: After the procedure, transfer the animal to a recovery tank with fresh, well-aerated water from its original system.[13] Monitor the animal until it resumes normal swimming behavior.
Visualizing the Concepts
To further clarify the processes and rationale discussed, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.
Caption: Workflow for preparing and using buffered this compound.
Caption: this compound's mechanism of action on sodium channels.
Conclusion
The evidence strongly supports the routine buffering of this compound (MS-222) solutions for anesthesia in aquatic animals. Buffered solutions offer significant advantages over unbuffered solutions, including enhanced anesthetic efficacy, reduced stress, and prevention of tissue damage. Adherence to established protocols for the preparation and use of buffered MS-222 is essential for ensuring animal welfare and the integrity of research data. While the anesthetic agent itself can induce a stress response, the mitigation of pH-related stress through buffering is a critical and easily implemented refinement to anesthetic procedures.
References
- 1. umces.edu [umces.edu]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 6. A Better Way to Buffer: Pilot Study on Buffering Capability of Sodium Bicarbonate and Sodium Carbonate Used in Conjunction with Tricaine Methanesulfonate (MS-222) During Anesthetic Procedures in Marine and Freshwater Settings - IAAAM 2021 - VIN [vin.com]
- 7. cm.nus.edu.sg [cm.nus.edu.sg]
- 8. stcloudstate.edu [stcloudstate.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ise.usj.edu.mo [ise.usj.edu.mo]
- 14. biologyjournal.net [biologyjournal.net]
Validating Anesthetic Withdrawal Times in Aquaculture: A Comparative Guide
For researchers and professionals in aquaculture drug development, ensuring the safety of farmed aquatic animals for human consumption is paramount. This involves rigorous validation of withdrawal times for any administered substances, including anesthetics. This guide provides a comparative analysis of Tricaine Methanesulfonate, often referred to by the synonym "Metacaine," and its alternatives, focusing on withdrawal periods and the experimental protocols used for their validation.
Understanding "this compound"
"this compound" is a synonym for Tricaine Methanesulfonate (also known as MS-222).[1][2] It is currently the only anesthetic approved by the U.S. Food and Drug Administration (FDA) for use in finfish intended for human consumption.[3][4][5]
Comparative Analysis of Anesthetic Withdrawal Times
The withdrawal period is the time required for a drug's residue in the tissue of a treated animal to deplete to a level that is safe for human consumption. This period is a critical factor in the selection of an anesthetic for aquaculture. The following table summarizes the withdrawal times for MS-222 and its common alternatives.
| Anesthetic Agent | Active Ingredient | U.S. FDA Status | Withdrawal Period | Key Considerations |
| This compound (MS-222) | Tricaine Methanesulfonate | Approved | 21 days [6][7][8][9] | The long withdrawal period can be a significant constraint in commercial aquaculture.[6] |
| Clove Oil | Eugenol (B1671780) | Not Approved | Not officially established; one study suggested 5.2 days in carp (B13450389).[10][11][12] | Not approved by the FDA as a fish anesthetic due to safety concerns.[8][11] |
| AQUI-S® | Eugenol / Isoeugenol | Investigational New Animal Drug (INAD) | 0 days (in approved countries); 72 hours (for U.S. hatchery use under INAD).[13][14][15] | Offers a significant advantage with a zero or short withdrawal time.[16][17] |
| 2-Phenoxyethanol | 2-Phenoxyethanol | Not Approved | Not clearly established for food fish. | Used in various aquaculture settings, but lacks food fish approval and defined withdrawal data.[18][19][20] |
Experimental Protocols for Withdrawal Time Validation
The determination of a withdrawal period is based on residue depletion studies. These studies follow a structured protocol to ensure the data is robust and reliable for regulatory approval.
General Protocol for a Residue Depletion Study
-
Animal Acclimation: A population of the target fish species is acclimated to the experimental conditions (e.g., tank size, water temperature, and quality) for a specified period.
-
Dosing: Fish are exposed to the anesthetic at a concentration and duration that reflects its intended use. This is typically done via an immersion bath.
-
Sampling: At predetermined time points after the anesthetic exposure ceases, a subset of fish is humanely euthanized. Tissue samples, primarily from the edible portion (muscle and skin), are collected.
-
Sample Processing and Storage: The collected tissue samples are immediately processed (e.g., homogenized) and stored under conditions that prevent degradation of the drug residue (typically frozen at -20°C or below).
-
Analytical Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is used to quantify the concentration of the drug and its metabolites in the tissue samples.[21]
-
Data Analysis: The drug residue concentrations are plotted against time. A statistical model is then applied to determine the time at which the residue concentration falls below the established maximum residue limit (MRL) with a high degree of confidence.[21][22]
-
Withdrawal Time Calculation: The withdrawal time is calculated based on this statistical analysis, often using software designed for this purpose, and incorporates a safety margin.[21] Water temperature is a critical factor, as it significantly influences the rate of drug metabolism and elimination in fish.[12][22]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical experimental protocol for determining the withdrawal time of an aquaculture drug.
Caption: Workflow for a drug withdrawal time validation study in aquaculture.
This guide highlights the critical differences in withdrawal times between "this compound" (MS-222) and its alternatives. The lengthy 21-day withdrawal period for MS-222 underscores the industry's need for effective and safe anesthetics with shorter or zero withdrawal times, such as AQUI-S®, to improve operational efficiency in aquaculture. The standardized experimental protocols outlined are fundamental to ensuring that any new anesthetic meets the stringent safety standards required for food-producing animals.
References
- 1. umces.edu [umces.edu]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The Use of Tricaine Methanesulfonate (MS-222) in Asian Seabass (Lates calcarifer) at Different Temperatures: Study of Optimal Doses, Minimum Effective Concentration, Blood Biochemistry, Immersion Pharmacokinetics, and Tissue Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anesthetic Effects of Clove Oil and MS-222 on Far Eastern Catfish, Silurus asotus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Evaluation of the Effectiveness of Eugenol and MS-222 as Anesthetics in Zebrafish in Repeated Exposures and Post-Anesthesia Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The pharmacokinetic and residue depletion study of eugenol in carp (Cyprinus carpio) [frontiersin.org]
- 11. The pharmacokinetic and residue depletion study of eugenol in carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High Quality Versatile Aquatic Anaesthetics - AQUI-S® | New Zealand [aqui-s.com]
- 14. AQUI-S®20E | U.S. Fish & Wildlife Service [fws.gov]
- 15. Fish Anesthetic Malaysia [3lfish.com]
- 16. researchgate.net [researchgate.net]
- 17. EFFECTIVENESS OF THE ANESTHETIC AQUI-S® 20E IN MARINE FINFISH AND ELASMOBRANCHS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ccac.ca [ccac.ca]
- 19. researchgate.net [researchgate.net]
- 20. jifro.ir [jifro.ir]
- 21. A Modified Calculation of the Withdrawal Time and a Risk Assessment of Enrofloxacin in Micropterus salmoides after Its Ad Libitum Administration via Medicated Feed in the Commercial Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Withdrawal from Farmed Fish: Depletion of Oxytetracycyline, Sulfadiazine, and Trimethophrim from Muscular Tissue of Rainbow Trout (Salmo Gairdneri) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Chemical Anesthetics for Fisheries Research
For researchers, scientists, and drug development professionals in the field of fisheries and aquaculture, the selection of an appropriate anesthetic agent is a critical decision that impacts animal welfare and the integrity of experimental data. An ideal anesthetic should induce a rapid and smooth loss of consciousness, allow for a swift and complete recovery, and have a wide margin of safety with minimal physiological disturbance. This guide provides a comprehensive comparison of commonly used chemical anesthetics in fisheries research, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid in informed decision-making.
Key Anesthetic Agents: A Comparative Overview
The most prevalent chemical anesthetics in fisheries research include Tricaine Methanesulfonate (MS-222), Clove Oil (and its active component, eugenol), 2-Phenoxyethanol, and Metomidate. Each possesses distinct characteristics regarding efficacy, safety, and regulatory approval.
| Anesthetic Agent | Active Ingredient | Mechanism of Action (Putative) | Key Advantages | Key Disadvantages |
| MS-222 | Tricaine methanesulfonate | Blocks sodium ion channels, inhibiting action potentials in the nervous system.[1] | FDA approved for use in fish intended for human consumption (with a withdrawal period).[1][2] Rapid induction and recovery.[3] Water-soluble.[1] | Decreases water pH, requiring buffering with sodium bicarbonate.[1][4] Can induce a stress response (e.g., increased cortisol levels).[5] Light sensitive.[1] |
| Clove Oil / Eugenol (B1671780) | Eugenol (85-95%)[3][6] | Not fully elucidated; believed to inhibit neural activity.[3] | Low cost, readily available, and effective at low concentrations.[7][8] Considered a natural alternative.[9] | Poor water solubility, often requires an ethanol (B145695) stock solution.[10] Longer recovery times compared to MS-222.[7][11] Not FDA approved for use as a fish anesthetic.[2] |
| 2-Phenoxyethanol | 2-Phenoxyethanol | Not fully elucidated; believed to inhibit neural activity in the higher nervous system.[3] | Low cost and strong bactericidal properties.[3] | Can cause involuntary muscle movements.[9] Potential hazard to aquaculture workers.[3] Prolonged duration of effect.[3] |
| Metomidate | Metomidate hydrochloride | A hypnotic that acts on the central nervous system.[9] | Effective at low concentrations.[12] | Does not provide analgesia, making it unsuitable for surgical procedures alone.[13] Can cause muscle twitching.[9] High mortality in larval fish has been reported.[9] |
| AQUI-S® | Isoeugenol[14] | Similar to eugenol, inhibits neural activity. | Approved in several countries with a zero withholding period.[15] Effective at low concentrations and has a wide margin of safety.[15] | Not universally approved; availability may be limited. |
Quantitative Comparison of Anesthetic Efficacy
The efficacy of an anesthetic is typically evaluated by its induction time (time to reach a desired stage of anesthesia) and recovery time. These parameters are influenced by concentration, water temperature, and fish species and size.[3] The following tables summarize representative data from published studies.
Table 1: Induction and Recovery Times for Various Anesthetics in Different Fish Species
| Fish Species | Anesthetic | Concentration (mg/L) | Induction Time (min) | Recovery Time (min) | Reference |
| Zebrafish (Danio rerio) | MS-222 | 150 | ~1.5 | ~1.5 | [13] |
| Zebrafish (Danio rerio) | Clove Oil (Eugenol) | 60-100 | Rapid | Acceptably short | [7][11] |
| Zebrafish (Danio rerio) | Eugenol | 55 | ~2.5 | ~2.5 | [13] |
| Zebrafish (Danio rerio) | Metomidate | 6-10 | < 4.3 | ~10.4 | [12] |
| Rainbow Trout (Oncorhynchus mykiss) | MS-222 | Varies | - | - | [10] |
| Rainbow Trout (Oncorhynchus mykiss) | Clove Oil | 40-60 | Faster than MS-222 | Longer than MS-222 | [9] |
| Channel Catfish (Ictalurus punctatus) | Metomidate | up to 16 | - | - | [12] |
| Atlantic Salmon (Salmo salar) | AQUI-S® (Isoeugenol) | 8.5-12.5 | 16.7 - 35.9 | 18.0 - 21.9 | [14] |
| Common Carp (Cyprinus carpio) | 2-Phenoxyethanol | 800-1200 | < 3 | < 5 | [16][17] |
Note: Induction and recovery times are highly variable and depend on specific experimental conditions. Researchers should always conduct preliminary tests to determine optimal concentrations for their specific needs.
Experimental Protocols
Accurate and reproducible results depend on standardized experimental protocols. The following outlines a generalized methodology for evaluating and comparing chemical anesthetics in fish.
1. Preparation of Anesthetic Solutions:
-
MS-222: Prepare a stock solution. Due to its acidic nature, MS-222 solutions must be buffered to a neutral pH (6.5-7.5) using sodium bicarbonate, typically in a 1:1 or 2:1 ratio by weight.[1][4] Prepare fresh solutions for each use as MS-222 is light-sensitive.[1]
-
Clove Oil/Eugenol: Due to its poor water solubility, create a stock solution by first dissolving clove oil or eugenol in ethanol (e.g., a 1:9 ratio) before adding it to the water.[9][10]
-
2-Phenoxyethanol: This compound is more readily soluble in water.
-
Metomidate: This is a water-soluble compound.[18]
-
AQUI-S®: This is a liquid formulation containing eugenol that can be directly dispersed in water.[19]
2. Anesthetic Bath Administration (Immersion):
-
Prepare the anesthetic bath in a separate tank with water of the same temperature and quality as the holding tank to minimize stress.
-
Gently transfer the fish to the anesthetic bath.
-
Continuously monitor the fish for the desired stage of anesthesia. Common indicators include loss of equilibrium, cessation of opercular movement, and lack of response to tactile stimuli.[10]
-
Record the time to induction.
3. Monitoring During Anesthesia:
-
Continuously monitor the fish's ventilation rate (opercular movements).[10]
-
If performing a procedure, ensure the desired level of anesthesia is maintained. For longer procedures, consider gill irrigation with a maintenance dose of the anesthetic solution.[9]
4. Recovery:
-
Immediately after the procedure or reaching the desired endpoint, transfer the fish to a recovery tank with clean, well-aerated water of the same temperature as the holding tank.[10]
-
Monitor the fish until it regains normal equilibrium and swimming behavior.
-
Record the time to full recovery.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the proposed mechanisms of action for these anesthetics.
References
- 1. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. Fishery Anesthetics in Aquaculture Products: Safety Concerns and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucdavis.edu [research.ucdavis.edu]
- 5. umces.edu [umces.edu]
- 6. preprints.org [preprints.org]
- 7. The Efficacy of Clove Oil As An Anesthetic for the Zebrafish, Danio rerio (Hamilton) | Semantic Scholar [semanticscholar.org]
- 8. Clove oil, eugenol effective anesthetics for silver catfish - Responsible Seafood Advocate [globalseafood.org]
- 9. ccac.ca [ccac.ca]
- 10. benchchem.com [benchchem.com]
- 11. The efficacy of clove oil as an anesthetic for the zebrafish, Danio rerio (Hamilton) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tricaine, eugenol and etomidate for repetitive procedural anesthesia in adult zebrafish, Danio rerio: effect on stress and behavior [frontiersin.org]
- 14. drugs.com [drugs.com]
- 15. freshbydesign.com.au [freshbydesign.com.au]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. AQUI-S®20E | U.S. Fish & Wildlife Service [fws.gov]
Assessing the Long-Term Effects of Repeated Local Anesthetic Exposure: A Comparative Analysis of Lidocaine and Bupivacaine
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of the long-term effects of repeated exposure to two commonly used local anesthetics, Lidocaine (B1675312) and Bupivacaine (B1668057). While the initial inquiry concerned "Metacaine," it has been identified as Tricaine Methanesulfonate (MS-222), an anesthetic primarily used in aquatic animals with limited data on its long-term effects in mammals.[1][2][3][4] Therefore, this guide focuses on two clinically relevant and extensively studied alternatives to provide a more valuable resource for drug development professionals.
This document summarizes quantitative data on the neurotoxic and cardiotoxic effects of Lidocaine and Bupivacaine, details experimental protocols for assessing these toxicities, and provides diagrams to illustrate key pathways and workflows.
Comparative Overview of Lidocaine and Bupivacaine
Lidocaine and Bupivacaine are both amide-type local anesthetics that function by blocking voltage-gated sodium channels in nerve cell membranes, thereby inhibiting the propagation of pain signals.[5][6] However, they differ significantly in their physicochemical properties, potency, duration of action, and potential for long-term toxicity. Bupivacaine is more lipid-soluble and has a higher protein-binding capacity, contributing to its longer duration of action and greater potency compared to Lidocaine.[7] These properties also contribute to its increased potential for cardiotoxicity.[5][8][9]
Data on Long-Term Effects and Toxicity
Repeated exposure to local anesthetics can lead to cumulative toxic effects, primarily targeting the nervous and cardiovascular systems. The neurotoxicity and cardiotoxicity of these agents are concentration- and time-dependent.[10][11][12]
Neurotoxicity:
Both Lidocaine and Bupivacaine can be neurotoxic, particularly at high concentrations.[13] Studies have shown that Bupivacaine may have a higher neurotoxic potential than Lidocaine.[14] The mechanisms of neurotoxicity involve the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and are mediated by arachidonic acid metabolites.[10][13] Long-term neurological complications, though rare, can include persistent sensory deficits.[13]
Cardiotoxicity:
Bupivacaine is significantly more cardiotoxic than Lidocaine.[8][9][15] The cardiotoxic effects of Bupivacaine are often characterized by severe cardiac arrhythmias, including ventricular tachycardia and fibrillation, and profound myocardial depression, which can be difficult to resuscitate.[8][9][16] The mechanism of Bupivacaine's cardiotoxicity involves its potent inhibition of cardiac sodium channels and its effects on cardiomyocyte calcium dynamics.[16][17][18]
Table 1: Comparative Toxicity Profile of Lidocaine and Bupivacaine
| Parameter | Lidocaine | Bupivacaine | References |
| Relative Neurotoxicity | Lower | Higher | [10][14] |
| Relative Cardiotoxicity | Lower | Significantly Higher | [8][9][15] |
| Primary Mechanism of Neurotoxicity | Activation of p38 MAPK pathway | Activation of p38 MAPK pathway | [10][13] |
| Primary Mechanism of Cardiotoxicity | Inhibition of cardiac sodium channels | Potent inhibition of cardiac sodium and calcium channels, dysregulation of cardiomyocyte calcium dynamics | [16][17][18] |
| Clinical Manifestations of Systemic Toxicity | CNS symptoms (dizziness, tinnitus, seizures) typically precede cardiovascular effects | Cardiovascular collapse can occur concurrently with or even before CNS symptoms | [6][19][20] |
Experimental Protocols for Assessing Long-Term Toxicity
Detailed methodologies are crucial for the consistent and reliable assessment of local anesthetic toxicity. Below are protocols for key in vitro and in vivo experiments.
In Vitro Neurotoxicity Assessment
Objective: To determine the dose-dependent cytotoxic effects of local anesthetics on neuronal cells.
Methodology: Cell Viability Assay (MTT or CCK-8)
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary dorsal root ganglion neurons) in 96-well plates at a predetermined density and allow them to adhere and grow overnight.
-
Treatment: Expose the cells to a range of concentrations of Lidocaine and Bupivacaine (e.g., 0.1, 1, 10, 100, 1000 µM) for various durations (e.g., 24, 48, 72 hours) to simulate repeated exposure. Include a vehicle-only control group.
-
Assay: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Express the results as a percentage of cell viability compared to the control group.
Methodology: Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
-
Cell Culture and Treatment: Follow the same procedure as for the cell viability assay.
-
Staining: Following the treatment period, wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFDA), a fluorescent probe that detects intracellular ROS.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.
-
Analysis: Quantify the levels of ROS generation relative to the control group.
In Vivo Cardiotoxicity Assessment
Objective: To evaluate the long-term effects of repeated local anesthetic administration on cardiac function in an animal model.
Methodology: Chronic Intermittent Infusion in a Rodent Model
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Catheter Implantation: Surgically implant a catheter into the jugular vein for drug administration. Allow for a recovery period.
-
Drug Administration: Administer daily intravenous infusions of Lidocaine or Bupivacaine at clinically relevant, sub-toxic doses for a prolonged period (e.g., 14 or 28 days). A control group should receive saline.
-
Electrocardiogram (ECG) Monitoring: Record ECGs at baseline and at regular intervals throughout the study period to assess for changes in heart rate, PR interval, QRS duration, and the presence of arrhythmias.
-
Echocardiography: Perform echocardiograms at the beginning and end of the study to evaluate changes in cardiac structure and function, such as ejection fraction and ventricular dimensions.
-
Histopathological Analysis: At the end of the study, euthanize the animals and perform a histological examination of the heart tissue to identify any signs of myocardial damage, inflammation, or fibrosis.
Visualizations
Signaling Pathway of Local Anesthetic-Induced Neurotoxicity
Caption: Signaling pathway of local anesthetic-induced neurotoxicity.
Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: Workflow for in vitro assessment of local anesthetic neurotoxicity.
Logical Relationship of Factors in Bupivacaine Cardiotoxicity
Caption: Factors contributing to Bupivacaine-induced cardiotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of MS-222 on Retinal Structure and Function in Koi Fish - IAAAM 2012 - VIN [vin.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. Efficacy and safety of bupivacaine versus lidocaine in dental treatments: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. csahq.org [csahq.org]
- 10. Local Anesthetic-Induced Neurotoxicity [mdpi.com]
- 11. Narrative review: the evidence for neurotoxicity of dental local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Models and Mechanisms of Local Anesthetic Cardiac Toxicity: A Review | Regional Anesthesia & Pain Medicine [rapm.bmj.com]
- 16. The anesthetic bupivacaine induces cardiotoxicity by targeting L-type voltage-dependent calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Models and mechanisms of local anesthetic cardiac toxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Local Anesthetic Cardiac Toxicity Is Mediated by Cardiomyocyte Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lidocaine overdose: Overview, treatments, and more [medicalnewstoday.com]
- 20. Lidocaine-Associated CNS Toxicity at Therapeutic Dosage: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Our Laboratories and Environment: A Comprehensive Guide to Metacaine Disposal
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Metacaine, ensuring compliance with regulatory standards and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for "this compound" is not publicly available, information for the closely related compound Benzocaine provides relevant safety guidance.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or latex gloves.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A lab coat or other protective clothing must be worn.
-
Respiratory Protection: When handling the crystalline solid, use of an N95 respirator is recommended, and work should be conducted in a fume hood or a well-ventilated area to avoid inhalation of dust.[1]
In Case of a Spill:
-
Solid Spill: Cover the spilled material with wetted paper towels or other absorbent material. Wipe up the spill, clean the area with soap and water, and bag all cleanup materials for pickup by a certified waste disposal service.[1]
-
Liquid Spill: For solutions, wear appropriate PPE and absorb the spill with a liquid-binding material like diatomite. Decontaminate surfaces with alcohol and dispose of all contaminated materials as regulated waste.[2]
**Step-by-Step Disposal Protocol
The disposal of this compound, as with all pharmaceutical waste, is regulated by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4][5] Adherence to the Resource Conservation and Recovery Act (RCRA) is crucial for managing hazardous waste.[4][5][6]
-
Waste Identification and Segregation:
-
Determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the RCRA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6]
-
Segregate this compound waste from non-hazardous waste streams at the point of generation.
-
-
Containerization and Labeling:
-
Use appropriate, leak-proof, and clearly labeled containers for this compound waste.
-
Label containers with "Hazardous Waste" (if applicable) and the specific chemical name, "this compound."
-
-
Aqueous Waste Solutions:
-
Liquid waste containing this compound, such as from experimental procedures, should not be disposed of down the sanitary sewer unless explicitly permitted by local regulations and the concentration is below established limits. For a similar compound, Benzocaine, solutions with a concentration of less than 10% may be eligible for sanitary sewer disposal after consultation with environmental health and safety (EH&S) personnel.[1]
-
Never discard this compound solutions directly into surface water or storm drains.[1]
-
-
Solid Waste:
-
Solid this compound powder and contaminated materials (e.g., gloves, wipes, containers) should be collected as regulated chemical waste.[1]
-
Contact your institution's EH&S department or a licensed hazardous waste contractor for pickup and disposal.
-
-
Final Disposal Method:
-
The preferred method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted treatment facility.[4][7] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Flushing of pharmaceuticals is generally discouraged unless specifically recommended by the FDA for certain high-risk medications.[3][8]
-
Disposal in household trash is not an appropriate method for laboratory-generated chemical waste.[3]
-
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters relevant to the disposal of this compound, based on data for analogous compounds and general pharmaceutical waste guidelines.
| Parameter | Guideline | Source |
| Aqueous Solution Concentration for Sewer Disposal | <10% (subject to local EH&S approval) | [1] |
| Incineration Temperature | >1200°C | [7] |
Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols and regulatory guidelines rather than specific experimental results. The core methodologies referenced include:
-
Hazardous Waste Determination: Following the criteria set forth by the EPA under the RCRA, which involves checking against listed hazardous wastes and evaluating for the characteristics of ignitability, corrosivity, reactivity, and toxicity.[6]
-
Personal Protective Equipment (PPE) Selection: Based on standard laboratory safety practices and information derived from Safety Data Sheets for similar chemical compounds.[1][2]
-
Spill Cleanup Procedures: Standard laboratory protocols for chemical spills, involving containment, absorption, and decontamination.[1][2]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the decision-making process and the overall experimental workflow.
Caption: this compound Waste Disposal Decision Flowchart.
Caption: Experimental Workflow for this compound Handling and Disposal.
References
- 1. fhl.uw.edu [fhl.uw.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. danielshealth.com [danielshealth.com]
- 7. mca.gm [mca.gm]
- 8. fda.gov [fda.gov]
Essential Safety and Logistical Information for Handling Metacaine (and Related Anesthetics)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Metacaine and related local anesthetics such as Tricaine Methanesulfonate (MS-222) and Benzocaine. Adherence to these procedures is critical to ensure personal safety and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound in its crystalline solid form or in solution, specific personal protective equipment is required to prevent skin and eye irritation, and respiratory system effects if inhaled.[1]
Summary of Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves are recommended.[1] For handling hazardous drugs, wearing two pairs of gloves is often advised.[2][3] | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles with side-shields.[1][4] | To protect eyes from splashes of the chemical. |
| Protective Clothing | A laboratory coat or other protective clothing.[1] An impervious, disposable gown made of lint-free, low-permeability fabric is recommended when handling hazardous drugs.[2][4] | To protect the skin and clothing from contamination. |
| Respiratory Protection | An N95 respirator is recommended, especially when handling the crystalline solid outside of a fume hood.[1] | To prevent inhalation of the powdered chemical. |
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action must be taken to mitigate harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station.[1][4][5] Remove contact lenses if present and easy to do so. Seek prompt medical attention.[4] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[4][5][6] Remove contaminated clothing and wash it before reuse.[4][6] If skin irritation persists, seek medical advice.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][5] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are essential for laboratory safety and environmental protection.
Handling and Storage
Standard Operating Procedures
-
Ventilation: Handle the crystalline solid form of this compound in a chemical fume hood to control airborne particles.[1] If a balance cannot be placed inside the hood, weigh a sealed container of the solid.[1]
-
Labeling: Ensure all containers holding this compound are clearly labeled.[1]
-
Storage: Store the chemical in a cool, dry, and well-ventilated area.[6] Keep containers tightly closed.[5][6]
Spill Management
In the case of a spill, follow these procedures to ensure safety and proper cleanup.
Spill Cleanup Procedures
| Spill Type | Cleanup Protocol |
| Solid Spill | Wear appropriate PPE, including an N95 respirator.[1] Cover the spilled material with wetted paper towels or other absorbent material to prevent dust from becoming airborne.[1] Wipe up the spill and clean the area with soap and water.[1] |
| Liquid Spill | Wear appropriate PPE.[1] Absorb the spill with an inert material, such as diatomite or universal binders.[4] Clean the spill area with soap and water.[1] |
All materials used for spill cleanup should be bagged, sealed, and disposed of as regulated chemical waste.[1]
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination.
Waste Disposal Guidelines
| Waste Type | Disposal Method |
| Solid Waste | Collect solid this compound waste and dispose of it as regulated chemical waste through your institution's environmental health and safety (EH&S) office.[1] |
| Liquid Waste (Low Concentration) | Liquid solutions containing less than a 10% concentration of this compound may be disposable via a sanitary sewer, but you must first consult with and get approval from your institution's EH&S office.[1] |
| Liquid Waste (High Concentration) | Liquid waste with a concentration of 10% or more must be collected and disposed of as regulated chemical waste by your institution's EH&S office.[1] |
| Contaminated Materials | Any materials, such as gloves, gowns, and spill cleanup supplies, that come into contact with this compound should be disposed of as hazardous waste.[3] |
Important Note: Never discard this compound solutions directly into surface water, stormwater drains, or natural water sources.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: A diagram illustrating the safe handling workflow for this compound.
References
- 1. fhl.uw.edu [fhl.uw.edu]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
